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Core Science & Biosynthesis

Foundational

5-Fluorochroman-3-carboxylic Acid: Structural Profile, Synthesis, and Medicinal Utility

An In-Depth Technical Guide on 5-Fluorochroman-3-carboxylic Acid (CAS 1698466-68-0) Part 1: Chemical Identity & Structural Significance 5-Fluorochroman-3-carboxylic acid (CAS 1698466-68-0) is a specialized fluorinated he...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 5-Fluorochroman-3-carboxylic Acid (CAS 1698466-68-0)

Part 1: Chemical Identity & Structural Significance

5-Fluorochroman-3-carboxylic acid (CAS 1698466-68-0) is a specialized fluorinated heterocyclic building block used primarily in the discovery of potent kinase inhibitors and metabolically stable pharmacological agents. It features a chroman (3,4-dihydro-2H-1-benzopyran) core substituted with a fluorine atom at the C5 position and a carboxylic acid moiety at the C3 position.

Physicochemical Profile
PropertyValue / Description
CAS Number 1698466-68-0
IUPAC Name 5-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Physical State White to off-white crystalline solid
Predicted pKa ~4.2 (Carboxylic acid)
Predicted LogP ~1.8 – 2.1
Chirality Contains one stereocenter at C3.[1] CAS often refers to the racemate unless specified as (R)- or (S)-.
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.
Structural Logic in Drug Design

The 5-fluorochroman-3-carboxylic acid scaffold offers three distinct advantages in medicinal chemistry:

  • Conformational Constraint: The fused bicyclic system restricts the rotation of the phenyl ring relative to the carboxylic acid, mimicking the bioactivity of phenylalanine or tyrosine derivatives but with reduced entropic penalty upon binding.

  • Metabolic Blocking: The fluorine atom at the C5 position (peri-position) blocks a common site of metabolic oxidation (hydroxylation) on the aromatic ring.

  • Electronic Modulation: The C5-fluorine exerts an inductive electron-withdrawing effect, lowering the pKa of the aromatic system and potentially influencing pi-stacking interactions with target proteins (e.g., ROCK2, IDO1).

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of 5-fluorochroman-3-carboxylic acid is non-trivial due to the specific regiochemistry required for the fluorine substituent. The most robust route involves the construction of the chromone core followed by selective reduction.

Retrosynthetic Analysis

To access the 5-fluoro isomer, the starting material must be 2-hydroxy-6-fluoroacetophenone . The fluorine must be ortho to the hydroxyl group and meta to the acetyl group in the precursor to end up at the C5 position of the final fused ring system.

Pathway Visualization

Synthesis_Pathway Figure 1: Synthetic route from acetophenone precursor to 5-fluorochroman-3-carboxylic acid. SM 2-Hydroxy-6-fluoroacetophenone Inter1 5-Fluoro-3-formylchromone SM->Inter1 Vilsmeier-Haack (POCl3, DMF) Inter2 5-Fluorochromone-3-carboxylic acid Inter1->Inter2 Jones Oxidation or NaClO2 Product 5-Fluorochroman-3-carboxylic acid (Target) Inter2->Product Pd/C, H2 (50 psi) Selective Reduction

Detailed Experimental Protocol
Step 1: Synthesis of 5-Fluoro-3-formylchromone
  • Reagents: 2-Hydroxy-6-fluoroacetophenone (1.0 eq), DMF (excess), POCl₃ (3.0 eq).

  • Procedure:

    • Cool anhydrous DMF (5-10 volumes) to 0°C under nitrogen.

    • Add POCl₃ dropwise, maintaining temperature <10°C (Vilsmeier reagent formation). Stir for 30 min.

    • Add a solution of 2-hydroxy-6-fluoroacetophenone in DMF dropwise.

    • Allow to warm to room temperature, then heat to 60°C for 4-6 hours.

    • Workup: Pour the reaction mixture into crushed ice/water. Stir vigorously. The product, 5-fluoro-3-formylchromone, will precipitate as a solid. Filter, wash with water, and dry.[2]

Step 2: Oxidation to 5-Fluorochromone-3-carboxylic Acid
  • Reagents: 5-Fluoro-3-formylchromone, Sulfamic acid, Sodium chlorite (NaClO₂), Acetone/Water.

  • Procedure:

    • Dissolve the aldehyde from Step 1 in Acetone:Water (3:1).

    • Add Sulfamic acid (1.5 eq) as a scavenger for hypochlorite.

    • Cool to 0°C. Add Sodium chlorite (1.5 eq) dissolved in water dropwise.

    • Stir at room temperature for 2-4 hours.

    • Workup: Evaporate acetone. Acidify the aqueous residue with 1N HCl to pH 2. The carboxylic acid precipitates.[2] Filter and recrystallize from ethanol if necessary.

Step 3: Hydrogenation to 5-Fluorochroman-3-carboxylic Acid
  • Reagents: 5-Fluorochromone-3-carboxylic acid, 10% Pd/C (10 wt%), Methanol or Ethanol.

  • Procedure:

    • Place the chromone acid in a hydrogenation vessel (Parr shaker or autoclave).

    • Add solvent (MeOH) and catalyst (Pd/C).

    • Purge with Nitrogen, then fill with Hydrogen (30–50 psi).

    • Shake/stir at room temperature for 12–24 hours. Note: Monitor by LCMS to ensure reduction of the C2-C3 double bond without defluorination.

    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 5-fluorochroman-3-carboxylic acid .

Part 3: Medicinal Chemistry Applications

Kinase Inhibition (ROCK2)

The chroman-3-carboxylic acid scaffold is a validated pharmacophore for Rho-associated protein kinase 2 (ROCK2) inhibitors.[3] The carboxylic acid often forms a critical hydrogen bond or salt bridge with the lysine residue in the ATP-binding pocket (e.g., Lys121 in ROCK2).

  • Role of 5-Fluoro: The fluorine at C5 fills a small hydrophobic pocket and protects the ring from metabolic oxidation, extending the half-life (

    
    ) of the inhibitor.
    
Bioisosterism

This molecule serves as a constrained bioisostere of:

  • Phenylalanine: The chroman ring constrains the side chain (C3-COOH) relative to the aromatic ring.

  • Dihydrocoumarin: The reduced form (chroman) is more stable to hydrolysis than the lactone (coumarin) precursors.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Figure 2: Pharmacophore mapping of the 5-fluorochroman-3-carboxylic acid scaffold. Center 5-Fluorochroman-3-COOH Scaffold F_Sub C5-Fluorine: - Blocks metabolism (CYP450) - Electronic tuning (Inductive effect) Center->F_Sub COOH_Sub C3-Carboxylic Acid: - H-bond donor/acceptor - Salt bridge formation (Lys/Arg) Center->COOH_Sub Chiral C3-Stereocenter: - (S)-enantiomer often preferred for kinase selectivity Center->Chiral

[1]

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood, especially during the Vilsmeier-Haack step (POCl₃ is corrosive and toxic).

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption.

References

  • Gordon, A. T., et al. (2020).[1][5] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc. Link

  • Yin, Y., et al. (2019).[3] Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry. Link

  • PubChem. (2025).[4] 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (Analogous Structure Data). National Library of Medicine. Link

  • Tang, L., et al. (2019).[6] Synthesis of α-fluorocarboxylic acids and derivatives. Journal of Organic Chemistry. Link

Sources

Exploratory

Molecular Architecture &amp; Synthesis Guide: 5-Fluorochroman-3-carboxylic Acid

This guide details the molecular structure, synthesis, and physicochemical properties of 5-Fluorochroman-3-carboxylic acid . It is designed for researchers requiring high-fidelity data for medicinal chemistry and structu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the molecular structure, synthesis, and physicochemical properties of 5-Fluorochroman-3-carboxylic acid . It is designed for researchers requiring high-fidelity data for medicinal chemistry and structural biology applications.

[1]

Structural Analysis & Chemotype Definition

5-Fluorochroman-3-carboxylic acid is a bicyclic scaffold integrating a dihydrobenzopyran (chroman) core with a specific fluorine substitution pattern and a carboxylic acid pharmacophore. It serves as a critical "conformationally restricted" bioisostere for phenylalanine or phenylpropanoic acid derivatives in drug design.

Nomenclature & Identification
ParameterDetail
IUPAC Name 5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
CAS Number 1698466-68-0
Molecular Formula C

H

FO

Molecular Weight 196.17 g/mol
SMILES OC(=O)C1COc2c(cccc2F)C1
Chirality Contains one stereocenter at C3 . Exists as (R)- and (S)-enantiomers or a racemate.
Stereoelectronic Profile

The 5-fluoro substituent exerts a profound electronic effect distinct from its 6- or 7-fluoro isomers.

  • Proximity Effect: The fluorine atom at position 5 is peri-planar to the C4-methylene group. This creates a specific steric and electrostatic field "above" the bridgehead, influencing the conformation of the saturated pyran ring.

  • Ring Conformation: The dihydropyran ring typically adopts a half-chair or sofa conformation to minimize torsional strain between the C3-carboxyl group and the C4-benzylic protons.

  • pKa Modulation: The inductive effect (-I) of the fluorine withdraws electron density from the aromatic ring, slightly increasing the acidity of the benzylic protons at C4, though the effect on the distal C3-carboxylic acid (pKa ~4.2) is minimal compared to unsubstituted chroman-3-carboxylic acid.

Retrosynthetic Logic & Fabrication Protocol

Synthesis of the 5-fluoro isomer requires precise regiochemical control. Unlike the common 6-fluoro isomer (derived from 4-fluorophenol), the 5-fluoro motif requires a precursor that places the halogen ortho to the bridgehead carbon but meta to the ether oxygen.

Strategic Pathway: The Chromone Reduction Route

The most robust synthetic strategy involves constructing the oxidized chromone (4-oxo) intermediate followed by selective reduction. This avoids the regioselectivity issues of direct Friedel-Crafts alkylation.

Key Precursor: 2'-Fluoro-6'-hydroxyacetophenone.

DOT Diagram: Synthesis Workflow

Synthesis Start 2'-Fluoro-6'-hydroxyacetophenone Step1 Vilsmeier-Haack (DMF/POCl3) Start->Step1 Cyclization Inter1 5-Fluorochromone-3-carbaldehyde Step1->Inter1 Step2 Pinnick Oxidation (NaClO2, NaH2PO4) Inter1->Step2 Oxidation Inter2 5-Fluorochromone-3-carboxylic acid Step2->Inter2 Step3 Catalytic Hydrogenation (Pd/C, H2, 3 atm) Inter2->Step3 Reduction Final 5-Fluorochroman-3-carboxylic acid (Target) Step3->Final

Caption: Regioselective synthesis pathway starting from ortho-substituted acetophenone to ensure 5-position fluorination.

Detailed Experimental Protocol

Note: This protocol describes the reduction phase, which is the critical step for generating the chiral chroman core from the flat chromone precursor.

Reagents: 5-Fluorochromone-3-carboxylic acid (Intermediate), 10% Pd/C, Glacial Acetic Acid, Hydrogen gas.

  • Preparation: Dissolve 10.0 mmol of 5-fluorochromone-3-carboxylic acid in 50 mL of glacial acetic acid in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under an inert nitrogen atmosphere. Safety: Pd/C is pyrophoric in air.

  • Hydrogenation: Purge the vessel with H

    
     gas three times. Pressurize to 3 atm (approx. 45 psi) and stir vigorously at 40°C for 12 hours.
    
    • Mechanism:[1] The Pd catalyst selectively reduces the C2-C3 alkene and the C4 ketone (to methylene) is often resistant under mild conditions; however, to get the chroman (fully saturated C4), harsher conditions or a two-step reduction (H

      
      /Pd for alkene, then Zn/HCl or triethylsilane/TFA for ketone reduction) may be required.
      
    • Correction: Standard catalytic hydrogenation of chromone-3-carboxylic acids often yields the dihydro (chroman) derivative directly if the ketone is also reduced or if the starting material was the coumarin analog. For the specific chroman-3-carboxylic acid (with CH

      
       at C4), the starting material is often the coumarin-3-carboxylic acid  derivative followed by reduction of the double bond and the lactone carbonyl remains? No, the target is the ether (chroman).
      
    • Refined Route: The most reliable route to the saturated chroman core is the hydrogenation of 2-fluoro-2-(2-fluoro-6-hydroxyphenyl)acrylic acid derivatives or the reduction of the corresponding chromene.

Alternative "One-Pot" Insight: Industrial scaling often utilizes the reaction of 2-fluorophenol with formaldehyde and dimethyl malonate, but this yields mixtures. The 2'-fluoro-6'-hydroxyacetophenone route remains the gold standard for regiopurity.

Physicochemical & Spectroscopic Profiling

Molecular Properties Table
PropertyValueContext
LogP (Predicted) 2.1 ± 0.3Moderate lipophilicity; good membrane permeability.
pKa (Acid) 4.15 ± 0.10Typical for aliphatic carboxylic acids.
PSA (Polar Surface Area) 46.5 Å

Favorable for CNS penetration (Blood-Brain Barrier).
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (COOH, Ether O, F)Fluorine acts as a weak acceptor.
Spectroscopic Fingerprint (NMR)

Data simulated based on 5-fluoro substitution patterns in benzopyrans.

  • 
    F NMR (376 MHz, CDCl
    
    
    
    ):
    
    
    -112.5 ppm (dd, J = 10.5, 4.5 Hz).
    • Note: The signal is distinctively upfield relative to 6-fluoro isomers due to the ortho-oxygen effect.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       12.6 (s, 1H, COOH )
      
    • 
       7.15 (m, 1H, Ar-H7)
      
    • 
       6.85 (d, 1H, Ar-H8)
      
    • 
       6.70 (t, 1H, Ar-H6)
      
    • 
       4.25 (dd, 1H, H2-eq) & 4.05 (t, 1H, H2-ax) – Diastereotopic protons adjacent to ether oxygen.
      
    • 
       3.10 (m, 1H, H3) – Chiral methine.
      
    • 
       2.95 (m, 2H, H4) – Benzylic protons, split by F-5 coupling.
      

Applications in Drug Discovery[3]

GPCR Ligand Design

The 5-fluorochroman-3-carboxylic acid scaffold is a privileged structure for targeting Class A GPCRs.

  • Serotonin (5-HT) Receptors: The chroman oxygen mimics the phenolic oxygen of serotonin, while the carboxylic acid mimics the aspartate-binding amine (if converted to an amino-ester) or interacts with specific lysine residues in the binding pocket.

  • Bioisosterism: It serves as a rigidified analog of 2-fluorophenylalanine . The fluorine atom at C5 can block metabolic oxidation at the sensitive para-position (relative to the bridge), enhancing metabolic stability (

    
    ).
    
Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<200 Da) and defined vectorality of the carboxylic acid, this molecule is an ideal "fragment" for crystallographic screening. The 5-fluoro group provides a convenient handle for


F NMR screening  (FABS - Fluorine Atoms for Biochemical Screening), allowing researchers to detect weak binding events to proteins via chemical shift perturbations.

References

  • MolCore. (2024). Product Specification: 5-Fluorochroman-3-carboxylic acid (CAS 1698466-68-0).[2][3][4][5][6]Link

  • Sosnovskikh, V. Y. (2016). "Synthesis and chemical properties of chromone-3-carboxylic acid." Chemistry of Heterocyclic Compounds, 52(2), 71–83.[1] Link

  • Horgan, C., & O'Sullivan, T. P. (2022). "Recent developments in the practical application of novel carboxylic acid bioisosteres." Current Medicinal Chemistry, 29(13). Link

  • PubChem. (2025). Compound Summary: Chroman-3-carboxylic acid derivatives. National Library of Medicine.[7] Link

Sources

Foundational

5-Fluorochroman-3-carboxylic acid SMILES and InChI key

An In-Depth Technical Guide to 5-Fluorochroman-3-carboxylic Acid: Structural Informatics, Synthesis, and Applications in Drug Discovery Executive Summary In contemporary medicinal chemistry, the chroman (3,4-dihydro-2H-1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Fluorochroman-3-carboxylic Acid: Structural Informatics, Synthesis, and Applications in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) scaffold is recognized as a "privileged structure" due to its frequent occurrence in biologically active natural products (such as tocopherols and flavonoids) and its ability to act as a rigidified bioisostere for various acyclic systems. 5-Fluorochroman-3-carboxylic acid (CAS 1698466-68-0) represents a highly specialized building block within this family. By integrating a fluorine atom at the C5 position and a carboxylic acid at the C3 position, this molecule offers unique stereoelectronic properties that are highly sought after in lead optimization and computational drug design.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between computational cheminformatics and practical benchtop synthesis. This guide details the core structural identifiers (SMILES and InChIKey), the mechanistic rationale behind its structural features, and a self-validating synthetic protocol for researchers and drug development professionals.

Core Cheminformatics & Structural Identity

Accurate molecular representation is the foundation of computational drug discovery, virtual screening, and database indexing. The table below summarizes the critical quantitative data and structural identifiers for 5-Fluorochroman-3-carboxylic acid[1].

PropertyValue
Chemical Name 5-Fluorochroman-3-carboxylic acid
CAS Registry Number 1698466-68-0
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Canonical SMILES O=C(O)C1Cc2c(F)cccc2OC1
InChIKey GNFIMZHLKPANIQ-UHFFFAOYSA-N
Decoding the SMILES String

The Simplified Molecular-Input Line-Entry System (SMILES) string O=C(O)C1Cc2c(F)cccc2OC1 mathematically maps the 3D conformation of the molecule for algorithmic interpretation:

  • O=C(O): Represents the terminal carboxylic acid group attached to the chiral center.

  • C1: Designates the C3 carbon of the chroman ring, acting as the primary point of ring closure in the string.

  • Cc2c(F)cccc2: Maps the C4 methylene bridge (C) connecting to the fused benzene ring (c2), which features the critical fluorine substitution (c(F)) at the ortho position relative to the aliphatic ring fusion.

  • OC1: Completes the dihydropyran ring by linking the phenolic oxygen back to the C3 carbon via the C2 methylene bridge.

Mechanistic Rationale in Drug Design

The selection of 5-Fluorochroman-3-carboxylic acid as a starting material or intermediate is rarely arbitrary. Its integration into a drug pipeline is driven by specific causality in Structure-Activity Relationships (SAR)[2].

  • The Chroman Scaffold (Rigidity & Affinity): The bicyclic chroman ring restricts the conformational flexibility of the carboxylic acid moiety. This entropic pre-organization reduces the energy penalty upon binding to target receptors, a principle successfully utilized in the development of Rho kinase (ROCK) inhibitors and 5-HT1A receptor antagonists[3][4].

  • The 5-Fluoro Substitution (Metabolic Stability & Lipophilicity): Fluorine is the most electronegative element, yet its Van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). Substituting hydrogen with fluorine at the C5 position protects the aromatic ring from cytochrome P450-mediated oxidative metabolism without introducing significant steric bulk. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of the molecule and enhances lipophilicity, thereby improving blood-brain barrier (BBB) penetrability for CNS targets[5].

SAR_Workflow C Chroman Scaffold (Conformational Rigidity) T Target Receptor Binding (e.g., ROCK, 5-HT1A) C->T F 5-Fluoro Substitution (Metabolic Stability) F->T A 3-Carboxylic Acid (H-Bond Donor/Acceptor) A->T

Fig 1: Pharmacophore contributions of 5-Fluorochroman-3-carboxylic acid to target receptor binding.

Experimental Protocol: Synthesis and Validation

Synthesizing functionalized chroman-3-carboxylic acids requires precise control over ring closure and saturation. The following step-by-step methodology adapts a highly reliable coumarin-intermediate route, ensuring a self-validating system through strategic analytical checkpoints[6][7].

Step 1: Knoevenagel Condensation (Coumarin Core Formation)
  • Procedure: Dissolve 2-fluoro-6-hydroxybenzaldehyde (1.0 eq) and diethyl malonate (1.2 eq) in absolute ethanol. Add a catalytic amount of piperidine and glacial acetic acid. Reflux the mixture for 4–6 hours.

  • Causality: The basic piperidine deprotonates the active methylene of diethyl malonate, triggering a nucleophilic addition to the aldehyde. Subsequent dehydration and spontaneous intramolecular transesterification with the phenolic hydroxyl yield the rigidified intermediate, ethyl 5-fluorocoumarin-3-carboxylate.

Step 2: Selective Reduction
  • Procedure: Dissolve the coumarin intermediate in a 1:1 mixture of ethyl acetate and methanol. Add 10% Pd/C catalyst (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through a Celite pad to remove the catalyst.

  • Causality: Catalytic hydrogenation selectively reduces the conjugated C3=C4 vinylic double bond of the coumarin to form the saturated chroman ring. The mild conditions (1 atm H₂, room temperature) prevent the unwanted hydrogenolysis of the C-F bond or the ether linkage.

Step 3: Ester Hydrolysis
  • Procedure: Treat the resulting ethyl 5-fluorochroman-3-carboxylate with 2M aqueous NaOH (3.0 eq) in THF/methanol. Stir at 50°C for 2 hours. Concentrate the mixture in vacuo, dilute with water, and acidify to pH 2 using 1M HCl. Extract the precipitated product with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality: Base-catalyzed hydrolysis irreversibly cleaves the ester to a water-soluble sodium carboxylate. Acidification protonates the carboxylate, driving the precipitation of the highly pure 5-Fluorochroman-3-carboxylic acid.

Analytical Validation Checkpoints

To ensure the protocol is self-validating, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆): The disappearance of the singlet at ~8.5 ppm (characteristic of the coumarin C4 vinylic proton) and the emergence of complex aliphatic multiplets between 2.8–4.5 ppm (corresponding to the C2, C3, and C4 protons of the chroman ring) confirm successful reduction.

  • LC-MS (ESI-): A distinct molecular ion peak at m/z 195.05 [M-H]⁻ confirms the exact mass of the target compound.

Computational Workflows: Utilizing SMILES and InChIKey

In modern drug discovery, physical synthesis is preceded by rigorous in silico screening. The SMILES string and InChIKey are not merely labels; they are the functional code executed by computational pipelines.

When researchers input the SMILES O=C(O)C1Cc2c(F)cccc2OC1 into software like Schrödinger or AutoDock Vina, the algorithm generates a 3D conformer, calculates energy minimization, and simulates the docking of the molecule into the active site of a target protein. The InChIKey (GNFIMZHLKPANIQ-UHFFFAOYSA-N) acts as a universally unique hash, allowing automated scripts to cross-reference the molecule across global databases (like PubChem or ChEMBL) to predict ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters without duplicate errors[7][8].

VS_Pipeline S1 Input SMILES O=C(O)C1Cc2c(F)cccc2OC1 S2 3D Conformer Generation (Energy Minimization & Tautomerization) S1->S2 S3 Molecular Docking (Receptor Grid Matching) S2->S3 S4 Scoring & Hit Identification (Binding Affinity Calculation) S3->S4

Fig 2: Computational drug discovery pipeline utilizing the SMILES string for virtual screening.

References

  • CIRS Group. "6-氟色满-2-羧酸CAS#99199-60-7 | GCIS全球化学品名录查询-化规通." CIRS Group, n.d.,[Link].

  • Chen, Yen Ting, et al. "Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors." Medicinal Chemistry Communication, Jan. 2011,[Link].

  • National Center for Biotechnology Information. "Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists." PubMed, 1998,[Link].

  • Digital Medicine Association. "N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Targets." Biointerface Research in Applied Chemistry, Feb. 2025,[Link].

  • EurekaSelect. "Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions." Mini-Reviews in Medicinal Chemistry, May 2022,[Link].

Sources

Exploratory

5-Fluorochroman-3-carboxylic acid molecular weight and formula

The following technical guide details the chemical identity, synthesis, and application of 5-Fluorochroman-3-carboxylic acid , a specialized fluorinated scaffold used in medicinal chemistry. Advanced Scaffold for Drug Di...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Fluorochroman-3-carboxylic acid , a specialized fluorinated scaffold used in medicinal chemistry.

Advanced Scaffold for Drug Discovery & Medicinal Chemistry

Executive Summary

5-Fluorochroman-3-carboxylic acid (CAS: 1698466-68-0) is a bicyclic, fluorinated building block belonging to the benzopyran class.[1][2] Characterized by a chiral center at the C3 position and a strategic fluorine substitution at the C5 "peri" position, this molecule serves as a critical pharmacophore for developing kinase inhibitors (e.g., ROCK2), G-protein coupled receptor (GPCR) modulators, and bioisosteres of indole-3-carboxylic acid. Its unique electronic profile, driven by the C5-fluorine, influences metabolic stability and ligand-protein binding affinity.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The following data constitutes the definitive identification profile for the compound.

PropertySpecification
Chemical Name 5-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
CAS Registry Number 1698466-68-0
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Exact Mass 196.0536 Da
Structure Class Fluorinated Chroman (Dihydrobenzopyran)
Chirality Racemic (typically synthesized as (±)); resolvable to (R)/(S)
Appearance White to off-white crystalline solid
Purity Standard NLT 98% (HPLC)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Structural Numbering Context

To ensure accurate derivatization, the numbering system is defined as follows:

  • Position 1: Oxygen atom (heterocycle).

  • Position 3: Carboxylic acid attachment (Chiral center).

  • Position 5: Fluorine attachment (Peri-position, adjacent to the bridgehead C4a).

Synthetic Pathway & Manufacturing Logic

The synthesis of 5-fluorochroman-3-carboxylic acid is non-trivial due to the specific regiochemistry required for the C5-fluorine. The most robust industrial route utilizes a Vilsmeier-Haack formylation followed by oxidation and reduction. This approach avoids the regioselectivity issues common in direct electrophilic fluorination of the chroman ring.

Retrosynthetic Analysis
  • Target: 5-Fluorochroman-3-carboxylic acid.[1][2][3]

  • Precursor: 5-Fluorochromone-3-carboxylic acid (unsaturated ketone).

  • Intermediate: 5-Fluorochromone-3-carbaldehyde.

  • Starting Material: 3-Fluoro-2-hydroxyacetophenone.

Reaction Workflow Visualization

SynthesisRoute SM 3-Fluoro-2-hydroxy- acetophenone Inter1 5-Fluorochromone- 3-carbaldehyde SM->Inter1 Vilsmeier-Haack (POCl3, DMF) Inter2 5-Fluorochromone- 3-carboxylic acid Inter1->Inter2 Pinnick Oxidation (NaClO2, H2O2) Product 5-Fluorochroman- 3-carboxylic acid Inter2->Product Hydrogenation (Pd/C, H2, 50 psi)

Figure 1: Step-wise synthetic route from acetophenone precursor to final chroman scaffold.[4]

Detailed Experimental Protocols

The following protocols are standardized for laboratory-scale synthesis (10–50 mmol scale). Causal explanations are provided to ensure reproducibility.

Step 1: Vilsmeier-Haack Cyclization

Objective: Construct the benzopyran ring while installing the C3-formyl group.

  • Reagents: 3-Fluoro-2-hydroxyacetophenone (1.0 eq), POCl₃ (3.0 eq), DMF (excess).

  • Procedure:

    • Cool DMF (5 vol) to 0°C under N₂ atmosphere.

    • Add POCl₃ dropwise. Causality: Controls the exotherm of the Vilsmeier reagent formation.

    • Add solution of 3-fluoro-2-hydroxyacetophenone in DMF.

    • Stir at 0°C for 30 min, then heat to 60°C for 12 hours.

    • Quench: Pour onto crushed ice/water. The aldehyde precipitates as a solid.

    • Purification: Filtration and recrystallization from EtOH.

  • Validation: ¹H NMR should show a singlet aldehyde peak at ~10.0 ppm and a singlet at C2 (~8.5 ppm).

Step 2: Pinnick Oxidation (Aldehyde to Acid)

Objective: Mild oxidation of the aldehyde to carboxylic acid without affecting the fluorine or the pyrone ring.

  • Reagents: Aldehyde (from Step 1), NaClO₂ (1.5 eq), NaH₂PO₄ (buffer), Sulfamic acid (scavenger), t-BuOH/H₂O.

  • Procedure:

    • Dissolve aldehyde in t-BuOH/H₂O (3:1).

    • Add sulfamic acid (1.2 eq). Causality: Scavenges HOCl byproduct to prevent chlorination of the aromatic ring.

    • Add NaClO₂ (dissolved in water) dropwise at 0°C.

    • Stir at RT for 4 hours.

    • Workup: Acidify to pH 2 with HCl; extract with EtOAc.

  • Validation: Disappearance of aldehyde peak in NMR; appearance of broad COOH singlet (~12-13 ppm).

Step 3: Catalytic Hydrogenation (Chromone to Chroman)

Objective: Reduce the C2-C3 double bond and the C4 ketone to a methylene group (or selectively reduce the alkene depending on conditions). Note: To obtain the chroman-3-carboxylic acid (fully reduced ring), high pressure or specific catalysts are needed to reduce the ketone to methylene.

  • Route Variation: Often, the chromone-3-carboxylic acid is reduced to the chroman -3-carboxylic acid using Pd/C in acetic acid.

  • Reagents: Chromone-3-carboxylic acid, 10% Pd/C, Glacial Acetic Acid.

  • Procedure:

    • Dissolve substrate in acetic acid.

    • Add Pd/C (10% w/w).

    • Hydrogenate at 50–60 psi H₂ at 50°C for 24h.

    • Filtration: Filter through Celite to remove catalyst.

    • Concentration: Remove solvent under reduced pressure.

  • Validation: Loss of aromaticity in the pyrone ring; appearance of multiplets for C2, C3, and C4 protons in the 2.0–4.5 ppm range.

Applications in Drug Discovery

The 5-fluorochroman-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages over non-fluorinated analogs.

Kinase Inhibition (ROCK2 Selectivity)

Research into Rho-associated protein kinase (ROCK) inhibitors utilizes the chroman-3-amide scaffold. The addition of fluorine at the C5 position modulates the electron density of the aromatic ring, potentially altering


 stacking interactions with the kinase hinge region (e.g., residues Lys105/Lys121).
  • Mechanism: The carboxylic acid serves as a handle for amide coupling to heteroaryl amines (e.g., pyridine, thiazole).

  • Impact: Fluorination can improve metabolic stability by blocking P450 oxidation sites on the aromatic ring.

Bioisosterism

This scaffold acts as a bioisostere for:

  • Indole-3-carboxylic acid: The chroman oxygen mimics the indole NH (H-bond acceptor vs donor shift), useful for tuning solubility.

  • Dihydrobenzofurans: The expanded 6-membered ether ring alters the vector of the carboxylic acid, allowing for fine-tuning of ligand geometry.

Structure-Activity Relationship (SAR) Map

Figure 2: SAR impact of the 5-fluoro and 3-carboxyl moieties.

References

  • MolCore. (2025). 5-Fluorochroman-3-carboxylic acid Product Sheet (CAS 1698466-68-0). Retrieved from

  • Gordon, A. T., et al. (2020). "Synthesis and biological evaluation of chromone-3-carboxamides." Arkivoc, 2020(v), 148-160. (Describes the general Vilsmeier-Haack/Pinnick route for this class). Retrieved from

  • Yin, Y., et al. (2019). "Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors." Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. (Demonstrates the utility of the chroman-3-carboxylic acid scaffold). Retrieved from

  • PubChem. (2025). Compound Summary: 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.[5] (Used for comparative physicochemical property validation). Retrieved from

Sources

Foundational

Solubility Profile and Thermodynamic Behavior of 5-Fluorochroman-3-carboxylic Acid in Organic Solvents: A Technical Guide

Executive Summary In modern drug development and natural product synthesis, chroman derivatives serve as privileged scaffolds. Specifically, 5-Fluorochroman-3-carboxylic acid (5-FCCA) (CAS: 1698466-68-0) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and natural product synthesis, chroman derivatives serve as privileged scaffolds. Specifically, 5-Fluorochroman-3-carboxylic acid (5-FCCA) (CAS: 1698466-68-0) has emerged as a critical active pharmaceutical ingredient (API) intermediate 1[1]. Designing scalable purification methods, crystallization processes, and reaction conditions requires a rigorous understanding of its solubility profile across diverse organic solvents.

This whitepaper provides an in-depth analysis of the thermodynamic solubility of 5-FCCA. By bridging structural physicochemical theory with empirical methodologies, this guide establishes a self-validating framework for profiling the solubility of fluorinated carboxylic acids in non-aqueous environments.

Structural Causality and Solvation Mechanics

To predict and understand the solubility of 5-FCCA, we must first deconstruct its molecular architecture. The solubility of a crystalline solid in an organic solvent is fundamentally a thermodynamic competition between the crystal lattice energy of the solute and the solvation energy provided by the solvent.

The Interplay of Fluorination and the Chroman Core

5-FCCA consists of a lipophilic, rigid bicyclic chroman core, a highly electronegative fluorine atom at the C5 position, and a polar carboxylic acid at the C3 position.

  • The Carboxylic Acid Dimer: In the solid state and in non-polar solvents, carboxylic acids typically exist as tightly bound hydrogen-bonded dimers. To dissolve 5-FCCA, a solvent must possess sufficient hydrogen-bond accepting capacity to disrupt this dimer.

  • The Fluorine Effect: The C5 fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the aromatic ring and subtly increases the polarity of the molecule. Furthermore, the fluorine atom acts as a weak hydrogen-bond acceptor, providing an additional, albeit minor, interaction site for protic solvents.

Hansen Solubility Parameters (HSP) Logic

Applying the principle of "like dissolves like," we can categorize the expected solubility of 5-FCCA based on Hansen Solubility Parameters—Dispersion (


), Polarity (

), and Hydrogen Bonding (

).

SolvationDynamics Core 5-FCCA Solute (H-Bond Donor/Acceptor) Aprotic Polar Aprotic (e.g., DMSO, DMF) Core->Aprotic Dimer Disruption via Strong H-Bond Acceptance Protic Polar Protic (e.g., MeOH, EtOH) Core->Protic Solvation via H-Bond Donation & Acceptance NonPolar Non-Polar (e.g., Hexane) Core->NonPolar Dimer Intact; Weak Dispersion Forces Only

Solute-solvent interaction pathways for 5-FCCA based on solvent polarity.

Estimated Quantitative Solubility Profile

Because highly specific, peer-reviewed empirical data for 5-FCCA is often proprietary to process chemistry groups, the following table synthesizes baseline predictive data. These values are extrapolated from structurally analogous chroman-3-carboxylic acid derivatives and fluorinated aromatics, providing a highly reliable starting point for solvent selection 2[2].

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL at 25°C)Solvation Mechanism & Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0 (Freely Soluble)Strong

and

interactions completely disrupt the carboxylic dimer.
Polar Aprotic Dimethylformamide (DMF)> 50.0 (Freely Soluble)Excellent solvent for stock solutions and high-concentration reactions.
Polar Protic Methanol (MeOH)15.0 - 30.0 (Soluble)Solvates via both H-bond donation and acceptance. Good for crystallization.
Polar Protic Isopropanol (IPA)5.0 - 15.0 (Sparingly Soluble)Increased aliphatic bulk lowers solubility compared to methanol.
Esters Ethyl Acetate (EtOAc)5.0 - 10.0 (Sparingly Soluble)Moderate dipole interactions; often used in liquid-liquid extraction.
Chlorinated Dichloromethane (DCM)1.0 - 5.0 (Slightly Soluble)Weak dipole-induced dipole interactions.
Non-Polar Hexane / Heptane< 0.1 (Practically Insoluble)Insufficient energy to break the crystal lattice and solute dimers.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To transition from predictive models to empirical certainty, process chemists must generate exact solubility curves. The gold standard for this is the Isothermal Shake-Flask Method , a technique heavily standardized by 3[3] and4[4].

The following protocol is engineered as a self-validating system . It does not merely measure concentration; it mathematically and physically proves that true thermodynamic equilibrium has been achieved without degrading the API.

Step-by-Step Workflow

Step 1: Preparation of the Saturated Suspension

  • Add 5.0 mL of the target high-purity organic solvent into a 10 mL borosilicate glass vial.

  • Incrementally add solid 5-FCCA until a visible, persistent suspension is formed.

  • Causality: An excess of solid must be maintained throughout the experiment to satisfy the Gibbs phase rule for a saturated system.

Step 2: Isothermal Equilibration

  • Seal the vials hermetically and submerge them in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 rpm.

  • Causality: Equilibration must be maintained for a minimum of 72 hours 5[5]. Shorter durations often measure kinetic dissolution rates rather than true thermodynamic solubility, leading to artificially low solubility values.

Step 3: Phase Separation

  • Remove the vials and immediately centrifuge at 10,000 rpm for 15 minutes at exactly 25.0 °C to pellet the undissolved solid.

  • Extract the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .

  • Causality: PTFE is strictly required. Nylon or PVDF filters can engage in hydrogen bonding or hydrophobic interactions with the fluorinated chroman core, stripping the solute from the solvent and skewing the quantification.

Step 4: HPLC-UV Quantification

  • Dilute the filtered supernatant into the linear dynamic range of the analytical method (typically using the mobile phase as the diluent).

  • Analyze via HPLC-UV (e.g., C18 column, Acetonitrile/Water with 0.1% TFA, detecting at the

    
     of the chroman aromatic system, typically ~270-280 nm).
    

ShakeFlask Step1 1. Saturation Excess Solute Step2 2. Equilibration 72h at 25°C Step1->Step2 Step3 3. Separation PTFE Filtration Step2->Step3 Step4 4. Analysis HPLC-UV Step3->Step4

Isothermal shake-flask workflow for thermodynamic solubility determination.

System Self-Validation Parameters

To ensure the integrity of the data, the protocol must validate itself against two common failure modes:

  • Equilibrium Verification: Sample the suspension at 48, 72, and 96 hours. The system is validated only if the concentration variance between the 72h and 96h time points is

    
     2.0%.
    
  • Solid-State Form Verification: Recover the undissolved solid post-centrifugation, dry it, and analyze it via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Why? Organic solvents (especially protic ones like methanol) can induce the formation of solvates or trigger polymorphic transformations during the 72-hour agitation. If the crystal lattice changes, the measured solubility corresponds to the new solvate/polymorph, not the original 5-FCCA API.

Conclusion

The solubility of 5-Fluorochroman-3-carboxylic acid is dictated by the delicate balance between its lipophilic fluorochroman core and its polar, hydrogen-bonding carboxylic acid moiety. By leveraging polar aprotic solvents, chemists can easily achieve high-concentration stock solutions, while binary mixtures of polar protic and non-polar solvents (e.g., EtOAc/Hexane) offer ideal gradient environments for crystallization and purification. Adhering to rigorous, self-validating thermodynamic protocols ensures that process scale-up is built on flawless physicochemical foundations.

References

  • Title: 1698466-68-0 | 5-Fluorochroman-3-carboxylic acid Source: MolCore URL
  • Title: General Experimental Protocol for Determining Solubility Source: BenchChem URL
  • Title: Standard Test Method for Measurements of Aqueous Solubility (E1148-02)
  • Title: Introduction to Partition and Solubility Source: IUPAC URL
  • Title: The Experimental Determination of Solubilities Source: ResearchGate URL

Sources

Exploratory

Comprehensive Technical Guide to 5-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid: Nomenclature, Synthesis, and Pharmacological Applications

Executive Summary In modern medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) scaffold is recognized as a "privileged structure" due to its ubiquitous presence in biologically active natural products and syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) scaffold is recognized as a "privileged structure" due to its ubiquitous presence in biologically active natural products and synthetic pharmaceuticals[1]. The functionalization of this core—specifically through the addition of a fluorine atom at the C5 position and a carboxylic acid moiety at the C3 position—yields 5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid . This compound serves as a critical Active Pharmaceutical Ingredient (API) intermediate[2]. The strategic placement of the fluorine atom enhances the molecule's lipophilicity and provides metabolic stability by blocking cytochrome P450-mediated oxidation at the aromatic ring, making it an invaluable building block for developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[3][4].

Chemical Identity and Synonyms

Due to the overlapping conventions of systematic IUPAC nomenclature and historical trivial naming for bicyclic oxygen heterocycles, this compound is cataloged under several synonymous identifiers across chemical databases[5][6]. Understanding these synonyms is crucial for researchers conducting literature reviews, patent searches, or procurement.

  • Systematic IUPAC Name: 5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid . This name explicitly describes the fused bicyclic system. The oxygen atom is designated as position 1, and the pyran ring is numbered sequentially. The "3,4-dihydro" prefix indicates the saturation of the pyran ring, distinguishing it from the unsaturated chromene (benzopyran) analog.

  • Primary Trivial Synonym: 5-fluorochroman-3-carboxylic acid . "Chroman" is the universally accepted and widely used trivial name for the 3,4-dihydro-2H-1-benzopyran fused ring system. This is the most common identifier used in commercial catalogs and drug discovery literature[2][5].

  • Alternative Formatting: 5-fluoro-chroman-3-carboxylic acid; (R/S)-5-fluorochroman-3-carboxylic acid (when denoting the racemic mixture at the chiral C3 center).

  • Registry Identifier: CAS Number 1698466-68-0 [2].

Physicochemical Profiling

To facilitate formulation and synthetic planning, the quantitative physicochemical properties of the 5-fluorochroman-3-carboxylic acid scaffold are summarized below[2][5][7].

PropertyValue / Description
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
CAS Registry Number 1698466-68-0
SMILES String O=C(O)C1COc2cccc(F)c2C1
Appearance Off-white to pale yellow crystalline powder
Structural Class Fluorinated Bicyclic Oxygen Heterocycle

Synthetic Architecture & Mechanistic Causality

The synthesis of 5-fluorochroman-3-carboxylic acid requires precise control over regiochemistry. Direct electrophilic functionalization of the chroman core is highly inefficient and yields mixed regioisomers. Therefore, a de novo ring construction via a coumarin (chromen-2-one) intermediate is the industry standard[8].

Causality in Reagent Selection: The most critical step in this workflow is the reduction of the α,β-unsaturated lactone (coumarin) intermediate to the saturated chroman. While catalytic hydrogenation (H₂, Pd/C) is the standard protocol for alkene reduction, the presence of the fluorine atom at the C5 position introduces a severe risk of hydrodefluorination (cleavage of the C-F bond). To circumvent this, chemical reduction using sodium amalgam (Na(Hg)) in an alkaline medium is employed. This method provides the exact electrochemical potential required to selectively reduce the pyrone double bond while perfectly preserving the sensitive aromatic C-F bond[4].

Synthesis_Workflow SM 2-Fluoro-6-hydroxybenzaldehyde + Diethyl Malonate Condensation Knoevenagel Condensation (Piperidine, Reflux) SM->Condensation Intermediate1 Ethyl 5-fluoro-2-oxo-2H-chromene -3-carboxylate Condensation->Intermediate1 85% Yield Hydrolysis Alkaline Hydrolysis (NaOH, EtOH/H2O) Intermediate1->Hydrolysis Intermediate2 5-Fluoro-2-oxo-2H-chromene -3-carboxylic acid Hydrolysis->Intermediate2 92% Yield Reduction Selective Reduction (Na(Hg) or controlled H2/Pd-C) Intermediate2->Reduction Product 5-Fluoro-3,4-dihydro-2H-1-benzopyran -3-carboxylic acid (Target API Intermediate) Reduction->Product 78% Yield

Fig 1. Step-by-step synthetic workflow for 5-fluorochroman-3-carboxylic acid via coumarin intermediate.

Pharmacological Relevance: The Chroman-3-Carboxylic Acid Scaffold

Once synthesized, 5-fluorochroman-3-carboxylic acid is typically converted into carboxamide derivatives for high-throughput screening. These derivatives have shown profound biological relevance:

  • ROCK2 Inhibition: Chroman-3-carboxamides are potent, isoform-selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2)[3]. ROCK2 is a serine/threonine kinase that regulates actin cytoskeleton reorganization. Its targeted inhibition is a primary strategy for treating neurodegenerative disorders (like Alzheimer's disease) and cardiovascular pathologies[3][9].

  • Antitumor Activity: Recent studies have demonstrated that functionalized chroman-3-carboxamides exhibit remarkable anticancer activity, targeting caspase-3/7 pathways and inhibiting β-tubulin polymerization. In specific cell lines, these derivatives have outperformed classical chemotherapeutics such as 5-fluorouracil and cisplatin[1][4].

ROCK2_Pathway Ligand Extracellular Stimuli (LPA, Thrombin) GPCR GPCR Activation Ligand->GPCR RhoA RhoA (GTP-bound) GPCR->RhoA GEF ROCK2 ROCK2 Kinase RhoA->ROCK2 Activation MYPT1 MYPT1 Phosphorylation ROCK2->MYPT1 Kinase Activity Inhibitor 5-Fluorochroman-3-carboxamide Derivative Inhibitor->ROCK2 Competitive Inhibition Actin Actin Cytoskeleton Reorganization MYPT1->Actin

Fig 2. ROCK2 signaling pathway modulated by 5-fluorochroman-3-carboxylic acid derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Selective Reduction to 5-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Adapted from established chroman synthesis methodologies[4].

  • Hydrolysis: Dissolve 0.01 mol of ethyl 5-fluoro-2-oxo-2H-chromene-3-carboxylate and 0.5 g of NaOH in 50 mL of a 1:1 ethanol/water mixture. Reflux for 1 hour.

  • Reduction: Pour the hot reaction solution directly into a beaker containing 10 g of 3% Sodium Amalgam (Na(Hg)). Stir vigorously at room temperature for 2 hours.

    • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel plate (Hexane:EtOAc 7:3). The disappearance of the highly UV-active starting material (due to the loss of the conjugated α,β-unsaturated system) confirms the reduction of the double bond.

  • Isolation: Decant the aqueous solution carefully to separate it from the liquid mercury. Acidify the aqueous layer dropwise with 1M HCl to pH 2.0 to precipitate the free carboxylic acid. Filter, wash with cold water, and dry under vacuum.

    • Self-Validation Checkpoint 2 (NMR): Perform ¹H-NMR (DMSO-d₆). The successful reduction is validated by the complete disappearance of the vinylic proton signal at ~8.0 ppm and the emergence of aliphatic multiplets at 2.8–3.2 ppm corresponding to the newly saturated C4 protons of the chroman ring.

Protocol B: API Derivatization (Amidation)
  • Activation: Suspend 1.0 g of 5-fluorochroman-3-carboxylic acid in 10 mL of anhydrous benzene. Add 1.0 mL of thionyl chloride (SOCl₂) and reflux for 1 hour to form the acyl chloride[4].

  • Coupling: Remove excess SOCl₂ under reduced pressure. Dissolve the resulting acyl chloride in 20 mL of anhydrous dioxane. Dropwise, add this to a solution containing the target amine (e.g., a thiazol-2-ylamine derivative) and triethylamine (1.5 eq) in dioxane at room temperature[4].

  • Purification: Stir for 4 hours, quench with water, extract with ethyl acetate, and purify via flash chromatography.

References

  • Title: 1698466-68-0 | 5-Fluorochroman-3-carboxylic acid - MolCore Source: MolCore URL
  • Title: 1698466-68-0 | 5-Fluorochroman-3-carboxylic acid - BLD Pharm Source: BLD Pharm URL
  • Title: 1698466-68-0_5-Fluorochroman-3-carboxylic acid CAS Source: ChemSrc URL
  • Title: 1698466-68-0_5-Fluorochroman-3-carboxylic acid Physical Properties Source: ChemSrc URL
  • Title: An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid: Molecular Characteristics, Synthesis, and Biological Relevance Source: BenchChem URL
  • Title: A Comparative Guide to the Synthesis of Chroman-3-carboxylic Acid Derivatives for Drug Discovery Source: BenchChem URL
  • Title: Validating Molecular Docking: A Comparative Guide for Chroman-3-carboxylic Acid and Analogs Source: BenchChem URL
  • Title: N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-Carboxamide as Antitumor Agent.
  • Title: The Outcomes of Small-Molecule Kinase Inhibitors and the Role of ROCK2 as a Molecular Target Source: Bentham Science Publisher URL

Sources

Foundational

The Therapeutic Potential of 5-Fluorochroman Scaffolds in Modern Drug Discovery: A Technical Whitepaper

Executive Summary The integration of halogenated heterocycles into drug design has fundamentally shifted the landscape of medicinal chemistry. Among these, the 5-fluorochroman scaffold (and its derivatives, such as 5-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of halogenated heterocycles into drug design has fundamentally shifted the landscape of medicinal chemistry. Among these, the 5-fluorochroman scaffold (and its derivatives, such as 5-fluorochroman-4-ol and 5-fluorochroman-4-one) has emerged as a highly privileged pharmacophore[1]. By strategically placing a fluorine atom at the C-5 position of the benzopyran ring, medicinal chemists can precisely modulate lipophilicity, metabolic stability, and target-binding affinity. This whitepaper provides an in-depth technical analysis of the 5-fluorochroman scaffold, focusing on its flagship application in Potassium-Competitive Acid Blockers (P-CABs) like Tegoprazan, its emerging roles in ion channel modulation, and the self-validating synthetic protocols required for its asymmetric synthesis.

Structural and Physiochemical Rationale

The parent chroman (3,4-dihydro-2H-1-benzopyran) ring is a ubiquitous structural motif found in numerous natural products, including tocopherols and flavonoids. However, the unsubstituted chroman ring often suffers from rapid oxidative metabolism via Cytochrome P450 (CYP450) enzymes and suboptimal target residence times[1].

The strategic substitution of fluorine at the C-5 (and occasionally C-7) position introduces several critical physiochemical upgrades:

  • Metabolic Shielding: Fluorine's high electronegativity and strong C-F bond (approx. 116 kcal/mol) block metabolic hydroxylation at the electron-rich aromatic positions.

  • Conformational Modulation: The stereoelectronic effects of the C-5 fluorine influence the puckering of the adjacent dihydropyran ring, locking the scaffold into a bioactive conformation.

  • Halogen Bonding & pKa Shift: The strongly electron-withdrawing fluorine atom reduces the electron density of the chroman oxygen, altering the pKa of the molecule and enabling unique orthogonal halogen-bonding interactions within target protein pockets.

Flagship Application: Tegoprazan and the P-CAB Revolution

The most commercially and clinically significant application of the 5-fluorochroman scaffold is in the development of Potassium-Competitive Acid Blockers (P-CABs) , specifically Tegoprazan (CAS: 942195-55-3)[2].

Unlike traditional Proton Pump Inhibitors (PPIs) which require acidic activation and form irreversible covalent disulfide bonds with the gastric H+,K+-ATPase, P-CABs operate via a reversible, K+-competitive ionic binding mechanism[3]. Tegoprazan utilizes an (R)-5-fluorochroman-4-ol or (S)-5,7-difluorochroman-4-ol derived moiety to anchor the drug into the potassium-binding pocket of the enzyme.

Mechanism of Action

The 5-fluorochroman moiety is highly lipophilic, allowing Tegoprazan to rapidly concentrate in the acidic environment of the gastric parietal cell. Upon reaching the H+,K+-ATPase, the fluorinated chroman ring inserts deep into the transmembrane domain. The C-5 fluorine atom engages in specific dipole-dipole interactions with the amino acid residues lining the K+ access funnel, sterically and electrostatically occluding the exchange of K+ for H+, thereby halting acid secretion immediately[3].

PCAB_Mechanism GastricLumen Gastric Lumen (High[H+]) HKATPase Gastric H+/K+-ATPase (Active State) GastricLumen->HKATPase Supplies K+ ParietalCell Parietal Cell (Drug Accumulation) ParietalCell->HKATPase Secretes H+ BindingPocket K+ Competitive Binding Pocket (Ionically Locked) HKATPase->BindingPocket Exposes pocket Fluorochroman 5-Fluorochroman P-CAB (e.g., Tegoprazan) Fluorochroman->BindingPocket High affinity binding (Halogen interactions) InhibitedEnzyme Inhibited H+/K+-ATPase (Acid Secretion Blocked) BindingPocket->InhibitedEnzyme Conformational arrest

Diagram 1: H+/K+-ATPase Inhibition Pathway by 5-Fluorochroman-based P-CABs.

Emerging Therapeutic Targets

Beyond gastrointestinal therapeutics, the fluorochroman nucleus is actively investigated across multiple pharmacological domains:

  • Potassium Channel Modulators (IKs Blockers): Fluorochroman derivatives, particularly sulfonamide analogues, have demonstrated potent blockade of the IKs-potassium channel (the slowly activating component of the delayed rectifier current in cardiac tissue). The fluorine substitution is critical for optimizing the binding affinity to the KCNE1 subunit[4].

  • Antimicrobial Agents: Novel 1,2,4-aryl triazoles and 4-thiazolidinones bearing a 6-fluorochroman or 5-fluorochroman nucleus have been synthesized. These compounds exhibit significant antibacterial and antifungal properties, leveraging the lipophilic fluorochroman tail to penetrate complex microbial cell walls[5].

  • 5-HT1A Receptor Antagonists: Fluorochroman-4-amine derivatives serve as key intermediates in the preparation of dual SERT/5-HT1A inhibitors for central nervous system (CNS) disorders[5].

Synthetic Methodologies & Experimental Protocols

The therapeutic efficacy of Tegoprazan and related analogues relies entirely on the strict stereochemical purity of the chroman-4-ol intermediate. The (R)-enantiomer of 5-fluorochroman-4-ol (CAS: 1270293-90-7) is the critical building block[6].

To achieve >99% enantiomeric excess (ee), modern drug discovery utilizes Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH) . This method is preferred over traditional borohydride reductions due to its high atom economy, scalability, and self-validating stereocontrol[7].

Step-by-Step Protocol: Asymmetric Synthesis of (R)-5-Fluorochroman-4-ol

Objective: Stereoselective reduction of 5-fluorochroman-4-one to (R)-5-fluorochroman-4-ol.

Reagents & Materials:

  • Substrate: 5-Fluorochroman-4-one (1.0 eq)

  • Catalyst: RuCl (0.01 eq)

  • Hydrogen Donor: Formic acid / Triethylamine azeotropic mixture (5:2 ratio)

  • Solvent: Dichloromethane (DCM) or neat (depending on scale)

Workflow:

  • Catalyst Activation: In a rigorously inert atmosphere (Argon), dissolve the RuCl catalyst in anhydrous DCM. Stir for 15 minutes at room temperature to ensure complete dissolution.

  • Substrate Addition: Add 5-fluorochroman-4-one to the reaction vessel. Causality note: The C-5 fluorine sterically hinders the ketone at C-4; therefore, the highly structured chiral environment of the (R,R)-TsDPEN ligand is strictly required to force the hydride transfer from the specific Re-face of the carbonyl.

  • Hydrogen Transfer: Dropwise, add the Formic acid/Triethylamine (HCO2H/Et3N) azeotrope at 0°C.

  • Reaction Progression: Warm the mixture to 25°C and stir for 12-16 hours. The evolution of CO2 gas serves as a visual, self-validating indicator of active hydride transfer.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize residual formic acid. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • In-Process Validation (Chiral HPLC): Before proceeding to API coupling, validate the stereopurity. Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column; Hexane/Isopropanol 95:5). The (R)-enantiomer must exhibit an ee > 99.0%.

  • Purification: Recrystallize from hot heptane to yield pure (R)-5-fluorochroman-4-ol as a white crystalline solid.

SyntheticWorkflow Start 5-Fluorochroman-4-one (Prochiral Substrate) Coordination Substrate-Catalyst Coordination Start->Coordination Inert Atmosphere Catalyst Ru(II)-(R,R)-TsDPEN + HCO2H/Et3N Catalyst->Coordination Active Ru-Hydride Reduction Asymmetric Transfer Hydrogenation (Re-face) Coordination->Reduction CO2 Evolution Product (R)-5-Fluorochroman-4-ol (>99% ee) Reduction->Product Chiral HPLC Validation

Diagram 2: Synthetic Workflow for (R)-5-Fluorochroman-4-ol via Ru-Catalyzed ATH.

Quantitative Data & SAR Analysis

The incorporation of fluorine into the chroman architecture yields measurable improvements in both pharmacodynamics (PD) and pharmacokinetics (PK). Table 1 summarizes the comparative Structure-Activity Relationship (SAR) data typical of P-CAB development when optimizing the chroman ring.

Table 1: Pharmacological Impact of Fluorine Substitution on the Chroman Scaffold

Scaffold VariantH+,K+-ATPase IC50 (nM)CYP3A4 Clearance (µL/min/mg)Lipophilicity (LogP)Primary Binding Interaction
Unsubstituted Chroman 145.045.2 (High)2.1Hydrophobic
5-Fluorochroman 18.512.4 (Low)2.6Halogen bonding / Dipole
5,7-Difluorochroman 9.2< 5.0 (Very Low)2.9Dual Halogen bonding

Data Interpretation: The transition from an unsubstituted chroman to a 5-fluorochroman results in a nearly 8-fold increase in target affinity (IC50 drops from 145 nM to 18.5 nM) and a drastic reduction in metabolic clearance. The 5,7-difluorochroman variant (also utilized in advanced Tegoprazan analogues) further maximizes this effect, proving the indispensability of the fluorinated pharmacophore in this drug class.

Conclusion & Future Outlook

The 5-fluorochroman scaffold represents a triumph of rational drug design. By leveraging the unique stereoelectronic properties of fluorine, researchers have successfully transformed the metabolically vulnerable chroman ring into a robust, highly selective targeting vector. Its critical role in the synthesis of Tegoprazan has validated its commercial and therapeutic viability. Moving forward, the application of Ru-catalyzed asymmetric transfer hydrogenation will continue to enable the scalable synthesis of these complex chiral building blocks, paving the way for novel fluorochroman-based therapeutics targeting ion channels, CNS receptors, and resistant microbial pathogens.

References

1.1 - National Institutes of Health (NIH) / PMC 2.7 - ResearchGate 3.6 - Lotusfeet Pharma 4.2 - Clearsynth 5.3 - Google Patents 6. 4 - ResearchGate 7.8 - National Institutes of Health (NIH) / PMC

Sources

Exploratory

A Technical Guide to the Core Differences Between 5-Fluorochroman and 5-Fluorochromone Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The chroman and chromone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman and chromone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated analogs of great interest in drug discovery.[3] This technical guide provides an in-depth analysis of the structural, synthetic, and potential biological differences between two such analogs: 5-fluorochroman carboxylic acid and 5-fluorochromone carboxylic acid. By understanding their distinct characteristics, researchers can make more informed decisions in the design and development of novel therapeutics.

Introduction: The Significance of Fluorinated Chroman and Chromone Scaffolds

Chroman and chromone derivatives are prevalent in natural products and have been extensively explored in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The core difference between the two scaffolds lies in the pyran ring: in chromans, it is saturated, while in chromones, it contains a ketone group and a double bond, rendering it an α,β-unsaturated ketone system. This fundamental structural variation has profound implications for the molecule's three-dimensional shape, electronic properties, and reactivity.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate bioavailability.[3] In the context of chroman and chromone carboxylic acids, the placement of a fluorine atom at the 5-position of the benzo-fused ring is expected to influence the overall physicochemical and biological profile of the molecules.

Structural and Physicochemical Distinctions

The primary differentiator between 5-fluorochroman carboxylic acid and 5-fluorochromone carboxylic acid is the oxidation state of the heterocyclic pyran ring. This seemingly subtle change leads to significant differences in their molecular geometry, electronic distribution, and, consequently, their physical and chemical properties.

Molecular Structure and Conformation

5-Fluorochroman Carboxylic Acid possesses a saturated dihydropyran ring. This allows for greater conformational flexibility, with the pyran ring adopting various chair and boat conformations. The carboxylic acid substituent can exist in either an axial or equatorial position, which can influence its interaction with biological targets.

5-Fluorochromone Carboxylic Acid , in contrast, has a planar and rigid pyranone ring due to the presence of the sp2-hybridized carbon atoms of the double bond and the carbonyl group. This planarity can be advantageous for π-π stacking interactions with aromatic residues in a protein's active site.

Table 1: Comparison of Key Physicochemical Properties

Property5-Fluorochroman Carboxylic Acid5-Fluorochromone Carboxylic Acid
Molecular Formula C₁₀H₉FO₃[7]C₁₀H₅FO₄[8]
Molecular Weight 196.18 g/mol [7]208.14 g/mol [8]
Melting Point 129.2-130.3°C[9]257-259°C[8]
Polarity Generally less polarMore polar due to the ketone
Hydrogen Bonding Carboxylic acid group (donor & acceptor)Carboxylic acid group & ketone (acceptors)
Conformational Flexibility HighLow (planar)
Spectroscopic Differences

The structural variations are readily apparent in their spectroscopic data.

2.2.1. Infrared (IR) Spectroscopy
  • 5-Fluorochroman Carboxylic Acid: Will exhibit a characteristic broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.[10][11]

  • 5-Fluorochromone Carboxylic Acid: In addition to the carboxylic acid absorptions, a distinct C=O stretch for the γ-pyrone ketone will be observed at a lower wavenumber, typically in the range of 1650-1680 cm⁻¹, due to conjugation.[12][13] The C=C double bond stretch will also be present around 1600-1650 cm⁻¹.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The protons on the saturated pyran ring of the 5-fluorochroman derivative will appear in the aliphatic region (typically 1.5-4.5 ppm) and will likely show complex splitting patterns due to diastereotopicity. In contrast, the vinylic proton on the pyranone ring of the 5-fluorochromone analog will resonate in the downfield region (around 6.0-8.0 ppm). The carboxylic acid proton for both will be a broad singlet far downfield (10-13 ppm).[11][14]

  • ¹³C NMR: The most significant difference will be the presence of two carbonyl carbon signals for the 5-fluorochromone carboxylic acid (one for the carboxylic acid and one for the ketone, typically between 160-185 ppm), whereas the 5-fluorochroman will only have the carboxylic acid carbonyl signal.[13][15] The sp3 hybridized carbons of the chroman ring will appear in the upfield region compared to the sp2 hybridized carbons of the chromone ring.

Synthetic Pathways: A Comparative Overview

The syntheses of these two classes of compounds, while often starting from similar precursors, diverge significantly due to the desired oxidation state of the pyran ring.

Synthesis of 5-Fluorochromone Carboxylic Acids

A common route to chromone-2-carboxylic acids involves the condensation of a substituted 2-hydroxyacetophenone with a dialkyl oxalate, followed by an acid-catalyzed cyclization and hydrolysis.[16][17] For 5-fluorochromone-3-carboxylic acids, a Vilsmeier-Haack formylation of the corresponding 2-hydroxyacetophenone followed by oxidation is a frequently employed method.[18]

G A 5-Fluoro-2-hydroxyacetophenone C Condensation & Cyclization A->C B Dialkyl Oxalate B->C D 5-Fluorochromone-2-carboxylic Acid Ester C->D Base, Acid E Hydrolysis D->E F 5-Fluorochromone-2-carboxylic Acid E->F

Caption: Synthesis of 5-Fluorochromone-2-carboxylic Acid.

Synthesis of 5-Fluorochroman Carboxylic Acids

5-Fluorochroman carboxylic acids are often synthesized via the reduction of their corresponding chromone or coumarin precursors.[19][20] Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for this transformation.[21] This reduction saturates the double bond and reduces the ketone of the pyranone ring.

G A 5-Fluorochromone-2-carboxylic Acid B Catalytic Hydrogenation A->B H₂, Pd/C, Acetic Acid C 5-Fluorochroman-2-carboxylic Acid B->C

Caption: Synthesis of 5-Fluorochroman-2-carboxylic Acid.

Detailed Experimental Protocol: Catalytic Hydrogenation of 6-Fluorochromone-2-carboxylic Acid to 6-Fluorochroman-2-carboxylic Acid

This protocol is adapted from a general procedure for a similar transformation and should be optimized for the 5-fluoro isomer.[21]

  • Reactor Setup: In an autoclave reactor, charge 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 equivalent).

  • Catalyst and Solvent Addition: Add wet palladium on carbon (5% Pd/C, 50% water content, ~0.17 equivalents by weight) and glacial acetic acid as the solvent.

  • Inert Atmosphere: Seal the reactor and purge with nitrogen gas three times.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas and pressurize the reactor to 2.0 MPa.

  • Heating and Monitoring: Heat the reaction mixture to 70-80°C. Monitor the reaction progress by observing the hydrogen pressure. Replenish the hydrogen pressure to 2.0 MPa if it drops. The reaction is considered complete when the pressure remains stable for at least 30 minutes.

  • Workup: After completion, cool the reactor, release the hydrogen pressure, and filter the reaction mixture to recover the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. To the resulting concentrate, add petroleum ether and heat to induce crystallization.

  • Purification: Filter the solid product, wash with petroleum ether, and dry to obtain 6-fluorochroman-2-carboxylic acid.

Causality: The use of a noble metal catalyst like Pd/C is crucial for the efficient reduction of the aromatic-fused heterocyclic ring. Acetic acid serves as a solvent that can also protonate the carbonyl, facilitating its reduction. The elevated pressure and temperature increase the rate of reaction.

Comparative Biological Activity and Therapeutic Potential

The structural and electronic differences between 5-fluorochroman and 5-fluorochromone carboxylic acids are expected to translate into distinct biological activities.

  • Chromone Derivatives: The planar, electron-deficient α,β-unsaturated ketone system in chromones makes them good Michael acceptors and capable of forming strong interactions with biological targets. Chromone derivatives have shown a wide array of biological activities, including acting as enzyme inhibitors and anticancer agents.[2][4] The planarity can facilitate intercalation with DNA or insertion into flat binding pockets.

  • Chroman Derivatives: The more flexible, three-dimensional structure of chromans can allow for optimal binding to different, often more complex, protein cavities. Chroman derivatives are known for their antioxidant properties (e.g., Vitamin E, which has a chroman core) and have been investigated for a range of therapeutic applications, including as inhibitors of NF-κB.[20][22]

The 5-fluoro substituent in both scaffolds can enhance their biological properties by:

  • Increasing Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolically labile positions.[3]

  • Modulating Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid, potentially affecting its ionization state at physiological pH and its ability to form salt bridges.

  • Enhancing Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones.

G cluster_0 5-Fluorochromone Carboxylic Acid cluster_1 5-Fluorochroman Carboxylic Acid cluster_2 Shared Attributes cluster_3 Potential Biological Implications a Planar & Rigid Structure α,β-Unsaturated Ketone Potential for π-π Stacking d Distinct Target Selectivity Varied Pharmacokinetic Profiles Different Mechanisms of Action a->d b Flexible 3D Structure Saturated Heterocycle Potential for Complex Cavity Binding b->d c Carboxylic Acid Moiety 5-Fluoro Substituent c->a c->b

Caption: Logical Relationship of Structural Features to Biological Potential.

Conclusion

References

  • Keri, R. S., et al. (2014). Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry, 78, 340-374. [Link]

  • Gaspar, A., et al. (2014). Chromones as a privileged scaffold in drug discovery: a review. PubMed. [Link]

  • IJRAR. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. [Link]

  • Gurunath, S., et al. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. PubMed. [Link]

  • Oliveira, C., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. [Link]

  • Kwak, J. H., et al. (2008). Synthesis of Chroman-2-carboxylic Acid N-(substituted)phenyl. Ovid. [Link]

  • Ahmad, A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press. [Link]

  • MDPI. (2021). Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. MDPI. [Link]

  • Bakar, M. A., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. PMC. [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. LibreTexts Chemistry. [Link]

  • Fiveable. (2025). Spectroscopy of Carboxylic Acid Derivatives. Fiveable. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. [Link]

  • Oliveira, C., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. PMC. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts Chemistry. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

  • University of Venda. (2023). SYNTHESIS OF NOVEL 6,8-DISUBSTITUTED-CHROMONE-3- CARBOXAMIDES AND THEIR EVALUATION AS POTENTIAL ANTI-TUBERCULOSIS AGENTS. University of Venda. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Chiral Resolution of 5-Fluorochroman-3-Carboxylic Acid Intermediates

Introduction & Mechanistic Rationale The chroman-3-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. Specifically, the 5-fluoro substituted analog, 5-fluorochroman-3-carboxylic acid, serves...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The chroman-3-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. Specifically, the 5-fluoro substituted analog, 5-fluorochroman-3-carboxylic acid, serves as a critical intermediate in the development of highly selective 1 and novel2. The introduction of a fluorine atom at the C-5 position modulates the molecule's pKa, enhances lipophilicity, and improves metabolic stability by blocking cytochrome P450-mediated oxidation.

Historically, the synthesis of chroman-3-carboxylic acid derivatives relied on the condensation of substituted salicylaldehydes to form a coumarin intermediate, followed by a synthetically challenging reduction step (3). However, for clinical candidates requiring high enantiomeric purity, this classical route is inefficient. Instead, modern protocols utilize a Baylis-Hillman coupling followed by directed asymmetric hydrogenation. The free carboxylic acid on the 2H-chromene intermediate is not merely a structural feature; it acts as a mandatory directing group that coordinates with Ruthenium or Rhodium catalysts, ensuring stereospecific hydrogen delivery.

SyntheticWorkflow N1 2-Hydroxy-6-fluoro- benzaldehyde N2 Baylis-Hillman Coupling (DABCO) N1->N2 N3 5-Fluoro-2H-chromene- 3-carbonitrile N2->N3 N4 Base Hydrolysis (NaOH, H2O) N3->N4 N5 5-Fluoro-2H-chromene- 3-carboxylic acid N4->N5 N6 Asymmetric Hydrogenation (Ru-BINAP, H2) N5->N6 N7 (S)-5-Fluorochroman- 3-carboxylic acid N6->N7

Fig 1: Step-by-step synthetic workflow from 2-hydroxy-6-fluorobenzaldehyde to the chiral target.

Experimental Protocols: Self-Validating Systems

The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure each chemical transformation is verified before proceeding to the next stage.

Protocol A: Synthesis of 5-Fluoro-2H-chromene-3-carboxylic acid

Objective: Construct the chromene core via a tandem Baylis-Hillman reaction and intramolecular cyclization.

  • Coupling & Cyclization:

    • Action: Dissolve 2-hydroxy-6-fluorobenzaldehyde (1.0 eq) and acrylonitrile (3.0 eq) in neat DABCO (0.2 eq). Heat the mixture to 110 °C for 5 hours.

    • Causality: DABCO acts as a nucleophilic catalyst, attacking acrylonitrile to generate a zwitterionic enolate. This enolate attacks the aldehyde carbon. The proximity of the phenolic hydroxyl group drives spontaneous, thermodynamically favored cyclization to form 5-fluoro-2H-chromene-3-carbonitrile.

    • Self-Validation Check: Analyze an aliquot via TLC (Hexane:EtOAc 3:1). The reaction is complete when the fluorescent aldehyde spot disappears. LC-MS must confirm the mass of the nitrile intermediate (

      
      ).
      
  • Hydrolysis:

    • Action: Suspend the crude nitrile in an aqueous NaOH solution (2.0 M) and reflux for 5 hours. Cool to room temperature and acidify with 2M HCl to pH 2.

    • Causality: Base-promoted hydrolysis converts the nitrile to the carboxylic acid. This step is non-negotiable, as the free carboxylic acid is required to coordinate with the chiral metal catalyst in Protocol B.

    • Self-Validation Check: Filter the resulting precipitate and analyze via IR spectroscopy. The successful transformation is validated by the disappearance of the sharp

      
       stretch (~2200 cm⁻¹) and the appearance of a broad 
      
      
      
      stretch (~3000 cm⁻¹) and
      
      
      stretch (~1680 cm⁻¹).
Protocol B: Asymmetric Hydrogenation to (S)-5-Fluorochroman-3-carboxylic acid

Objective: Stereoselective reduction of the double bond to yield the enantiopure (S)-isomer.

  • Catalyst Preparation & Hydrogenation:

    • Action: In a high-pressure reactor, dissolve 5-fluoro-2H-chromene-3-carboxylic acid in anhydrous, degassed Methanol (0.5 M concentration). Add 1 mol% of Ru-(R)-BINAP catalyst. Pressurize the vessel with

      
       gas to 5 bar and stir at 40 °C for 12 hours.
      
    • Causality: Methanol is selected because it solubilizes both the substrate and the catalyst while stabilizing the polar transition state. The (R)-BINAP chiral pocket forces the re-face of the alkene to coordinate with the Ruthenium center. The adjacent carboxylic acid anchors the substrate to the metal, ensuring hydride transfer occurs exclusively from one face, yielding the (S)-enantiomer (4).

    • Self-Validation Check: Monitor hydrogen uptake. The reaction is complete when the pressure drop ceases.

  • Isolation & Chiral Validation:

    • Action: Vent the reactor, filter the mixture through a pad of Celite to remove the Ruthenium catalyst, and concentrate the filtrate under vacuum.

    • Self-Validation Check: Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Isocratic elution with Hexane/Isopropanol/TFA 90:10:0.1). A successful run will yield an ee of >90%.

Quantitative Data: Catalyst and Condition Optimization

The choice of reduction conditions drastically alters the stereochemical outcome. The table below summarizes the quantitative impact of various catalytic systems on the yield and enantiomeric excess of 5-fluorochroman-3-carboxylic acid.

Catalyst SystemSolventPressure (bar)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
Pd/C (Achiral) EtOAc1.02585%0% (Racemic)
Na-Amalgam EtOH /

1.08078%0% (Racemic)
Ru-(R)-BINAP Methanol5.04092%>95% (S-isomer)
Rh-(R)-SegPhos Ethanol10.03589%>90% (S-isomer)

Note: The Na-Amalgam reduction is a classic achiral method often used when racemic mixtures are sufficient for early-stage screening, whereas the Ru/Rh systems are mandatory for clinical-grade single-enantiomer synthesis.

CatalystLogic Start Select Hydrogenation Catalyst Q1 Is high enantiomeric excess (>90%) required? Start->Q1 Achiral Pd/C or Na-Amalgam (Yields Racemate) Q1->Achiral No Chiral Ru or Rh complex with Chiral Ligand Q1->Chiral Yes Ligand BINAP or SegPhos Optimize Pressure (3-10 bar) Chiral->Ligand Result Enantiopure (S)- or (R)- 5-Fluorochroman-3-carboxylic acid Ligand->Result

Fig 2: Decision tree for selecting the optimal reduction strategy based on stereochemical needs.

References

  • Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors Medicinal Chemistry Communication (ResearchGate)[Link]

  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent Digital Medicine Association [Link]

  • CN116348465A - Chiral synthesis of fused bicyclic RAF inhibitors Google P

Sources

Application

Application Note: Advanced Amide Coupling Protocols for 5-Fluorochroman-3-carboxylic Acid

Introduction & Mechanistic Insights 5-Fluorochroman-3-carboxylic acid (CAS 1698466-68-0) is a highly valued API intermediate in modern medicinal chemistry[1]. The chroman core acts as a privileged, conformationally restr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

5-Fluorochroman-3-carboxylic acid (CAS 1698466-68-0) is a highly valued API intermediate in modern medicinal chemistry[1]. The chroman core acts as a privileged, conformationally restricted scaffold, frequently utilized to target the hinge region of kinases, such as in the development of ROCK-II inhibitors[2], and the zinc-binding domain of histone deacetylases (HDACs)[3]. The strategic placement of a fluorine atom at the C5 position modulates the overall lipophilicity of the molecule and provides metabolic stability against oxidative degradation.

The Epimerization Challenge (Causality & Mechanism): While an excellent building block, amide coupling with chroman-3-carboxylic acids presents a distinct stereochemical challenge. The C3 position is alpha to the carboxylic acid. When the acid is activated (e.g., into an OAt or OBt ester), the resulting intermediate is highly electrophilic. The electron-withdrawing inductive effect (-I) of the C5-fluorine atom, transmitted through the aromatic ring and ether oxygen, subtly increases the acidity of the C3 alpha-proton.

If an unhindered or strong base is used during the coupling reaction, this alpha-proton can be abstracted, forming an enol/enolate intermediate. Upon reprotonation, this leads to rapid epimerization (racemization of the chiral center)[4]. Therefore, the selection of the coupling reagent and base is not merely a matter of yield, but a critical determinant of stereochemical integrity.

Reagent Selection Workflow

To maintain the stereochemical fidelity of chiral (S)- or (R)-5-Fluorochroman-3-carboxylic acid, the coupling conditions must be tailored to the nucleophilicity of the amine. The workflow below dictates the optimal path to prevent alpha-deprotonation.

Workflow Start 5-Fluorochroman-3-carboxylic Acid (Activation) Stereo Stereochemistry Requirement? Start->Stereo Chiral Enantiopure (S) or (R) High Epimerization Risk Stereo->Chiral Yes Racemic Racemic Mixture Standard Coupling Stereo->Racemic No Amine1 Amine Type? Chiral->Amine1 Amine2 Amine Type? Racemic->Amine2 T3P T3P / Pyridine (Minimizes alpha-deprotonation) Amine1->T3P Anilines (Weak Nucleophiles) HATU HATU / DIPEA (Fast coupling, bulky base) Amine1->HATU Aliphatic Amines (Strong Nucleophiles) EDC EDC / HOBt / DIPEA (Cost-effective) Amine2->EDC Solution Phase DIC DIC / Oxyma (High yield) Amine2->DIC Solid Phase Product Target Amide Scaffold T3P->Product HATU->Product EDC->Product DIC->Product

Caption: Logical workflow for selecting amide coupling reagents for 5-Fluorochroman-3-carboxylic acid.

Quantitative Reagent Comparison

The following table summarizes the performance of various coupling systems specifically applied to the 5-Fluorochroman-3-carboxylic acid scaffold.

Coupling Reagent SystemBaseEpimerization RiskYield (Aliphatic Amines)Yield (Anilines)Byproduct Removal Strategy
T3P (50% in EtOAc) PyridineVery Low 80–90%75–90%Simple aqueous wash (water-soluble byproducts)
HATU DIPEALow–Moderate>90% 60–80%5% LiCl wash (DMF removal), chromatography
EDC / HOAt DIPEAModerate85–95%70–85%Aqueous acidic/basic wash
DIC / Oxyma None/CollidineLow>85%60–75%Filtration of diisopropylurea (DIU)

Validated Experimental Protocols

Protocol A: Epimerization-Free Coupling using T3P (For Anilines)

Objective: Coupling of enantiopure 5-Fluorochroman-3-carboxylic acid with weakly nucleophilic anilines without loss of enantiomeric excess (ee). Causality: Propylphosphonic anhydride (T3P) generates a less electrophilic mixed anhydride compared to uronium-based reagents. When paired with pyridine—a base too weak (pKa ~5.2) to abstract the C3 alpha-proton—the rate of nucleophilic attack by the aniline outcompetes any potential enolization pathway.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask under an inert N₂ atmosphere, dissolve 5-Fluorochroman-3-carboxylic acid (1.0 mmol, 196.18 mg) and the target aniline (1.1 mmol) in anhydrous EtOAc (5.0 mL).

  • Base Addition: Add anhydrous pyridine (3.0 mmol, 242 µL).

    • Self-Validation Checkpoint: Ensure complete dissolution. A homogeneous mixture prevents localized base concentration spikes that could inadvertently trigger epimerization.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add T3P (50% wt. solution in EtOAc, 1.5 mmol, ~0.89 mL) over 5 minutes.

  • Coupling: Remove the ice bath and allow the reaction to stir at ambient temperature for 12–16 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS for conversion. Crucially, use Chiral HPLC (e.g., Chiralpak AD-H column) rather than standard achiral LC-MS to confirm the absence of the opposite enantiomer.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 10 mL).

  • Purification: Wash the combined organic layers with 1M HCl (10 mL) to remove residual pyridine and unreacted aniline, followed by a brine wash (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Rapid Coupling using HATU/DIPEA (For Aliphatic Amines)

Objective: High-yielding coupling of 5-Fluorochroman-3-carboxylic acid with strong aliphatic nucleophiles[3]. Causality: Aliphatic amines react rapidly with the highly active HOAt-ester generated by HATU. Because the activation is so strong, a sterically demanding base like N,N-Diisopropylethylamine (DIPEA) is strictly required. The steric bulk of DIPEA's isopropyl groups prevents it from acting as a nucleophile and drastically reduces its ability to abstract the C3 proton compared to unhindered bases like Triethylamine (TEA)[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Fluorochroman-3-carboxylic acid (1.0 mmol) in anhydrous DMF (4.0 mL) under N₂.

  • Base Addition: Add DIPEA (2.5 mmol, 435 µL).

  • Activation: Cool the solution to 0 °C. Add HATU (1.1 mmol, 418 mg) in one single portion. Stir for 10 minutes to pre-form the active ester.

    • Self-Validation Checkpoint: Observe the solution; a color change to pale yellow typically indicates the successful formation of the active OAt ester.

  • Coupling: Add the aliphatic amine (1.2 mmol) dissolved in a minimal amount of DMF (1.0 mL). Stir at room temperature for 2 hours.

  • Workup: Dilute the mixture with EtOAc (20 mL). Wash sequentially with 5% aqueous LiCl (3 x 10 mL).

    • Causality: The LiCl wash is critical as it effectively partitions the highly polar DMF solvent into the aqueous phase, preventing it from carrying over into the final product.

  • Purification: Wash with saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

1.[1] MolCore. "1698466-68-0 | 5-Fluorochroman-3-carboxylic acid". 1 2.[2] ResearchGate. "Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors". 2 3.[3] Google Patents. "EP2701699B1 - Inhibitors of histone deacetylase". 3 4.[4] Benchchem. "Chroman-3-ylmethanamine|10185-46-3|Research Chemical". 4

Sources

Method

Application Note &amp; Protocol: A Multi-Step Procedure for the Reduction of 5-Fluorochromone-3-Carboxylic Acid to 5-Fluorochroman

Abstract This document provides a detailed, research-level guide for the multi-step reduction of 5-fluorochromone-3-carboxylic acid to 5-fluorochroman. The chroman scaffold is a privileged structure in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, research-level guide for the multi-step reduction of 5-fluorochromone-3-carboxylic acid to 5-fluorochroman. The chroman scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate the pharmacological properties of a molecule.[1][2] This protocol outlines a strategic approach involving catalytic hydrogenation to reduce the pyrone ring system, followed by a robust reduction of the carboxylic acid moiety and final deoxygenation. The causality behind experimental choices, safety precautions, and detailed step-by-step instructions are provided for researchers in organic synthesis and drug development.

Introduction: The Significance of Fluorinated Chromans

Chroman derivatives are core structures in a vast array of biologically active compounds and natural products, exhibiting properties ranging from antioxidant to anticancer activities. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The target molecule, 5-fluorochroman, therefore represents a valuable building block for the synthesis of novel therapeutic agents.

The reduction of 5-fluorochromone-3-carboxylic acid to 5-fluorochroman presents a significant chemical challenge due to the presence of multiple reducible functional groups: an α,β-unsaturated ketone system within the chromone ring, and a carboxylic acid at the 3-position. A successful synthetic strategy must navigate the selective or sequential reduction of these groups.

Synthetic Strategy: A Three-Stage Reduction Pathway

A direct, single-step reduction of 5-fluorochromone-3-carboxylic acid to 5-fluorochroman is not feasible due to the different reactivity of the functional groups. Therefore, a three-stage approach is proposed, as outlined below. This strategy prioritizes the reduction of the electron-deficient pyrone ring first, followed by the more robust reduction of the carboxylic acid, and finally, the deoxygenation of the resulting benzylic alcohol.

G A 5-Fluorochromone-3-carboxylic Acid B Stage 1: Catalytic Hydrogenation (Reduction of C=C and C=O) A->B H2, Pd/C C 5-Fluoro-4-hydroxychroman-3-carboxylic Acid B->C D Stage 2: Carboxylic Acid Reduction C->D e.g., BH3-THF E (5-Fluoro-4-hydroxychroman-3-yl)methanol D->E F Stage 3: Deoxygenation & Dehydroxylation E->F e.g., Clemmensen or Wolff-Kishner Conditions G 5-Fluorochroman F->G

Caption: Proposed three-stage synthetic workflow for the reduction of 5-fluorochromone-3-carboxylic acid.

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Stage 1: Catalytic Hydrogenation of 5-Fluorochromone-3-carboxylic Acid

This initial step aims to reduce the α,β-unsaturated ketone system of the chromone ring. Catalytic hydrogenation is a well-established and effective method for this transformation.[3][4]

Protocol:

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 5-fluorochromone-3-carboxylic acid (1.0 eq) and 10% Palladium on carbon (Pd/C, 5-10 mol%).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate. The solvent should be deoxygenated prior to use.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-4-hydroxychroman-3-carboxylic acid. This intermediate may be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR).

Stage 2: Reduction of the Carboxylic Acid

The reduction of the carboxylic acid to a primary alcohol can be achieved using a variety of reducing agents. Borane-tetrahydrofuran complex (BH₃•THF) is a good choice as it is highly effective for reducing carboxylic acids and is generally compatible with hydroxyl groups.[5]

Protocol:

  • Reaction Setup: Dissolve the crude 5-fluoro-4-hydroxychroman-3-carboxylic acid (1.0 eq) from Stage 1 in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add BH₃•THF (3.0-4.0 eq) dropwise via a syringe.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol until the effervescence ceases. This is followed by the addition of 1 M HCl.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude (5-fluoro-4-hydroxychroman-3-yl)methanol can be purified by column chromatography on silica gel.

Stage 3: Deoxygenation and Dehydroxylation

The final step involves the complete reduction of the benzylic alcohol and any remaining carbonyl functionalities to a methylene group. The Clemmensen and Wolff-Kishner reductions are classic methods for this transformation.[6][7][8][9] The choice between them depends on the substrate's stability to acidic or basic conditions. Given the presence of a fluorine atom on the aromatic ring, the Clemmensen reduction (acidic conditions) is proposed here.

Protocol (Clemmensen Reduction):

  • Reagent Preparation (Zinc Amalgam): In a fume hood, carefully treat zinc granules with a 5% aqueous solution of mercury(II) chloride for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, and water.

  • Substrate Addition: Add a solution of (5-fluoro-4-hydroxychroman-3-yl)methanol (1.0 eq) in toluene.

  • Reaction: Heat the mixture to a vigorous reflux for 8-12 hours. Additional portions of concentrated HCl may be required during the reaction. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and decant the organic layer. Extract the aqueous layer with toluene or diethyl ether (3x).

  • Isolation and Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5-fluorochroman can be purified by column chromatography or distillation under reduced pressure.

Summary of Key Parameters

StageReactionKey ReagentsSolventTemperatureTypical Reaction Time
1Catalytic Hydrogenation5-Fluorochromone-3-carboxylic acid, 10% Pd/C, H₂Ethanol or Ethyl AcetateRoom Temperature12-24 hours
2Carboxylic Acid Reduction5-Fluoro-4-hydroxychroman-3-carboxylic acid, BH₃•THFAnhydrous THFReflux4-6 hours
3Deoxygenation(5-Fluoro-4-hydroxychroman-3-yl)methanol, Zn(Hg), conc. HClToluene/WaterReflux8-12 hours

Causality and Experimental Insights

  • Choice of Staged Reduction: A one-pot reduction is unlikely to be successful due to the differing reactivity of the functional groups. Catalytic hydrogenation is excellent for the conjugated system but may not reduce the carboxylic acid. Conversely, strong hydride reagents that reduce the carboxylic acid could lead to a complex mixture of products if the chromone ring is not first reduced.

  • Catalyst Selection: Palladium on carbon is a standard and effective catalyst for the hydrogenation of aromatic and heterocyclic systems.[10] The catalyst loading may need to be optimized for this specific substrate.

  • Clemmensen vs. Wolff-Kishner: The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction uses strongly basic conditions.[7][8][9][11][12] The fluorine substituent on the aromatic ring is stable to both, but other functional groups that might be present in more complex derivatives could dictate the choice. The Clemmensen reduction is often effective for aryl ketones.[6][11]

  • Monitoring the Reaction: Close monitoring of each step by TLC or LC-MS is crucial to determine the reaction endpoint and to avoid the formation of side products due to over-reduction or incomplete conversion.

Conclusion

The conversion of 5-fluorochromone-3-carboxylic acid to 5-fluorochroman is a challenging but achievable multi-step synthesis. The proposed three-stage protocol provides a robust and logical pathway for researchers. Careful execution of each step, with appropriate monitoring and purification, will be key to obtaining the desired product in good yield and purity. This application note serves as a comprehensive guide and a starting point for the development of fluorinated chroman-based molecules for various applications in medicinal chemistry.

References

  • Zhao, D., Beiring, B., & Glorius, F. (2013). Ruthenium-NHC-catalyzed asymmetric hydrogenation of flavones and chromones: general access to enantiomerically enriched flavanones, flavanols, chromanones, and chromanols. Angewandte Chemie International Edition, 52(32), 8454-8458. [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. [Link]

  • Li, W., et al. (2018). Synthesis of chiral chromanols via a RuPHOX–Ru catalyzed asymmetric hydrogenation of chromones. Chemical Communications, 54(94), 13266-13269. [Link]

  • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]

  • Ouchi, A., et al. (2021). Chemoselective Reduction of α,β-Unsaturated Carbonyl and Carboxylic Compounds by Hydrogen Iodide. Bulletin of the Chemical Society of Japan, 94(3), 947-955. [Link]

  • Contente, M. L., et al. (2020). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. University of Manchester Research Explorer. [Link]

  • Moczulski, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Organic & Biomolecular Chemistry, 19(33), 7233-7238. [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. [Link]

  • ChemTalk. (2024, June 17). Clemmensen Reduction. [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]

  • Lumen Learning. (n.d.). Wolff-Kishner reduction. Organic Chemistry II. [Link]

  • Menicagli, R., et al. (2003). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H₂ and Pd/C. Synthetic Communications, 33(14), 2413-2422. [Link]

  • Wang, M., et al. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Chemical Reviews, 125(19), 9382-9428. [Link]

  • Farghaly, A. R. (2023). Pyridazino[4,5-b]indoles II. Reactions and biological importance. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2008). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. ARKIVOC, 2008(17), 192-204. [Link]

  • Wang, X., et al. (2015). Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications, 51(54), 10932-10935. [Link]

  • Sánchez-Viesca, F., Berros, M., & Gómez, R. (2018). A Complete and Sustained Clemmensen Reduction Mechanism. American Journal of Chemistry, 8(1), 8-12. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. [Link]

  • SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. [Link]

  • Zhang, W., et al. (2019). Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones: A Route to Enantioenriched cis-3-(Hydroxymethyl)chroman-4-ols. Organic Letters, 21(9), 3169-3173. [Link]

  • Chandrasekhar, S., et al. (2013). Selective reduction of carboxylic acids to aldehydes catalyzed by B(C6F5)3. Organic Letters, 15(3), 496-499. [Link]

  • Nielsen, C. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6605. [Link]

  • Fülöp, F., & Kiss, L. (2022). Recent Progress in the Selective Fluorinations of Some Functionalized Cycloalkenes. Molecules, 27(18), 6033. [Link]

  • Szlosek-Pinaud, M., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry, 89(3), 1845-1856. [Link]

  • Szlosek-Pinaud, M., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. PMC. [Link]

  • Menicagli, R., et al. (2003). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. Synthetic Communications, 33(14), 2413-2422. [Link]

  • Wang, M., et al. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Chemical Reviews, 125(19), 9382-9428. [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation of ketones, enones and chromones using chiral Lewis base derived FLPs. [Link]

  • Zhang, W., et al. (2019). Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones: A Route to Enantioenriched cis-3-(hydroxymethyl)chroman-4-ol Derivatives. ACS Publications. [Link]

  • Wu, Z., et al. (2018). Transition-metal-free chemoselective reduction of α,β-unsaturated ketones using H2O as a hydrogen source. Organic Chemistry Frontiers, 5(11), 1764-1768. [Link]

  • Kostyuchenko, A. S., et al. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83. [Link]

  • MDPI. (2025). Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp2)–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts. [Link]

  • PMC. (2023). Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones. [Link]

Sources

Application

functionalization of carboxylic acid group in 5-fluorochroman derivatives

Application Note: High-Precision Functionalization of 5-Fluorochroman-2-Carboxylic Acid Abstract The 5-fluorochroman scaffold represents a strategic bioisostere in medicinal chemistry, offering a distinct metabolic profi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Functionalization of 5-Fluorochroman-2-Carboxylic Acid

Abstract

The 5-fluorochroman scaffold represents a strategic bioisostere in medicinal chemistry, offering a distinct metabolic profile compared to the widely utilized 6-fluoro isomers (e.g., Nebivolol intermediates). This guide details the functionalization of the carboxylic acid moiety at the C2 position of 5-fluorochroman. Unlike standard aliphatic acids, this substrate presents unique challenges: the inductive influence of the C5-fluorine atom and the susceptibility of the C2-stereocenter to racemization under basic coupling conditions. This document provides optimized protocols for amide coupling, heterocycle formation, and reduction, supported by mechanistic insights and self-validating quality control measures.

Module 1: Chemical Space & Reactivity Profile

The 5-Fluoro Advantage

While 6-fluorochroman is the industry standard for beta-blocker synthesis, the 5-fluorochroman isomer is increasingly deployed to block metabolic oxidation at the electron-rich C5 position (ortho to the ether oxygen). The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which subtly alters the pKa of the distal C2-carboxylic acid and the lipophilicity (LogP) of the overall scaffold.

The Racemization Trap

The C2 position is the "Achilles' heel" of this scaffold. The C2-proton is acidified by two factors:

  • The adjacent carbonyl group (standard

    
    -proton acidity).[1]
    
  • The inductive pull of the ring oxygen atom.[1]

Critical Insight: Standard coupling protocols using strong bases (e.g., Et


N, high equivalents of DIPEA) often lead to partial racemization via an enolate intermediate. Our optimized protocols utilize T3P (Propylphosphonic anhydride)  or controlled HATU  conditions to suppress this pathway.[1]

Module 2: Experimental Protocols

Protocol A: Low-Racemization Amide Coupling (Library Scale)

Target: Synthesis of diverse amide analogs for SAR exploration.

Rationale: T3P is chosen as the coupling agent because it acts as an acidic buffer during activation, significantly reducing the risk of C2-epimerization compared to uronium salts (HATU/HBTU).

Materials:

  • Substrate: 5-Fluorochroman-2-carboxylic acid (1.0 equiv)

  • Amine: Diverse primary/secondary amines (1.2 equiv)

  • Reagent: T3P (50% wt in EtOAc) (2.0 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or 2-MeTHF (anhydrous)[1]

Step-by-Step Workflow:

  • Dissolution: In a reaction vial, dissolve the 5-fluorochroman-2-carboxylic acid (0.2 mmol) and the amine (0.24 mmol) in anhydrous DCM (2 mL).

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (0.5 mmol) dropwise. Note: Keeping the temp low during base addition is crucial to prevent initial deprotonation.

  • Activation: Add T3P solution (0.4 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check via LCMS. The 5-F substituent provides a distinct UV signature; monitor for the disappearace of the acid peak (

    
    ).[1]
    
  • Work-up: Dilute with EtOAc (10 mL). Wash with sat.[1] NaHCO

    
     (2 x 5 mL), then 1M HCl (2 x 5 mL), and brine.
    
  • Drying: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.

Validation:

  • Chiral HPLC: Compare the enantiomeric excess (ee) of the product against a racemic standard. T3P protocols typically maintain >98% ee.[1]

Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazoles

Target: Bioisosteric replacement of the amide/ester bond.

Rationale: Oxadiazoles improve metabolic stability.[1][2] This protocol uses CDI activation followed by microwave-assisted cyclization with amidoximes, avoiding the isolation of unstable O-acyl amidoxime intermediates.

Materials:

  • Substrate: 5-Fluorochroman-2-carboxylic acid (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)[1]

  • Reactant: Aryl/Alkyl Amidoxime (1.2 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Dissolve the acid (0.5 mmol) in DMF (3 mL). Add CDI (0.6 mmol) in one portion.

  • Gas Evolution: Stir at RT for 30 mins. Observation: Effervescence (CO

    
    ) confirms acyl imidazole formation.[1]
    
  • Addition: Add the amidoxime (0.6 mmol). Stir for 1 hour at RT to form the O-acyl intermediate (check LCMS).

  • Cyclization: Seal the vessel. Heat in a microwave reactor at 110°C for 20 minutes .

  • Work-up: Pour into water (20 mL) and extract with EtOAc. The high temperature drives the dehydration; water wash removes the imidazole byproduct.

Protocol C: Chemoselective Reduction to Primary Alcohol

Target: Intermediate for ether synthesis or aldehyde generation.[1]

Rationale: The 5-fluoro group is stable to borane, but LiAlH


 can sometimes cause defluorination or aromatic reduction under vigorous conditions. Borane-DMS is the reagent of choice for chemoselectivity.[1]

Step-by-Step Workflow:

  • Setup: Dissolve acid (1.0 mmol) in anhydrous THF (5 mL) under N

    
    .
    
  • Addition: Cool to 0°C. Add Borane-Dimethyl Sulfide complex (BH

    
     DMS, 2M in THF, 1.5 equiv) dropwise over 10 mins.
    
  • Reflux: Warm to RT, then heat to mild reflux (60°C) for 1 hour.

  • Quench: Cool to 0°C. Carefully add MeOH (2 mL) dropwise. (Caution: H

    
     evolution).
    
  • Work-up: Concentrate to remove trimethyl borate/MeOH azeotrope. Partition between EtOAc and 1M HCl.[1]

Module 3: Data Visualization & Logic

Reaction Landscape Diagram

The following diagram illustrates the divergent synthetic pathways from the parent acid, highlighting the key reagents and intermediates.

ReactionLandscape Acid 5-Fluorochroman- 2-Carboxylic Acid AcylImid Acyl-Imidazole Intermediate Acid->AcylImid CDI / DMF MixedAnh Mixed Anhydride (T3P Adduct) Acid->MixedAnh T3P / DIPEA (Low Racemization) Alcohol Primary Alcohol (Reduction) Acid->Alcohol BH3-DMS / THF (Chemoselective) Oxadiazole 1,2,4-Oxadiazole (Bioisostere) AcylImid->Oxadiazole 1. Amidoxime 2. MW 110°C Amide Amide Analog (Library) MixedAnh->Amide R-NH2

Caption: Divergent functionalization pathways for 5-fluorochroman-2-carboxylic acid. Red arrows indicate the preferred pathway for library synthesis (Amide Coupling).

Quantitative Comparison of Coupling Reagents
ReagentBaseSolventYield (%)% ee (Retention)Notes
T3P DIPEADCM92>99%Recommended. Lowest epimerization risk.[1]
HATU DIPEADMF9588-92%High yield, but risk of racemization if base is excess.
EDC/HOBt NMMDCM7598%Slower reaction, difficult purification of urea byproduct.
SOCl

Et

N
THF90<60%Avoid. Acid chloride formation leads to ketene-mediated racemization.[1]

Module 4: Quality Control & Troubleshooting

The Fluorine "Spy" ( F-NMR)

The 5-fluoro substituent acts as an internal probe.[1]

  • Starting Material (Acid): Signal typically appears around -115 to -120 ppm (depending on solvent).[1]

  • Product (Amide): Expect a shift of 0.5 to 1.0 ppm downfield due to the electron-withdrawing nature of the amide carbonyl compared to the carboxylate.

  • Defluorination: If a signal appears at -160 ppm or disappears entirely, you have cleaved the C-F bond (rare, but possible with LiAlH

    
    ).
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Amide) Steric hindrance at C2/C3Switch solvent to DMF; increase temperature to 40°C (monitor ee).
Racemization (>5% enantiomer) Base-catalyzed proton abstractionSwitch from DIPEA to Collidine (weaker base).[1] Use T3P.
Incomplete Cyclization (Oxadiazole) Low temperature in MW stepIncrease MW temp to 130°C; Add molecular sieves to absorb water.[1]

References

  • Synthesis of 6-Fluorochroman Derivatives (Nebivolol Analogs): Source: Journal of Medicinal Chemistry.[1] "Synthesis and Pharmacological Characterization of Novel 6-Fluorochroman Derivatives as Potential 5-HT1A Receptor Antagonists." URL:[Link][1]

  • T3P Coupling Methodology: Source: Organic Process Research & Development.[1] "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation with Low Epimerization."[1] URL:[Link][1]

  • One-Pot Oxadiazole Synthesis: Source: Organic Letters.[1] "Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating." URL:[Link][1]

  • Fluorine Effect on Reactivity: Source: Chemical Reviews.[1][3] "Fluorine in Medicinal Chemistry." URL:[Link][1]

Sources

Method

Application Note: Reaction Conditions for 5-Fluorochroman-3-carboxylic Acid Derivatives

Executive Summary The 5-fluorochroman-3-carboxylic acid scaffold represents a critical pharmacophore in medicinal chemistry, particularly for developing modulators of G-protein-coupled receptors (GPCRs) and enzyme inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-fluorochroman-3-carboxylic acid scaffold represents a critical pharmacophore in medicinal chemistry, particularly for developing modulators of G-protein-coupled receptors (GPCRs) and enzyme inhibitors where metabolic stability and lipophilicity are required. The strategic placement of the fluorine atom at the C5 position (peri- to the heteroatom ring fusion) imparts unique electronic properties that influence the pKa of the carboxylic acid and the conformation of the bicyclic system.

This guide provides a validated, step-by-step protocol for the synthesis of 5-fluoro-4-oxochroman-3-carboxylic acid and its fully reduced analogue 5-fluorochroman-3-carboxylic acid . The methodology prioritizes the Chromone Route via Vilsmeier-Haack formylation, offering superior regiocontrol compared to direct alkylation methods.

Retrosynthetic Analysis & Strategy

To achieve the 5-fluoro substitution pattern, the synthesis must originate from a benzene precursor where the fluorine is positioned ortho to the acetyl group that eventually forms the pyranone ring.

Structural Disconnection
  • Target: 5-Fluorochroman-3-carboxylic acid

  • Intermediate: 5-Fluoro-4-oxo-4H-chromene-3-carboxylic acid

  • Starting Material: 2'-Hydroxy-6'-fluoroacetophenone

Note on Regiochemistry:

  • 5-Fluoro: Requires the fluorine to be at the 6'-position of the acetophenone precursor. Upon cyclization, this position becomes C5 of the chromone.

  • 6-Fluoro: (Common in Nebivolol) Requires 5'-fluoro-2'-hydroxyacetophenone.

  • 8-Fluoro: Requires 3'-fluoro-2'-hydroxyacetophenone.

Retrosynthesis Target 5-Fluorochroman-3-COOH (Fully Reduced) Intermediate1 5-Fluoro-4-oxochroman-3-COOH (Chromanone) Target->Intermediate1 Reduction (Step 3b) Intermediate2 5-Fluoro-4-oxo-4H-chromene-3-COOH (Chromone Acid) Intermediate1->Intermediate2 Pd/C Hydrogenation (Step 3a) Intermediate3 5-Fluoro-4-oxo-4H-chromene-3-CHO (Chromone Aldehyde) Intermediate2->Intermediate3 Pinnick Oxidation (Step 2) Start 2'-Hydroxy-6'-fluoroacetophenone Intermediate3->Start Vilsmeier-Haack (Step 1)

Figure 1: Retrosynthetic pathway highlighting the critical Vilsmeier-Haack cyclization strategy.

Detailed Experimental Protocols

Step 1: Construction of the Chromone Core (Vilsmeier-Haack)

This step simultaneously formylates the methyl group and cyclizes the ring to generate the chromone-3-carbaldehyde.[1]

  • Substrate: 2'-Hydroxy-6'-fluoroacetophenone (1.0 equiv)

  • Reagents: Phosphorus Oxychloride (POCl

    
    , 3.0 equiv), Dimethylformamide (DMF, 5.0 equiv)
    
  • Solvent: DMF (as solvent and reagent)

Protocol:

  • Preparation: In a flame-dried 3-neck round-bottom flask under N

    
     atmosphere, cool anhydrous DMF (5.0 equiv) to 0 °C using an ice/salt bath.
    
  • Activation: Add POCl

    
     (3.0 equiv) dropwise over 30 minutes. Maintain internal temperature < 5 °C. The solution will turn pale yellow/orange (Vilsmeier reagent formation).
    
  • Addition: Dissolve 2'-Hydroxy-6'-fluoroacetophenone in a minimum volume of DMF and add dropwise to the Vilsmeier reagent at 0 °C.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 30 minutes. Then, heat to 60–70 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench (Critical): Cool the reaction mixture to RT. Pour slowly onto crushed ice (500 g per 100 mmol scale) with vigorous stirring.

  • Hydrolysis: Stir the aqueous slurry for 2 hours to hydrolyze the iminium intermediate. A solid precipitate (5-fluoro-4-oxo-4H-chromene-3-carbaldehyde) should form.

  • Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 45 °C.

    • Yield Expectation: 75–85%

    • Appearance: Pale yellow solid.

Step 2: Oxidation to the Carboxylic Acid (Pinnick Conditions)

Pinnick oxidation is preferred over Jones oxidation to avoid halogenation byproducts and ensure functional group tolerance.

  • Substrate: 5-Fluoro-4-oxo-4H-chromene-3-carbaldehyde (1.0 equiv)

  • Reagents: Sodium Chlorite (NaClO

    
    , 1.5 equiv), Sulfamic Acid (NH
    
    
    
    SO
    
    
    H, 1.5 equiv) or Resorcinol (scavenger).
  • Solvent: THF:Water (1:1) or Acetone:Water.

Protocol:

  • Dissolve the aldehyde in THF/Water (1:1, 0.2 M concentration).

  • Add Sulfamic Acid (1.5 equiv) and stir at 0 °C for 10 minutes. (Sulfamic acid scavenges HOCl generated in situ).

  • Add NaClO

    
     (1.5 equiv) dissolved in water dropwise over 15 minutes.
    
  • Allow to warm to RT and stir for 2–3 hours. The yellow aldehyde color should fade to a white suspension.

  • Workup: Evaporate THF under reduced pressure. The product usually precipitates from the remaining aqueous layer.

  • Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water.

    • Yield Expectation: 85–95%

    • Product:5-Fluoro-4-oxo-4H-chromene-3-carboxylic acid .

Step 3: Selective Reduction

The researcher must choose between the Chromanone (ketone retained) or Chroman (fully reduced) scaffold.

Option A: Synthesis of 5-Fluoro-4-oxochroman-3-carboxylic acid (Chromanone)
  • Catalyst: 10% Pd/C (10 wt% loading).

  • Hydrogen Source: H

    
     balloon (1 atm).[2]
    
  • Solvent: Methanol or Ethanol.

Protocol:

  • Suspend the Chromone-3-carboxylic acid in Methanol (0.1 M).

  • Add 10% Pd/C carefully (under Argon flow to prevent ignition).

  • Purge with H

    
     gas and stir vigorously at RT for 4–12 hours.
    
  • Monitoring: Monitor by H-NMR. Disappearance of the C2-olefinic proton (singlet at ~8.5 ppm) indicates completion.

  • Workup: Filter through a Celite pad. Concentrate filtrate.

    • Note: This yields the racemic chromanone acid.

Option B: Synthesis of 5-Fluorochroman-3-carboxylic acid (Fully Reduced)

To remove the C4 ketone, stronger reduction conditions are required.

  • Method: Clemmensen Reduction or High-Pressure Hydrogenation.

  • Recommended Protocol (Catalytic):

    • Catalyst: 10% Pd/C + catalytic H

      
      SO
      
      
      
      (or AcOH).
    • Conditions: 50 psi H

      
      , 50–60 °C, 24 hours.
      
    • Mechanism:[3][4][5] Acid catalysis facilitates the reduction of the benzylic ketone to the methylene group.

Critical Process Parameters & Troubleshooting

ParameterCritical RangeEffect of Deviation
Vilsmeier Temp 60–75 °C>80°C: Decomposition/Polymerization.<50°C: Incomplete cyclization.
POCl

Addition
< 10 °CRapid addition causes exotherm, leading to "tarry" impurities.
Oxidation pH pH 3–4pH > 7: No reaction.pH < 2: Decomposition of chlorite (ClO

gas evolution - Hazard).
Hydrogenation PressureHigh Pressure (>100 psi) may cause defluorination (C-F bond cleavage) on the aromatic ring.
Troubleshooting Guide
  • Issue: Low yield in Vilsmeier step; sticky black tar formed.

    • Solution: Ensure anhydrous DMF is used. Control the exotherm strictly during POCl

      
       addition. Do not overheat during the heating phase.
      
  • Issue: Defluorination during hydrogenation.

    • Solution: Use PtO

      
       (Adam's catalyst)  instead of Pd/C, or add an amine poison (e.g., diphenylsulfide) if over-reduction is observed, though 5-F is relatively stable compared to I or Br.
      
  • Issue: Incomplete oxidation (Aldehyde remains).

    • Solution: Add fresh NaClO

      
       portion-wise. Ensure efficient stirring (biphasic reaction).
      

Visualizing the Workflow

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction Start 2'-Hydroxy-6'-fluoroacetophenone Vilsmeier POCl3 / DMF 0°C to 70°C Start->Vilsmeier Aldehyde 5-Fluoro-chromone-3-CHO Vilsmeier->Aldehyde Pinnick NaClO2 / Sulfamic Acid THF/H2O, RT Aldehyde->Pinnick Acid 5-Fluoro-chromone-3-COOH Pinnick->Acid Choice Select Target Acid->Choice Red_A H2 (1 atm), Pd/C (Ketone Retention) Choice->Red_A Route A Red_B H2 (50 psi), Pd/C, H+ (Full Reduction) Choice->Red_B Route B Prod_A 5-Fluoro-4-oxochroman-3-COOH Red_A->Prod_A Prod_B 5-Fluorochroman-3-COOH Red_B->Prod_B

Figure 2: Decision tree for the synthesis of 4-oxo and des-oxo derivatives.

References

  • Vilsmeier-Haack Cyclization Mechanism

    • Title: Synthesis of chromone-3-carboxylic acid derivatives via Vilsmeier-Haack reaction.[1]

    • Source:Arkivoc, 2020, part v, 1-12.
    • URL:[Link]

  • Pinnick Oxidation Protocol

    • Title: Efficient Oxid
    • Source:Tetrahedron, 1981, 37, 2091-2096.
    • URL:[Link]

  • Reduction Strategies for Chromones

    • Title: Catalytic Hydrogenation of Chromones: Selectivity and Conditions.
    • Source:Journal of Organic Chemistry, 2012, 77, 3406–3416.
    • URL:[Link]

  • 5-Fluoro Specific Data (Analogous 6-Fluoro Study)

    • Title: Synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (Nebivolol Intermedi
    • Source:Chemical Research in Chinese Universities, 2008.
    • URL:[Link]

Sources

Application

peptide coupling agents compatible with fluorinated chroman acids

Application Note: High-Efficiency Amide Coupling of Fluorinated Chroman Acids Abstract & Scope This guide addresses the synthetic challenges associated with coupling fluorinated chroman (dihydro-2H-1-benzopyran) carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling of Fluorinated Chroman Acids

Abstract & Scope

This guide addresses the synthetic challenges associated with coupling fluorinated chroman (dihydro-2H-1-benzopyran) carboxylic acids . These substrates present a "perfect storm" of difficulty in medicinal chemistry: the bicyclic chroman scaffold imposes significant steric hindrance, while fluorine substitution (particularly at the C2, C3, or C4 positions) electronically deactivates the carboxylate and increases the acidity of


-protons, heightening the risk of racemization.

This note moves beyond standard EDC/NHS chemistry, recommending Propylphosphonic Anhydride (T3P) and HATU/HOAt as the primary reagents. We provide validated protocols to maximize yield while maintaining chiral integrity.

Mechanistic Analysis: The "Chroman" Challenge

To select the correct reagent, one must understand the failure modes specific to this chemical space:

  • Electronic Deactivation: Fluorine atoms are highly electronegative. If located on the aromatic ring, they withdraw electron density, making the carboxylate less nucleophilic and harder to activate. If located on the aliphatic ring (especially

    
     to the carbonyl), they stabilize the deprotonated enolate, causing rapid epimerization  under basic conditions.
    
  • Steric Occlusion: The fused benzene ring of the chroman scaffold creates a rigid steric wall. Standard coupling agents (like carbodiimides) often fail to generate the active ester because the bulky urea byproduct impedes the approach of the amine.

  • The "Oxazolone" Trap: Activated chroman acids are prone to cyclizing into oxazolones (azlactones). This pathway is the primary vector for racemization. Reagents that activate too slowly allow this side reaction to dominate.

Reagent Selection Matrix

The choice of reagent depends on the specific substitution pattern of your chroman acid.

FeatureT3P (Propylphosphonic Anhydride) HATU (Hexafluorophosphate Azabenzotriazole) COMU
Primary Use Case Chiral / Epimerization-Prone Acids Extremely Hindered / Achiral Acids Green / Safer Alternative to HATU
Mechanism Forms mixed anhydride; water-soluble byproducts.[1]Forms highly reactive OAt active ester.Forms Oxyma active ester.
Racemization Risk Lowest (Fast coupling, no HOBt release).Low to Medium (Requires careful base control).Low (Superior to HBTU).
Steric Tolerance HighVery High High
Workup Simple aqueous wash (No chromatography often needed).Requires chromatography (remove urea/guanidine salts).Requires chromatography.
Cost Moderate (High atom economy).High.Moderate.
Decision Logic (Visualization)

ReagentSelection Start Start: Fluorinated Chroman Acid IsChiral Is the Alpha-Carbon Chiral? Start->IsChiral IsHindered Is the Amine Extremely Hindered? IsChiral->IsHindered No (Achiral) UseT3P RECOMMENDATION: T3P (Low Epimerization Risk) IsChiral->UseT3P Yes (Risk of Racemization) IsHindered->UseT3P No (Primary/Secondary Amine) UseHATU RECOMMENDATION: HATU (Maximum Power) IsHindered->UseHATU Yes (e.g., N-methyl aniline) UseAcidFluoride RECOMMENDATION: TFFH (Acid Fluoride Route) UseHATU->UseAcidFluoride If HATU Fails

Figure 1: Decision tree for selecting coupling agents based on substrate chirality and steric demands.

Experimental Protocols

Protocol A: The "Integrity" Method (T3P)

Best for: Chiral fluorinated chroman acids where enantiomeric excess (ee) must be preserved.

Rationale: T3P acts as a kinetic scavenger. It activates the acid to a mixed anhydride which is highly reactive toward amines but relatively stable toward oxazolone formation compared to O-acylisoureas (from EDC). The byproducts are water-soluble, simplifying purification of lipophilic chroman amides.

Materials:

  • Fluorinated Chroman Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 – 3.0 equiv). Note: Avoid DIPEA if possible; Pyridine reduces epimerization risk.

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor).

Step-by-Step:

  • Dissolution: Dissolve the Chroman Acid (1.0 eq) and Amine (1.1 eq) in anhydrous EtOAc (0.1 M concentration).

  • Base Addition: Cool the mixture to 0°C. Add NMM (3.0 eq) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 eq) dropwise over 2 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • QC Check: Monitor by LC-MS. If conversion is <50% after 4 hours, add 0.5 eq additional T3P and warm to 40°C.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Water (x2)

    • 0.5 M HCl (or 10% Citric Acid if product is acid-sensitive)

    • Sat. NaHCO₃

    • Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: The "Power" Method (HATU)

Best for: Achiral, electron-deficient acids reacting with unreactive amines (e.g., electron-poor anilines).

Rationale: HATU generates the OAt-active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating aminolysis by orders of magnitude over HBTU/HOBt.

Materials:

  • Fluorinated Chroman Acid (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)

  • HATU (1.1 equiv)

  • HOAt (0.1 equiv - Optional additive to boost rate)

  • Base: DIPEA (Hünig's Base) (2.0 – 3.0 equiv) or 2,4,6-Collidine (for sensitive substrates).

  • Solvent: DMF or NMP (anhydrous).

Step-by-Step:

  • Pre-Activation: Dissolve Chroman Acid (1.0 eq) in DMF (0.2 M). Add DIPEA (1.0 eq) and stir for 2 mins.

  • Active Ester Formation: Add HATU (1.1 eq). Stir at RT for 5–10 minutes. The solution should turn yellow/orange.

    • Critical: Do not let this sit for >20 mins, or the active ester may hydrolyze or rearrange.

  • Coupling: Add the Amine (1.2 eq) followed by the remaining DIPEA (1.0–2.0 eq).

  • Reaction: Stir at RT for 1–12 hours.

  • Workup: Dilute with EtOAc/Ether. Wash extensively with water/LiCl (5%) to remove DMF. Purify via flash chromatography.

Mechanism of Action (T3P)

Understanding why T3P preserves chirality is crucial for troubleshooting.

T3PMechanism Acid Chroman Acid (R-COOH) MixedAnhydride Mixed Anhydride Intermediate Acid->MixedAnhydride + T3P, + Base Base Base (NMM) T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnhydride Product Fluorinated Chroman Amide MixedAnhydride->Product + Amine Fast Kinetics Byproduct Water Soluble Phosphonate Salt MixedAnhydride->Byproduct Oxazolone Oxazolone (Racemization) MixedAnhydride->Oxazolone Slow Pathway (Suppressed) Amine Amine (R'-NH2)

Figure 2: T3P activation pathway. The direct attack of the amine on the mixed anhydride is kinetically favored over the intramolecular cyclization that leads to racemization.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Yield (HATU) Steric hindrance preventing active ester attack.Switch to Protocol A (T3P) at 50°C or use TFFH to generate the Acid Fluoride.
Racemization Observed Base-catalyzed proton abstraction.1. Switch base to Collidine or Pyridine (weaker bases).2. Lower reaction temp to 0°C.3. Use T3P (acidic byproduct buffers the reaction).[2]
Guanidinylation Amine reacting with HATU directly.Ensure Pre-Activation step (Step 2 in Protocol B) is complete before adding amine.
Poor Solubility Fluorinated chromans are lipophilic.Use a solvent mixture: DMF/DCM (1:1) or NMP .

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[4] Chemical Society Reviews. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3][5][6][7] Journal of the American Chemical Society. Link

  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation.[5][8][9] Current Opinion in Drug Discovery & Development. Link

  • Patterson, J. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[3] Tetrahedron.[10] Link

Sources

Method

Application Note: Scale-Up Synthesis of 5-Fluorochroman-3-carboxylic acid

Executive Summary 5-Fluorochroman-3-carboxylic acid is a high-value heterocyclic scaffold, serving as a critical pharmacophore in the development of GPCR modulators, kinase inhibitors, and cardiovascular agents (e.g., Ne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluorochroman-3-carboxylic acid is a high-value heterocyclic scaffold, serving as a critical pharmacophore in the development of GPCR modulators, kinase inhibitors, and cardiovascular agents (e.g., Nebivolol analogs). The presence of the fluorine atom at the C5 position imparts unique metabolic stability and electronic properties but introduces significant regiochemical challenges during synthesis.

This guide details a robust, scalable protocol for the synthesis of 5-Fluorochroman-3-carboxylic acid starting from commercially available 6-fluoro-2-hydroxybenzaldehyde . Unlike lab-scale methods that often rely on expensive reagents (e.g., Meldrum’s acid) or yield inseparable regioisomers, this protocol utilizes a cost-effective Knoevenagel condensation followed by a controlled catalytic hydrogenation.

Key Process Features:

  • Regiocontrol: Guaranteed by the specific substitution pattern of the starting material.

  • Scalability: Uses commodity reagents (Diethyl malonate, Pd/C) and standard unit operations.

  • Safety: Includes critical control points for hydrogenation to prevent defluorination.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the robust formation of the coumarin core followed by selective reduction. Direct cyclization of fluorophenols often leads to mixtures of 5- and 7-fluoro isomers. By starting with the aldehyde-functionalized precursor, the fluorine position is locked relative to the oxygen, ensuring 100% regioselectivity for the 5-fluoro isomer.

Graphviz Diagram: Retrosynthetic Pathway

Retrosynthesis Target 5-Fluorochroman-3-carboxylic acid (Target) Inter1 5-Fluorocoumarin-3-carboxylic acid Target->Inter1 Selective Hydrogenation (Pd/C, H2) Inter2 Ethyl 5-fluorocoumarin-3-carboxylate Inter1->Inter2 Hydrolysis (NaOH/EtOH) Start 6-Fluoro-2-hydroxybenzaldehyde + Diethyl Malonate Inter2->Start Knoevenagel Condensation (Piperidine/AcOH)

Caption: Retrosynthetic logic ensuring regiochemical integrity of the 5-fluoro substituent.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 5-fluorocoumarin-3-carboxylate

Reaction Type: Knoevenagel Condensation / Intramolecular Cyclization Scale: 100 g Input

Rationale: We utilize diethyl malonate over Meldrum's acid for this scale-up due to cost efficiency ($/kg). The use of a catalytic amount of piperidine and acetic acid buffers the reaction, promoting the condensation while minimizing polymerization of the aldehyde.

Materials:

  • 6-Fluoro-2-hydroxybenzaldehyde (1.0 equiv)

  • Diethyl malonate (1.1 equiv)

  • Piperidine (0.05 equiv)

  • Glacial Acetic Acid (0.05 equiv)

  • Ethanol (Absolute, 5 Vol) or Toluene (for Dean-Stark water removal)

Protocol:

  • Setup: Charge a 2L reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with 6-fluoro-2-hydroxybenzaldehyde (100 g, 0.71 mol) and Ethanol (500 mL).

  • Addition: Add Diethyl malonate (125.8 g, 0.78 mol) in one portion.

  • Catalysis: Add Piperidine (3.5 mL) followed by Glacial Acetic Acid (2.0 mL).

  • Reaction: Heat the mixture to reflux (78–80 °C) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target < 2% residual aldehyde.

  • Cooling: Cool the reaction mixture slowly to 0–5 °C. The product often crystallizes directly from the reaction mixture upon cooling.

  • Isolation: Filter the solid precipitate. Wash the cake with cold Ethanol (2 x 100 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 85–90% Appearance: Off-white to pale yellow crystalline solid.

Stage 2: Hydrolysis to 5-Fluorocoumarin-3-carboxylic acid

Reaction Type: Ester Hydrolysis Scale: ~140 g Input (from Stage 1)

Rationale: Hydrogenation of the free acid is often faster and cleaner than the ester, as the carboxylic acid moiety can facilitate catalyst interaction or prevent side reactions associated with ester cleavage during reduction.

Protocol:

  • Dissolution: Suspend Ethyl 5-fluorocoumarin-3-carboxylate (140 g) in Ethanol (400 mL) and Water (100 mL).

  • Base Addition: Add NaOH pellets (1.5 equiv) or 10M NaOH solution slowly to manage exotherm.

  • Reaction: Heat to 60 °C for 2 hours. The suspension will clear as the sodium salt forms, then may reprecipitate.

    • IPC: HPLC check for disappearance of ester.

  • Acidification: Cool to 20 °C. Acidify with 6M HCl to pH 1–2. The free acid will precipitate heavily.

  • Isolation: Filter the slurry. Wash with water (3 x 200 mL) to remove salts.

  • Drying: Dry thoroughly (critical for next step) at 60 °C under vacuum.

Expected Yield: 95% Data Validation: 1H NMR should show loss of ethyl quartet/triplet and appearance of broad COOH singlet.

Stage 3: Catalytic Hydrogenation to 5-Fluorochroman-3-carboxylic acid

Reaction Type: Heterogeneous Catalytic Hydrogenation Scale: ~100 g Input

Critical Quality Attribute (CQA):

  • Defluorination: The C-F bond is susceptible to hydrogenolysis, especially at the benzylic-like position (though C5 is meta to the aliphatic bridge, electronic activation can occur).

  • Over-reduction: Reduction of the benzene ring (rare under mild conditions) or ring-opening.

Protocol:

  • Catalyst Loading: In a hydrogenation autoclave (Parr or similar), charge 5-Fluorocoumarin-3-carboxylic acid (100 g).

  • Solvent: Add Glacial Acetic Acid (1.0 L).

    • Note: Acetic acid is the preferred solvent as it suppresses ring opening and stabilizes the intermediate.

  • Catalyst: Add 10% Pd/C (50% water wet, 5 wt% loading relative to substrate).

    • Safety: Add catalyst under inert (Nitrogen) atmosphere to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Purge vessel with N2 (3x) then H2 (3x).

    • Pressurize to 3 bar (45 psi) . Do not exceed 5 bar to minimize defluorination.

    • Heat to 50–60 °C .

    • Stir at high agitation (800+ rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 6–12 hours.

    • IPC: HPLC. Look for disappearance of Coumarin (UV active at 300nm+) and appearance of Chroman (UV cut-off shifts to lower wavelength).

  • Workup:

    • Filter catalyst through a pad of Celite (Caution: Pyrophoric catalyst).

    • Concentrate the filtrate to ~20% volume.

    • Add Water (500 mL) to precipitate the product.

    • Filter and wash with cold water.

  • Purification (if needed): Recrystallization from Ethyl Acetate/Heptane.

Expected Yield: 75–85% Characterization:

  • 1H NMR (DMSO-d6): δ 12.5 (s, 1H, COOH), 7.2-6.8 (m, 3H, Ar-H), 4.3 (m, 1H, C2-H), 4.1 (m, 1H, C2-H), 3.1 (m, 1H, C3-H), 2.9 (m, 2H, C4-H).

  • 19F NMR: Single peak, confirming retention of fluorine.

Process Workflow & Decision Logic

The following diagram illustrates the operational flow and decision gates during the scale-up process.

Graphviz Diagram: Process Flow

ProcessFlow Start Start: 6-Fluoro-2-hydroxybenzaldehyde Step1 Step 1: Knoevenagel (Et2Malonate, Piperidine, EtOH) Start->Step1 Check1 IPC: Aldehyde < 2%? Step1->Check1 Step2 Step 2: Hydrolysis (NaOH, then HCl) Check1->Step2 Yes Action1 Extend Reflux or Add Catalyst Check1->Action1 No Step3 Step 3: Hydrogenation (Pd/C, H2, AcOH, 3 bar) Step2->Step3 Check2 IPC: Defluorination > 1%? Step3->Check2 Finish Final Product: 5-Fluorochroman-3-COOH Check2->Finish No Action2 Stop immediately. Recrystallize to purge. Check2->Action2 Yes Action1->Step1

Caption: Operational workflow with Critical Control Points (CCPs) for impurity management.

Analytical Controls & Specifications

To ensure the integrity of the scale-up, the following analytical parameters must be verified.

ParameterSpecificationMethodRationale
Appearance White to off-white solidVisualColored impurities often indicate oxidation or polymerization.
Assay > 98.0%HPLC (210 nm)High purity required for downstream pharma applications.
19F NMR Single peak (~ -115 ppm)NMRConfirms regiochemistry and absence of defluorinated byproduct.
Enantiomeric Excess N/A (Racemic)Chiral HPLCNote: If chiral material is needed, resolution via chiral amine salt (e.g., phenylethylamine) is required post-synthesis.
Residual Solvent < 5000 ppm (EtOH/AcOH)GC-HSICH Q3C compliance.
Pd Content < 10 ppmICP-MSCritical for drug substances; ensure efficient Celite filtration.

References

  • General Chroman Synthesis

    • Title: "Synthesis and chemical properties of chromone-3-carboxylic acid (review)"
    • Source: Chemistry of Heterocyclic Compounds, 2016.[1]

    • URL:[Link] (General Journal Link)

  • Green Chemistry Approach (Meldrum's Acid)

    • Title: "Synthesis of coumarin-3-carboxylic acids in waste curd w
    • Source: European Journal of Chemistry, 2023.[2]

    • URL:[Link][2]

  • Nebivolol Intermediate Chemistry (Analogous 6-Fluoro Data)
  • Hydrogenation Specifics

    • Title: "Catalytic hydrogen
    • Source: Organic Process Research & Development (General methodology reference).
    • URL:[Link]

Sources

Application

Application Note: Protecting Group Strategies for 5-Fluorochroman-3-Carboxylic Acid Synthesis

Executive Summary The synthesis of 5-fluorochroman-3-carboxylic acid presents a unique intersection of challenges: the electronic deactivation of the aromatic ring by the 5-fluoro substituent, the lability of the aryl-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-fluorochroman-3-carboxylic acid presents a unique intersection of challenges: the electronic deactivation of the aromatic ring by the 5-fluoro substituent, the lability of the aryl-fluorine bond under specific reductive conditions, and the preservation of the chiral center at C3.[1]

This guide details orthogonal protecting group (PG) strategies tailored for this scaffold. Unlike generic protocols, we prioritize methods that prevent hydrodefluorination (a common side reaction during catalytic hydrogenation) and racemization.[2] We recommend the use of tert-butyl esters for acid-labile protection and enzymatic resolution of alkyl esters as a "biological protection" strategy to access enantiopure material.[1]

Strategic Analysis: The Fluorine Factor

The 5-fluoro substituent is not merely a structural decoration; it fundamentally alters the reactivity of the chroman scaffold.[1]

  • Electronic Effect: The fluorine atom at position 5 (ortho to the bridgehead, meta to the ether oxygen) exerts a strong inductive withdrawing effect ($ -I $). This increases the acidity of the phenol precursor but decreases the nucleophilicity of the aromatic ring during Friedel-Crafts type cyclizations.

  • Hydrodefluorination Risk: Standard protocols for removing Benzyl (Bn) protecting groups involve Hydrogenolysis (H

    
    , Pd/C).[2] While Aryl-F bonds are generally stable, electron-deficient rings are more susceptible to oxidative addition by Pd(0), leading to defluorination.[1][2] Therefore, Benzyl esters are NOT recommended  if aggressive hydrogenation is required elsewhere in the synthesis.
    
Decision Matrix: Selecting the Right Strategy

The choice of protecting group depends heavily on the chosen synthetic route.

PG_Strategy Start Select Synthetic Route RouteA Route A: Chromone Reduction Start->RouteA RouteB Route B: Phenol Alkylation Start->RouteB StepA Step: H2/Pd Reduction of C2-C3 alkene RouteA->StepA StepB Step: Base-mediated Cyclization RouteB->StepB RecA Recommendation: Methyl/Ethyl Ester StepA->RecA Stable to H2 RecC Avoid: Benzyl Ester StepA->RecC Risk of C-F cleavage RecB Recommendation: tert-Butyl Ester StepB->RecB Orthogonal to Base

Figure 1: Decision matrix for protecting group selection based on synthetic pathway. Note the exclusion of Benzyl esters in reductive pathways to preserve the 5-Fluoro motif.

Module 1: Carboxylic Acid Protection (C3 Position)[2]

Strategy A: tert-Butyl Esters (Acid Labile)

Best For: Routes involving strong bases (e.g., alkylation of phenols) or when final deprotection must occur under mild acidic conditions to avoid racemization.[1][2]

  • Formation: Isobutylene/H

    
    SO
    
    
    
    or Boc
    
    
    O/DMAP.
  • Cleavage: TFA/DCM or HCl/Dioxane.

  • Advantage: Completely stable to the basic conditions used in Williamson ether synthesis (ring closure).

Strategy B: Methyl/Ethyl Esters (Base Labile)

Best For: The "Chromone Reduction" route. These esters are robust during the catalytic hydrogenation of the chromone double bond.

  • Formation: Fischer esterification (MeOH/H

    
    SO
    
    
    
    ).[1][2]
  • Cleavage: LiOH/THF/H

    
    O.
    
  • Advantage: Low cost; allows for enzymatic resolution (see Module 3).[1][2]

Module 2: Phenolic Precursor Protection[1]

If building the ring via Route B (Phenol Alkylation), the 2-hydroxyl group of the 5-fluorophenol precursor often requires masking.[1]

The Challenge: The 5-fluoro group makes the phenol more acidic (


 ~8-9), making the phenolate anion a weaker nucleophile but a better leaving group.[1]
  • Recommended: Methoxymethyl (MOM) Ether. [2]

    • Why: Cleaved by mild acid, orthogonal to basic ester hydrolysis.[2]

    • Stability:[1][2][3] Withstands lithiation if C-H activation strategies are used.

  • Alternative: Allyl Ether. [1][2]

    • Why: Cleaved by Pd(PPh

      
      )
      
      
      
      .
    • Note: Avoids the use of strong acids or bases during deprotection.

Module 3: Enantioselective Resolution (The "Biological PG")

Since constructing the C3 chiral center de novo is difficult, the most scalable approach is Kinetic Resolution of the racemic ester. Here, the enzyme acts as a chiral selector, hydrolyzing only one enantiomer (usually the S-form) to the acid, leaving the R-ester "protected."[2]

Workflow: Enzymatic Resolution

Enzymatic_Res Racemate Racemic 5-F-Chroman Ethyl Ester Biocat Biocatalysis: Lipase (CAL-B or PLE) Phosphate Buffer pH 7.0 Racemate->Biocat Separation Phase Separation (Extraction) Biocat->Separation AqPhase Aqueous Phase: (S)-Acid (Salt) Separation->AqPhase OrgPhase Organic Phase: (R)-Ester Separation->OrgPhase Product Acidification -> (S)-5-F-Chroman-3-COOH (>98% ee) AqPhase->Product Recycle Racemization -> Recycle OrgPhase->Recycle

Figure 2: Kinetic resolution workflow.[1][2] The enzyme selectively hydrolyzes the (S)-enantiomer, effectively treating the (R)-enantiomer's ester group as a robust protecting group.[1][2]

Detailed Protocols

Protocol A: Synthesis of tert-Butyl 5-Fluorochroman-3-carboxylate

Use case: Protecting the acid before base-mediated side-chain manipulation.[1][2]

  • Reagents: 5-Fluorochroman-3-carboxylic acid (1.0 eq), Boc

    
    O (2.5 eq), DMAP (0.3 eq), t-BuOH (10 eq), THF (anhydrous).
    
  • Procedure:

    • Dissolve the carboxylic acid in anhydrous THF under N

      
      .
      
    • Add Boc

      
      O and t-BuOH.[1]
      
    • Cool to 0°C and add DMAP portion-wise (gas evolution may occur).

    • Stir at room temperature for 16 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear.

  • Workup:

    • Quench with saturated NH

      
      Cl.
      
    • Extract with EtOAc (3x).[1][2] Wash organics with brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Flash chromatography on silica gel.

  • Validation:

    
    H NMR should show a singlet at ~1.45 ppm (9H, t-butyl).[1][2]
    
Protocol B: Mild Saponification (Preserving the C-F Bond)

Use case: Removing methyl/ethyl esters without inducing elimination or defluorination.

  • Reagents: Ethyl 5-fluorochroman-3-carboxylate, LiOH

    
    H
    
    
    
    O (2.0 eq), THF/Water (3:1).
  • Procedure:

    • Dissolve the ester in THF. Cool to 0°C.

    • Add LiOH dissolved in minimum water dropwise.

    • Critical Step: Maintain temperature < 20°C. High temperatures with hydroxide can promote elimination of the chroman ring to a chromene or attack the electron-deficient aromatic ring.[1]

    • Stir for 4-6 hours.

  • Workup:

    • Acidify carefully with 1N HCl to pH 3-4 (controlled acidification prevents decarboxylation if the system is heated).[1]

    • Extract with DCM.

    • Note: Avoid using strong mineral acids (H

      
      SO
      
      
      
      ) during workup to prevent equilibrium reversal.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Fluorine Hydrogenolysis of Benzyl ester using Pd/C.Switch to Pd(OH)

(Pearlman's catalyst) or use Zn/AcOH for cleavage. Alternatively, switch to t-Butyl ester.[1][2]
Racemization Strong base hydrolysis or high temp.Use enzymatic hydrolysis (Protocol C) or switch to acid-labile t-butyl esters.[1][2]
Ring Opening Nucleophilic attack at C2 during deprotection.Ensure deprotection conditions are strictly anhydrous (for acid cleavage) or low temperature (for base cleavage).[2]

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.[4] Wuts, P.G.M.[2] John Wiley & Sons, 2014 .[2] (Canonical text for ester stability). Link[2]

  • Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters. ResearchGate, 2012 . (Methodology for lipase-mediated resolution of fluorinated esters). Link

  • Catalytic Hydrogenolysis of Aryl C–F Bonds. J. Am. Chem. Soc., 2020 . (Mechanistic insights into hydrodefluorination risks). Link[2]

  • Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020 . (Synthetic routes for chromone precursors). Link

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid. RSC Advances, 2016 . (Applicable enzymatic protocols for fluorochroman isomers). Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 5-Fluorochroman-3-carboxylic acid synthesis

Technical Support Center: Optimization of 5-Fluorochroman-3-carboxylic Acid Synthesis Topic: Yield Optimization & Troubleshooting Target Molecule: 5-Fluorochroman-3-carboxylic acid (CAS: Generic/Variable based on enantio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 5-Fluorochroman-3-carboxylic Acid Synthesis

Topic: Yield Optimization & Troubleshooting Target Molecule: 5-Fluorochroman-3-carboxylic acid (CAS: Generic/Variable based on enantiomer) Primary Workflow: Baylis-Hillman Cyclization


 Hydrogenation 

Hydrolysis

Part 1: The Synthetic Workflow (Visual)

The synthesis of 5-fluorochroman-3-carboxylic acid is chemically distinct from the more common coumarin-based routes (which yield the 2-carboxylic acid) or the 4-carboxylic acid derivatives. The most robust pathway for the 3-carboxylic isomer involves the construction of the chromene core via a DABCO-catalyzed reaction, followed by reduction and hydrolysis.

Figure 1: Optimized Synthetic Pathway

G Start 2-Hydroxy-6- fluorobenzaldehyde Inter1 3-Cyano-5- fluorochromene Start->Inter1 Cyclization Reagent1 Acrylonitrile (DABCO, 80°C) Reagent1->Inter1 Inter2 3-Cyano-5- fluorochroman Inter1->Inter2 Reduction Step2 Hydrogenation (H2, Pd/C, MeOH) Step2->Inter2 Final 5-Fluorochroman- 3-carboxylic acid Inter2->Final Hydrolysis Step3 Acid Hydrolysis (HCl/AcOH, Reflux) Step3->Final

Caption: The 3-stage industrial route favoring atom economy and regioselectivity. The starting aldehyde determines the 5-fluoro position.

Part 2: Critical Troubleshooting & Optimization (Q&A)

This section addresses specific yield-killing bottlenecks encountered during scale-up and optimization.

Module A: The Chromene Cyclization (Step 1)

Context: The reaction of 2-hydroxy-6-fluorobenzaldehyde with acrylonitrile using DABCO (1,4-diazabicyclo[2.2.2]octane) is a Baylis-Hillman type reaction followed by an intramolecular oxa-Michael addition.

Q1: My yield for the 3-cyano-5-fluorochromene intermediate is stuck below 40%. The reaction mixture turns into a viscous black tar. What is happening? Diagnosis: You are likely experiencing polymerization of acrylonitrile or thermal degradation of the aldehyde. Corrective Protocol:

  • Temperature Control: The reaction is exothermic. Do not heat rapidly to reflux. Maintain the temperature between 70–80°C . Exceeding 90°C promotes acrylonitrile polymerization (the "tar").

  • Catalyst Load: DABCO is nucleophilic. Use 0.1 – 0.2 equivalents . Excess base promotes side reactions.

  • Inhibitors: Add a radical inhibitor like Hydroquinone (10-20 mg) to the reaction mixture to suppress acrylonitrile polymerization without affecting the ionic DABCO mechanism.

Q2: I see unreacted aldehyde even after 24 hours. Should I add more acrylonitrile? Diagnosis: Acrylonitrile has a low boiling point (77°C) and may be escaping if your reflux condenser is inefficient, or it is being consumed by polymerization. Corrective Protocol:

  • Stoichiometry: Start with 3.0 – 4.0 equivalents of acrylonitrile relative to the aldehyde.

  • Sealed Vessel: If possible, run the reaction in a pressure tube or sealed vessel at 80°C to prevent loss of acrylonitrile.

  • Solvent: Run the reaction neat (no solvent) or in minimal DMF. Dilution significantly slows the bimolecular kinetics of the initial Baylis-Hillman step.

Module B: Hydrogenation / Reduction (Step 2)

Context: Reducing the C3-C4 double bond of the chromene to obtain the chroman.

Q3: I am observing defluorination (loss of fluorine) in my mass spec (M-19 peak). How do I prevent this? Diagnosis: Aryl fluorines are generally stable, but activated positions (like the 5-position, which is benzylic-adjacent) can undergo hydrogenolysis (C-F bond cleavage) under vigorous hydrogenation conditions, especially with Pd. Corrective Protocol:

  • Catalyst Switch: If defluorination >5%, switch from Pd/C to PtO₂ (Adam’s Catalyst) or Rh/C . These are less prone to hydrogenolysis of aryl halides than Palladium.

  • Solvent Acidity: Avoid acidic solvents. Add a trace of NaHCO₃ or use Ethyl Acetate instead of Methanol/Acetic acid mixtures. Acid promotes oxidative addition of the metal into the C-F bond.

  • Pressure: Lower the H₂ pressure to 1 atm (balloon) . High pressure (e.g., Parr shaker at 50 psi) favors side reactions.

Q4: The reduction is incomplete; the double bond remains. Diagnosis: The nitrile group can coordinate to the catalyst, poisoning it, or the steric bulk of the 5-fluoro group is hindering the approach. Corrective Protocol:

  • Purification: Ensure the starting chromene is free of sulfur or DABCO residues (amine poisons catalyst). Recrystallize the chromene from EtOH before hydrogenation.

  • Loading: Increase catalyst loading to 10 wt% .

Module C: Hydrolysis (Step 3)

Context: Converting the nitrile to the carboxylic acid.[1][2][3][4]

Q5: During acid hydrolysis (HCl/AcOH), my product yield drops, and I see a decarboxylated byproduct (5-fluorochroman). Diagnosis: While saturated nitriles are stable, prolonged reflux in strong mineral acid can lead to decarboxylation if the temperature is too high or if the intermediate amide is unstable. Corrective Protocol:

  • Alkaline Hydrolysis (Preferred): Switch to NaOH (10-20%) in Ethanol/Water (1:1) at reflux.

    • Mechanism:[1][3][4][5][6][7] Saponification yields the carboxylate salt, which is stable.

    • Work-up: Evaporate ethanol, wash the aqueous layer with ether (to remove non-acidic impurities), then acidify carefully to pH 2-3 with cold HCl to precipitate the acid.

  • Temperature: Do not exceed 100°C.

Part 3: Data & Specifications

Table 1: Comparative Optimization Parameters

ParameterStandard Literature ConditionsOptimized Conditions (High Yield) Reason for Change
Step 1 Solvent DMF or EthanolNeat (Solvent-free) Increases reaction rate; reduces waste.
Step 1 Temp Reflux (>90°C)75–80°C Prevents acrylonitrile polymerization.
Step 2 Catalyst 10% Pd/C5% Pt/C or Pd/C + NaHCO₃ Prevents defluorination of the 5-F position.
Step 3 Reagent Conc. H₂SO₄ / HClNaOH / EtOH (aq) Higher yield; cleaner work-up; avoids decarboxylation.
Overall Yield 25 – 35%55 – 65% Cumulative improvements in isolation and selectivity.

Part 4: References

  • DABCO-Catalyzed Chromene Synthesis:

    • Title: A simple and effective synthesis of 3-cyanochromenes.

    • Source:Tetrahedron Letters, 43(16), 2999-3001.

    • Relevance: Establishes the mechanism for the neat reaction of salicylaldehydes with acrylonitrile.

  • Hydrogenation of Fluorinated Aromatics:

    • Title: Catalytic Hydrogenation over Platinum Metals.

    • Source:Academic Press, Rylander, P. N. (1967).

    • Relevance: Foundational text on preventing hydrogenolysis of aryl halides (defluorination) by catalyst selection (Pt vs Pd).

  • Nitrile Hydrolysis Optimization:

    • Title: Hydrolysis of Nitriles to Carboxylic Acids.[1][2][3][4]

    • Source:Organic Syntheses, Coll. Vol. 1, p.201.

    • Relevance: Standardizes the alkaline hydrolysis workflow to maximize yield and purity.

  • Synthesis of Chroman-3-carboxylic Acids (Patent):

    • Title: Process for the preparation of chroman derivatives.[8]

    • Source: US Patent 5,162,553 (Example 1 & 4).

    • Relevance: Describes the industrial scale-up of similar chroman-3-carboxylic acid derivatives.

Disclaimer: This guide is intended for qualified research personnel. All synthesis involving acrylonitrile (highly toxic) and pressurized hydrogen must be conducted in a fume hood with appropriate PPE and blast shielding.

Sources

Optimization

resolving enantiomers of 5-Fluorochroman-3-carboxylic acid

Technical Support Center: Enantiomeric Resolution of 5-Fluorochroman-3-carboxylic Acid Case ID: 5-FCCA-RES-001 Status: Active Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary R...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enantiomeric Resolution of 5-Fluorochroman-3-carboxylic Acid

Case ID: 5-FCCA-RES-001 Status: Active Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

Resolving the enantiomers of 5-Fluorochroman-3-carboxylic acid (5-FCCA) presents specific challenges due to the electronic influence of the fluorine atom at the C5 position and the conformational flexibility of the pyran ring. Unlike the more common 2-carboxylic acid derivatives, the 3-carboxylic acid position places the chiral center


 to the ether oxygen, altering the binding pockets required for recognition.

This guide provides three validated workflows ranging from classical wet chemistry to high-throughput biocatalysis.

Module 1: Classical Chemical Resolution (Diastereomeric Salt Formation)

Best for: Multi-gram scale-up without expensive chromatography equipment.

The Principle

We utilize the acidity of the carboxylic acid (approx.[1] pKa ~4.2) to form diastereomeric salts with a chiral amine base.[1] The 5-fluoro substituent exerts an inductive electron-withdrawing effect, slightly increasing acidity compared to the parent chroman-3-carboxylic acid. This requires a base with sufficient pKa difference to ensure a tight ion pair.

Recommended Resolving Agent:


-Methylbenzylamine [(S)-PEA] or 

-Methylbenzylamine.
Protocol: Fractional Crystallization

Step 1: Salt Formation

  • Dissolve 10.0 g (51 mmol) of racemic 5-FCCA in 150 mL of hot Ethanol (95%) .

  • Add 0.5 equivalents (25.5 mmol) of

    
    -Methylbenzylamine dropwise.
    
    • Technical Note: We use the "half-quantity method." By using only 0.5 eq of the base, we force the formation of the less soluble diastereomeric salt while leaving the other enantiomer as the free acid in solution.

  • Stir at reflux for 30 minutes to ensure homogeneity.

Step 2: Controlled Cooling

  • Allow the solution to cool to room temperature over 4 hours (slow cooling is critical for crystal purity).

  • Refrigerate at 4°C for 12 hours.

  • Filter the white precipitate. This is the Enriched Salt .

Step 3: Purification (Recrystallization)

  • Take the Enriched Salt and recrystallize from Ethanol/Acetone (1:1) .

  • Repeat until the melting point is constant.

Step 4: Salt Breaking (Recovery)

  • Suspend the purified salt in water.

  • Acidify with 1M HCl to pH 2.0.

  • Extract with Ethyl Acetate (

    
    ).
    
  • Dry over

    
     and evaporate to yield the resolved 
    
    
    
    - or
    
    
    -5-FCCA.
Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
"Oiling Out" Solvent polarity is too high or concentration is too high.Re-heat and add 10% volume of a non-polar co-solvent (e.g., Hexane or MTBE) to the hot solution. Seed with a pure crystal if available.
Low Yield (<20%) The salt is too soluble in Ethanol.Switch solvent system to Isopropanol (IPA) . The bulky isopropyl group reduces salt solubility compared to ethanol.
Low ee% (<80%) Inclusion of the wrong diastereomer in the crystal lattice.Perform a "Double Resolution": Recrystallize the salt once more, but cool very slowly (1°C/hour) to reject impurities.

Module 2: Enzymatic Kinetic Resolution

Best for: High optical purity (>99% ee) and mild conditions.

The Principle

Lipases distinguish between enantiomers based on the steric fit of the substrate into the active site. We convert the acid to an ester, then selectively hydrolyze one enantiomer back to the acid.[1]

Recommended Enzyme: Burkholderia cepacia Lipase (Amano PS) or Candida antarctica Lipase B (Novozym 435).

Workflow Diagram

EnzymaticResolution Racemic Racemic 5-FCCA (Acid) Esterification Chemical Esterification (EtOH, H2SO4) Racemic->Esterification RacemicEster Racemic Ethyl Ester Esterification->RacemicEster EnzymeStep Hydrolysis (Lipase PS, pH 7.0 buffer) RacemicEster->EnzymeStep Kinetic Res. Separation Phase Separation (Aq. vs Org.) EnzymeStep->Separation ProductS (S)-Acid (Aqueous Phase) Separation->ProductS ProductR (R)-Ester (Organic Phase) Separation->ProductR Hydrolysis2 Chemical Hydrolysis (LiOH) ProductR->Hydrolysis2 FinalR (R)-Acid Hydrolysis2->FinalR

Caption: Kinetic resolution workflow via enzymatic hydrolysis. The unreacted ester is chemically hydrolyzed to yield the opposite enantiomer.

Protocol
  • Substrate Prep: Convert 5-FCCA to its Ethyl Ester using standard Fischer esterification (Ethanol/

    
    ).
    
  • Reaction: Suspend the racemic ester (20 mM) in Phosphate Buffer (pH 7.0) containing 10% Acetone (as co-solvent).

  • Catalysis: Add Lipase Amano PS (500 mg per mmol substrate). Stir at 30°C.

  • Monitoring: Monitor by HPLC. Stop reaction when conversion reaches exactly 50% (approx. 24-48 hours).

  • Workup:

    • Adjust pH to 8.0. Extract with MTBE.[2]

    • Organic Layer: Contains unreacted (R)-Ester (typically).

    • Aqueous Layer: Contains resolved (S)-Acid . Acidify to pH 2 and extract to recover.

Module 3: Chiral Chromatography (HPLC/SFC)

Best for: Analytical purity checks and mg-scale isolation.

Column Selection Guide

The 5-fluoro group creates a distinct electronic dipole, but the separation mechanism relies heavily on the hydrogen bonding of the carboxylic acid/amide moiety.

ParameterRecommendationRationale
Column Phase Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate))The chlorinated selector offers superior recognition for fluorinated aromatics compared to standard AD/OD columns.
Alternative Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))The "workhorse" column; effective if the IC column shows excessive retention.
Mobile Phase (Normal) Hexane : IPA : TFA (90 : 10 : 0.1)TFA is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peaks.
Mobile Phase (SFC)

: Methanol (15%)
Green chemistry approach; requires no acid additive if using a basic modifier (rare for acids) or standard acid additive.
Analytical Method Parameters
  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 280 nm (The chroman ring absorbs well here; 5-F does not significantly shift

    
    ).
    
  • Expected Retention:

    
     (E1) ~ 8 min; 
    
    
    
    (E2) ~ 12 min (
    
    
    ).

References

  • Sielc Technologies. Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column. (Analogous method for chroman derivatives). Available at: [Link]

  • MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. (Specifics on lipase activity on fluorinated substrates). Available at: [Link]

  • University of Queensland. Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids.[3] (Closest structural analog resolution). Available at: [Link]

  • Chromatography Online. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

Sources

Troubleshooting

stability of 5-fluoro substituent under acidic reaction conditions

The following guide is structured as a Tier 2 Technical Support Escalation response. It assumes the user has basic chemical knowledge but requires specific mechanistic insight to troubleshoot unexpected experimental fail...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 2 Technical Support Escalation response. It assumes the user has basic chemical knowledge but requires specific mechanistic insight to troubleshoot unexpected experimental failures involving 5-fluoro substituents.

Subject: Stability of 5-Fluoro Substituent Under Acidic Reaction Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Stability Paradox"

Welcome to the Fluorine Chemistry Support Center. You are likely here because your "inert" C-F bond has unexpectedly participated in a reaction, or your molecule has decomposed under acidic conditions.

The Core Reality: The C-F bond is one of the strongest in organic chemistry (


110 kcal/mol).[1] Under standard acidic conditions (e.g., 4M HCl, TFA, 

), the C-F bond itself is kinetically stable against direct acidolysis.

The Failure Mode: Instability usually arises not from direct acid attack on the fluorine, but from Acid-Promoted Nucleophilic Aromatic Substitution (


) . The acid protonates the aromatic ring or an electron-withdrawing substituent, significantly lowering the energy barrier for a nucleophile (even a weak one like 

or

) to displace the fluorine.

Diagnostic Flowchart: Is Your 5-Fluoro Group at Risk?

Before modifying your reaction, use this decision tree to assess the vulnerability of your specific substrate.

G Start START: Analyze Substrate RingType Is the 5-F attached to an Electron-Deficient Ring? (e.g., Pyridine, Nitrobenzene) Start->RingType Activation Are there strong EWGs (NO2, CN, Carbonyl) ortho/para to F? RingType->Activation Yes IndoleCheck Is it a 5-Fluoroindole? RingType->IndoleCheck No (Electron Rich) AcidType Is the Acid also a Nucleophile? (e.g., HCl, HBr vs. H2SO4, TFA) Risk_High HIGH RISK: Acid-Catalyzed SNAr (Defluorination likely) AcidType->Risk_High Yes (HCl, HBr) Risk_Low LOW RISK: C-F Bond Stable AcidType->Risk_Low No (TFA, H2SO4) Activation->AcidType Yes Activation->Risk_Low No Risk_Med MEDIUM RISK: Polymerization/Side Rxn (F remains, molecule degrades) IndoleCheck->Risk_Med Yes IndoleCheck->Risk_Low No

Figure 1: Diagnostic logic for assessing 5-fluoro stability. Note that "High Risk" involves the combination of ring activation and nucleophilic counter-ions.

Troubleshooting Guide (FAQ Format)

Issue 1: "I treated my 5-fluoro-2-nitrobenzene with HCl, and the Fluorine vanished."

Diagnosis: Acid-Catalyzed Nucleophilic Aromatic Substitution (


).
Mechanism:  The nitro group is a strong electron-withdrawing group (EWG). In acidic media, the nitro group (or the ring nitrogen in heterocycles) can become protonated or coordinated, further reducing electron density in the ring. The chloride ion (

) from HCl is a competent nucleophile in this activated system and displaces the fluoride.

Corrective Action:

  • Switch Acids: Use non-nucleophilic acids like Trifluoroacetic Acid (TFA) , Sulfuric Acid (

    
    ) , or Methanesulfonic Acid (MsOH) .
    
  • Avoid Halide Sources: Do not use Lewis acids like

    
     or 
    
    
    
    , which are notorious for halogen exchange.
Issue 2: "My 5-Fluorocytosine turned into 5-Fluorouracil."

Diagnosis: Acid-Catalyzed Deamination (Hydrolysis). Mechanism: This is not a defluorination event; the C-F bond remains intact.[2] However, the amino group at C4 is susceptible to hydrolysis. Acid protonates the N3 position, facilitating water attack at C4, leading to ammonia elimination.

  • Result: You have synthesized 5-FU, a known drug, but lost your target molecule.

  • Reference: This pathway is well-documented in the degradation of antifungal agents [1].

Corrective Action:

  • Perform deprotection/reaction steps under anhydrous conditions (e.g., HCl in Dioxane or Ethanol) to prevent hydrolysis.

Issue 3: "My 5-Fluoroindole turned into a black tar."

Diagnosis: Acid-Mediated Polymerization. Mechanism: Indoles are electron-rich. While the 5-F group withdraws some density, the C3 position remains highly nucleophilic. Strong acids promote protonation at C3, generating an electrophilic iminium ion that reacts with unprotonated indole molecules, leading to dimerization and polymerization. The C-F bond is stable, but the scaffold is not [2].

Corrective Action:

  • Temperature Control: Keep reactions below 0°C if possible.

  • Scavengers: Use cation scavengers (e.g., triethylsilane) if the acid is used for deprotection (e.g., Boc removal).

Mechanistic Visualization: Acid-Catalyzed

Understanding how the stable C-F bond breaks is crucial for prevention. The diagram below illustrates the pathway where a proton (


) activates the ring, allowing a weak nucleophile (

) to displace Fluorine.

Reaction Substrate Substrate (Activated Ring-F) Protonated Intermediate I (Ring Protonated/Activated) Substrate->Protonated Activation Meisenheimer Transition State (Meisenheimer Complex) Protonated->Meisenheimer Addition Product Product (Substituted Ring-Nu) Meisenheimer->Product Elimination HF H-F (Leaving Group) Meisenheimer->HF Acid H+ (Acid) Acid->Protonated Nu Nu- (e.g., Cl-, H2O) Nu->Meisenheimer

Figure 2: The pathway of Acid-Catalyzed Nucleophilic Aromatic Substitution. Note that the acid lowers the LUMO energy, enabling the nucleophile attack.

Experimental Protocol: The "Stress Test"

Before committing valuable intermediate material to a scale-up, perform this standard stability validation.

Protocol: 5-F Acid Stability Screen

Objective: Determine if the 5-fluoro substituent is labile under specific acidic conditions.

Materials:

  • Substrate (10 mg)

  • Solvent:

    
     or 
    
    
    
    (Deuterated solvents allow direct NMR monitoring)
  • Acid Source: TFA (10 eq) or 4M HCl in Dioxane (10 eq)

  • Internal Standard:

    
    -trifluorotoluene (inert reference)
    

Procedure:

  • Baseline Scan: Dissolve substrate and internal standard in the deuterated solvent. Acquire a

    
     NMR spectrum (uncoupled). Note the integration ratio between the substrate peak and the standard.
    
  • Acid Addition: Add the acid source directly to the NMR tube. Shake to mix.

  • Time-Course Monitoring:

    • T=0 (Immediate): Scan.

    • T=1 hour (RT): Scan.

    • T=24 hours (RT): Scan.

    • Optional: Heat to 50°C for 2 hours if reaction requires heat.

  • Analysis:

    • Shift Change: Small shifts (<0.5 ppm) are normal due to pH changes.

    • New Peaks: Appearance of a peak at -120 to -150 ppm often indicates free fluoride (

      
      ) or HF, signaling defluorination.
      
    • Integration Loss: If the substrate peak area decreases relative to the internal standard, degradation is occurring.

Data Interpretation Table:

ObservationDiagnosisRecommended Fix
No Change StableProceed with reaction.
New Peak (-120 ppm) Defluorination (

)
Change to non-nucleophilic acid (TFA,

).
Substrate Peak Broadening Proton exchange/Tautomerizationusually reversible; neutralize and re-check.
Precipitation Solubility Issue or PolymerizationCheck LCMS; switch solvent.

References

  • Harris, B. E., et al. (1989). "Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora." Antimicrobial Agents and Chemotherapy, 33(7), 993-996.

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Sandford, G. (2003).[3] "Perfluoroalkanes." Tetrahedron, 59(4), 437-454. (Context on C-F bond strength and activation).

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.

  • Chambers, R. D., et al. (1996). "Nucleophilic aromatic substitution in polyfluoroarenes." Journal of Fluorine Chemistry, 80(2), 167-170.

Sources

Optimization

troubleshooting amide bond formation with chroman-3-carboxylic acids

Technical Support Center: Chroman-3-Carboxylic Acid Amide Coupling Ticket ID: #CHRM-3-COOH-001 Status: Open Assigned Specialist: Dr. Helix, Senior Application Scientist Introduction: The "Deceptive" Scaffold Welcome to t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chroman-3-Carboxylic Acid Amide Coupling Ticket ID: #CHRM-3-COOH-001 Status: Open Assigned Specialist: Dr. Helix, Senior Application Scientist

Introduction: The "Deceptive" Scaffold

Welcome to the technical support hub. You are likely here because a standard amide coupling (EDC/HOBt or HATU/DIPEA) with chroman-3-carboxylic acid failed.

The Problem: This scaffold is deceptively simple. Unlike linear carboxylic acids, the chroman-3-carboxylic acid possesses a chiral center at the C3 position that is conformationally constrained by the bicyclic ring system.

  • Racemization Risk: The

    
    -proton at C3 is susceptible to base-mediated abstraction, leading to enolization and loss of optical purity (ee%).
    
  • Steric/Electronic Drag: The fused benzene ring and the C2-ether oxygen create a specific electronic environment that can retard nucleophilic attack if the activating group isn't potent enough.

Below are the specific troubleshooting modules designed to salvage your reaction.

Module 1: The Racemization Crisis (Low ee%)

User Query: "My product is forming, but the enantiomeric excess (ee) dropped from >99% to 75%. I'm using HATU and DIPEA. What happened?"

Root Cause Analysis: You are likely experiencing Base-Catalyzed Enolization . Standard protocols like HATU require basic conditions (pH > 8) to function. With chroman-3-carboxylic acid, the C3 proton is activated by the adjacent carbonyl. When you add DIPEA (especially in excess), it abstracts this proton, forming a planar enolate intermediate. When the amine attacks, it can approach from either face, resulting in a racemic mixture.[1]

The Fix: Switch to T3P (Propylphosphonic Anhydride) T3P is the gold standard for coupling racemization-prone


-chiral acids.
  • Why? It works under neutral to acidic conditions or with very weak bases (like pyridine). It does not require the high pH that HATU demands.

  • Mechanism: T3P forms a mixed anhydride that is highly reactive toward amines but relatively stable toward oxazolone formation and enolization.

Data Comparison: Racemization by Reagent

Reagent SystemBaseMechanism of FailureEst.[1][2] Racemization Risk
HATU / HBTU DIPEA (3-4 eq)Base-mediated enolizationHigh (5-20%)
EDC / HOBt None/NMMSlow activation allows enolizationModerate (2-5%)
Acid Chloride (SOCl₂) Et₃NKetene intermediate formationVery High (>20%)
T3P (50% in EtOAc) PyridineFast kinetics, low basicityLow (<1%)

Module 2: Low Conversion / "Stalled" Reaction

User Query: "I have no racemization, but the reaction stops at 40% conversion. Adding more HATU doesn't help."

Root Cause Analysis: This is a Steric/Conformational Lock . The chroman ring is not planar; it adopts a half-chair conformation. Depending on the substitution at C2 or C4, the carboxylic acid at C3 might be pseudo-axial or pseudo-equatorial. If the amine is bulky (e.g., a secondary amine or aniline), the transition state energy is too high for standard activated esters.

The Fix: The "Neutral" Acid Chloride (Ghosez’s Reagent) Do not use Thionyl Chloride (


) or Oxalyl Chloride; the heat and HCl generated will destroy your chiral center.
Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) .[3]
  • Why? It generates the acid chloride under neutral conditions at room temperature. The byproduct is a neutral amide, not acidic HCl.

  • Benefit: Acid chlorides are the most reactive species possible, overcoming the steric barrier of the chroman ring.

Module 3: Experimental Protocols

Protocol A: The "Safe" Route (T3P Coupling)

Best for: Primary amines, high chiral sensitivity.

  • Dissolution: Dissolve Chroman-3-carboxylic acid (1.0 eq) and the Amine (1.1 eq) in anhydrous EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base Addition: Add Pyridine (2.5 eq). Note: Pyridine is less basic than DIPEA and minimizes proton abstraction.

  • Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 eq) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO₃.

    • Self-Validation: If the organic layer is still cloudy, wash with 10% LiCl solution to break emulsions common with chroman derivatives.

Protocol B: The "Power" Route (Ghosez’s Reagent)

Best for: Unreactive/Bulky amines, anilines.

  • Activation: Dissolve Chroman-3-carboxylic acid (1.0 eq) in dry DCM .

  • Reagent: Add Ghosez’s Reagent (1.2 eq) at 0°C. Stir for 1 hour at RT.

    • Checkpoint: Monitor by TLC (quench a chemically inert aliquot with MeOH to check for methyl ester formation). If acid is gone, acid chloride is formed.

  • Coupling: In a separate flask, dissolve the Amine (1.1 eq) and DIPEA (1.2 eq) in DCM.

  • Addition: Add the Acid Chloride solution slowly to the Amine solution at 0°C.

  • Rationale: Adding the acid chloride to the amine ensures the amine is always in excess, preventing side reactions.

Module 4: Visual Troubleshooting & Mechanisms

Figure 1: Troubleshooting Decision Tree

Troubleshooting node_start Start: Chroman-3-COOH Coupling decision_1 Issue Observed? node_start->decision_1 issue_rac Low ee% (Racemization) decision_1->issue_rac Loss of Chirality issue_yield Low Yield / No Reaction decision_1->issue_yield SM Remains check_base Check Base Strength: Are you using TEA/DIPEA? issue_rac->check_base check_amine Check Amine: Is it bulky or an aniline? issue_yield->check_amine sol_t3p SOLUTION: Switch to T3P Use Pyridine (Weak Base) Avoid DMF sol_ghosez SOLUTION: Ghosez's Reagent (Neutral Acid Chloride) Overcomes Sterics check_base->sol_t3p Yes (Base is culprit) check_amine->sol_t3p No (Try T3P first) check_amine->sol_ghosez Yes (Steric clash)

Caption: Decision matrix for selecting the correct coupling strategy based on experimental failure mode.

Figure 2: Mechanism of Racemization (The Danger Zone)[2]

Racemization Start Chiral Chroman Acid (S-Enantiomer) Enol Planar Enolate (Achiral Intermediate) Start->Enol Proton Abstraction (alpha-H acidic due to C=O) Base Strong Base (DIPEA/TEA) Base->Enol Attacks H+ Product Racemic Amide (50:50 Mixture) Enol->Product Reprotonation/Coupling from either face

Caption: The base-catalyzed enolization pathway that destroys chirality in chroman-3-carboxylic acids.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-racemization coupling reagent for large-scale synthesis.Organic Process Research & Development . [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[4][5]Chemical Society Reviews . [Link]

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A reagent for the conversion of carboxylic acids to acid chlorides under neutral conditions.Organic Syntheses . [Link]

Sources

Troubleshooting

optimizing HPLC separation for fluorinated chroman acids

Welcome to the Technical Support Center. Fluorinated chroman acids present unique chromatographic challenges due to the high electronegativity of fluorine, the rigid stereochemistry of the chroman scaffold, and the ioniz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Fluorinated chroman acids present unique chromatographic challenges due to the high electronegativity of fluorine, the rigid stereochemistry of the chroman scaffold, and the ionizable nature of the carboxylic acid group. Standard reversed-phase approaches often yield co-elution, poor peak shape, or irreproducible retention times.

This guide is designed for drug development professionals and analytical scientists. It provides self-validating protocols, mechanistic troubleshooting, and causal explanations to help you build robust achiral and chiral HPLC methods.

Diagnostic Workflow: Method Development Logic

To prevent wasted instrument time, follow this logical progression when developing a separation method for fluorinated chroman acids.

HPLC_Workflow Start Fluorinated Chroman Acid Sample Screening Column Screening (PFP vs. C18 vs. CSH Fluoro-Phenyl) Start->Screening Chiral Chiral Separation Required? Screening->Chiral Polysaccharide Polysaccharide CSP (e.g., Chiralpak IB/IA) Chiral->Polysaccharide Yes Achiral Achiral Optimization (Hetero-pairing: F-column + H-eluent) Chiral->Achiral No Buffer Adjust Mobile Phase pH (2 units below pKa) Polysaccharide->Buffer Achiral->Buffer Temp Optimize Temperature (Elevate to 45°C) Buffer->Temp Success Baseline Resolution (Rs > 1.5) Temp->Success

Caption: Workflow for optimizing HPLC separation of fluorinated chroman acids.

Step-by-Step Methodologies
Protocol A: Achiral F%-Based Separation via Hetero-Pairing

Objective: Resolve closely related fluorinated chroman acids that co-elute on standard alkyl phases. Causality: Alkyl phases (C8/C18) separate based on hydrophobicity, which often fails to distinguish subtle differences in fluorine content. By employing "hetero-pairing" (e.g., a fluorinated stationary phase with a hydrogenated eluent, or vice versa), we shift the retention mechanism to eluent-philicity and fluorine content percentage (F%)[1].

  • Column and Mobile Phase Selection: Install a pentafluorophenyl (PFP) or perfluoroalkyl column. Prepare a hydrogenated mobile phase (e.g., Methanol/Water or Acetonitrile/Water). Alternatively, use a standard C18 column paired with a fluorinated eluent like 2,2,2-trifluoroethanol (TFE)[1].

  • pH Adjustment: Fluorinated chroman acids are highly ionizable. Adjust the aqueous phase pH to at least 2 units below the pKa of the carboxylic acid group (typically pH 2.0-2.5 using 0.1% Formic Acid or TFA). This ensures the analyte remains fully protonated, suppressing secondary silanol interactions[2].

  • Temperature Optimization: Set the column compartment to 45°C. Elevated temperatures enhance mass transfer kinetics for fluorinated amphiphiles, sharpening peaks and improving resolution[1].

  • Validation Checkpoint: Inject a system suitability mix containing analogs with varying F%. A successful hetero-pairing setup will elute the compounds in order of their decreasing fluorophilicity (or increasing hydrophilicity)[1]. If co-elution persists, switch the organic modifier from Acetonitrile to Methanol to enhance

    
     interactions[3].
    
Protocol B: Enantioseparation of Chiral Chroman Scaffolds

Objective: Resolve the (R)- and (S)-enantiomers of a chiral fluorinated chroman acid. Causality: Chroman derivatives require a chiral selector capable of multi-point interactions. Polysaccharide-based chiral stationary phases (CSPs) utilize a helical groove structure to facilitate hydrogen bonding, dipole-dipole, and


 interactions[4]. The functional groups on the chroman ring interact stereoselectively with the carbamate derivatives of the CSP.
  • CSP Selection: Select an immobilized amylose or cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IA/IB or Chiralcel OD)[4].

  • Mobile Phase Formulation: Begin with a normal-phase system (e.g., Hexane/Isopropanol 85:15 v/v). Add 0.1% TFA to the mobile phase. The acidic additive is critical to suppress the ionization of the chroman acid, preventing peak tailing and ensuring tight binding to the chiral selector[2][5].

  • Flow Rate and Detection: Set a low flow rate (e.g., 0.3 - 0.5 mL/min) to allow sufficient residence time for chiral recognition. Monitor via UV (e.g., 230-280 nm) or Circular Dichroism (CD)[6][7].

  • Validation Checkpoint: Calculate the separation factor (

    
    ) and resolution (
    
    
    
    ). An
    
    
    confirms baseline enantioseparation. If
    
    
    , adjust the alcohol modifier (e.g., switch from isopropanol to ethanol) to alter the steric bulk during the interaction.
Knowledge Base: FAQs & Troubleshooting

Q1: Why am I getting poor retention and co-elution of highly fluorinated chroman acids on a standard C18 column? A: Standard C18 phases rely almost entirely on hydrophobic interactions, which are often insufficient for highly fluorinated compounds due to the unique, rigid properties of the C-F bond. Fluorinated phases (like PFP) provide alternative selectivity through steric recognition, charge transfer, and


 interactions[3]. If you must use a C18 column, you can achieve F%-based separation by using a fluorinated eluent (like trifluoroethanol) in a technique known as hetero-pairing[1].

Q2: My acidic fluorinated chroman derivatives are exhibiting severe peak tailing. How can I correct this? A: Peak tailing for acidic heterocycles is typically caused by secondary interactions with residual silanols on the silica backbone or partial ionization of the compound. First, ensure your mobile phase pH is at least 2 units below the compound's pKa[2]. If tailing persists, switch to a Charged Surface Hybrid (CSH) Fluoro-Phenyl column. CSH particles use a low-level positive surface charge to minimize peak tailing for ionizable compounds without requiring extreme pH conditions.

Q3: How does column temperature affect the resolution of fluorinated amphiphiles? A: Temperature is a powerful, often underutilized parameter in fluorous separations. For fluorinated amphiphiles, increasing the column temperature (e.g., up to 45°C) improves the thermodynamics of the separation. It enhances mass transfer between the mobile and stationary phases, often resulting in baseline separation that cannot be achieved at ambient temperatures[1].

Q4: What is the best strategy for separating enantiomers of a fluorinated chroman acid? A: Polysaccharide-based CSPs, particularly those derived from amylose (like Chiralpak IA/IB), are highly effective for chroman derivatives[4]. The chiral discrimination stems from complex interactive forces, including hydrogen bonding and


 stacking. Always ensure you include an acidic modifier (like 0.1% TFA) in your mobile phase to maintain the chroman acid in its neutral state, which is essential for consistent chiral recognition[2][5].
Quantitative Data & Column Selection Guide

Use the following table to select the optimal stationary phase based on the specific structural attributes of your fluorinated chroman acid.

Stationary PhasePrimary Retention MechanismBest Used ForKey Optimization Parameter
C18 / Alkyl Hydrophobic interactionsBaseline screening, non-fluorinated analogsHetero-pairing with fluorinated eluent (e.g., TFE)
PFP (Pentafluorophenyl)

, dipole-dipole, steric
Highly fluorinated aromatics, structural isomersMethanol vs. Acetonitrile modifier (affects

strength)
CSH Fluoro-Phenyl

, controlled surface charge
Ionizable fluorinated chroman acidsBase particle minimizes silanol tailing
Polysaccharide CSP H-bonding, steric hindranceChiral enantioseparation of chroman scaffoldsAlcohol modifier type (EtOH vs. IPA) and acidic additive
References

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H NMR Spectrum Analysis of 5-Fluorochroman-3-carboxylic Acid

Executive Summary & Structural Context Chroman-3-carboxylic acid derivatives are privileged scaffolds in modern medicinal chemistry, heavily utilized for their conformational rigidity and favorable lipophilicity . The st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Chroman-3-carboxylic acid derivatives are privileged scaffolds in modern medicinal chemistry, heavily utilized for their conformational rigidity and favorable lipophilicity . The strategic introduction of a fluorine atom into this core—specifically at the C5 position—can drastically alter the molecule's electronic distribution, metabolic stability, and target protein binding affinity.

For analytical chemists and drug development professionals, accurately characterizing these modifications via Nuclear Magnetic Resonance (NMR) spectroscopy is critical. This guide provides an objective, data-driven comparison of the ¹H NMR spectral features of 5-fluorochroman-3-carboxylic acid against its non-fluorinated and positional isomer alternatives, grounded in causality and self-validating analytical frameworks.

Structural Causality & The Fluorine Effect

The introduction of a highly electronegative fluorine atom at the C5 position of the chroman ring induces significant changes in the local magnetic environment, which dictate the resulting NMR spectrum:

  • Electronic Deshielding/Shielding: Fluorine exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework, while simultaneously donating electron density through resonance (+R) to the ortho and para positions. This push-pull dynamic shifts the resonance frequencies of the adjacent aromatic protons.

  • Heteronuclear Spin-Spin Coupling (

    
    ):  The spin-½ ¹⁹F nucleus actively couples with nearby protons . In 5-fluorochroman-3-carboxylic acid, this manifests as through-bond ³
    
    
    
    (ortho, ~8–11 Hz) and ⁴
    
    
    (meta, ~4–6 Hz) couplings.
  • Diagnostic Long-Range Coupling: Crucially, the spatial proximity of the C5-fluorine to the C4 benzylic protons results in a diagnostic long-range ⁴

    
     coupling (~1.5–3.0 Hz). This specific C4–F interaction is a definitive structural marker that is completely absent in 6-fluoro or unsubstituted analogs.
    

Comparative ¹H NMR Spectral Analysis

To objectively evaluate the spectral signature of 5-fluorochroman-3-carboxylic acid, we must compare its quantitative data against the non-fluorinated parent compound (chroman-3-carboxylic acid) and a closely related positional isomer (6-fluorochroman-3-carboxylic acid).

Table 1: Comparative ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)

Proton PositionChroman-3-carboxylic acid5-Fluorochroman-3-carboxylic acid6-Fluorochroman-3-carboxylic acidCausality / Diagnostic Feature
C2 (-O-CH₂-) 4.05 - 4.35 ppm (m, 2H)4.10 - 4.40 ppm (m, 2H)4.05 - 4.35 ppm (m, 2H)Minimal electronic impact from distant aromatic substitution.
C3 (-CH-COOH) 3.05 - 3.25 ppm (m, 1H)3.10 - 3.30 ppm (m, 1H)3.05 - 3.25 ppm (m, 1H)Chiral center; causes C2 and C4 protons to be diastereotopic.
C4 (-Ar-CH₂-) 2.80 - 3.05 ppm (m, 2H)2.75 - 3.15 ppm (m, 2H, complex)2.80 - 3.05 ppm (m, 2H)Diagnostic: 5-Fluoro isomer shows added complexity due to ⁴

long-range coupling with the C5-Fluorine.
Aromatic H5 7.05 ppm (d, 1H)Substituted (Fluorine)6.95 ppm (dd, 1H, ³

~9Hz)
Absence of H5 signal confirms C5 substitution.
Aromatic H6 6.85 ppm (t, 1H)6.75 ppm (ddd, 1H, ³

~10Hz)
Substituted (Fluorine)Strong ortho-fluorine coupling (³

) in the 5-fluoro isomer drastically splits the H6 signal.
Aromatic H7 7.10 ppm (t, 1H)7.20 ppm (td, 1H, ⁴

~6Hz)
7.05 ppm (td, 1H)Meta-fluorine coupling (⁴

) alters multiplicity compared to the unsubstituted core.
Aromatic H8 6.80 ppm (d, 1H)6.85 ppm (d, 1H)6.80 ppm (dd, 1H)Para to F in 5-fluoro; minimal ⁵

coupling, primarily shows ortho ³

coupling to H7.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the following self-validating NMR workflow is required. This protocol is designed to eliminate ambiguity between overlapping ¹H-¹H diastereotopic multiplets and true ¹H-¹⁹F heteronuclear coupling.

Step 1: Sample Preparation Dissolve 15–20 mg of 5-fluorochroman-3-carboxylic acid in 0.6 mL of high-purity DMSO-d₆. Causality: DMSO-d₆ is selected over CDCl₃ to disrupt intermolecular hydrogen bonding (preventing carboxylic acid dimerization that causes line broadening) and to stabilize the conformational dynamics of the chroman ring at room temperature . Ensure 0.03% v/v Tetramethylsilane (TMS) is present as an internal standard (δ = 0.00 ppm).

Step 2: Standard ¹H NMR Acquisition Acquire the standard ¹H NMR spectrum at 298 K using a 400 MHz or 600 MHz spectrometer. Parameters: Set a spectral width of 12–15 ppm, a relaxation delay (D1) of 2.0 seconds, and acquire 16–32 scans to achieve an optimal signal-to-noise ratio for resolving fine coupling constants.

Step 3: Self-Validation via Heteronuclear Decoupling (¹H{¹⁹F}) Causality: The complex multiplet observed at the C4 position (2.75 - 3.15 ppm) could theoretically arise solely from the restricted half-chair conformation of the chroman ring making the protons strongly diastereotopic. To definitively prove the complexity is caused by the C5-fluorine, a ¹H{¹⁹F} decoupled experiment must be executed . Action: Irradiate the ¹⁹F frequency (approximately -115 ppm relative to CFCl₃) while observing the ¹H channel. Validation: If the C4 multiplet simplifies and the H6/H7 aromatic signals collapse into standard doublets/triplets (matching the splitting pattern of an unsubstituted chroman), the presence and exact positional influence of the C5-fluorine atom are unequivocally confirmed.

Step 4: 2D NMR (COSY & HMBC) for Final Verification Utilize ¹H-¹H COSY to trace the continuous spin system from C2 to C3 to C4. Follow up with ¹H-¹³C HMBC to confirm the carboxylic acid carbon's connectivity to C3, ensuring no structural rearrangement (e.g., ring contraction) occurred during the synthesis of the derivative .

Analytical Workflow Visualization

NMR_Workflow Start Sample Preparation (5-Fluorochroman-3-carboxylic acid in DMSO-d6) Acquisition Standard 1H NMR Acquisition (400/600 MHz, 298K) Start->Acquisition Observation Observe Complex Multiplets (C4 Benzylic & H6/H7 Aromatic) Acquisition->Observation Decoupling 1H{19F} Heteronuclear Decoupling (Irradiate 19F Frequency) Observation->Decoupling Ambiguity Check Validation Signal Simplification (Confirms 19F-1H J-Coupling) Decoupling->Validation Final Structural Confirmation (C5-Fluorine Positional Verification) Validation->Final

Self-validating workflow for resolving 1H-19F coupling in fluorinated chroman derivatives.

Conclusion

Analyzing the ¹H NMR spectrum of 5-fluorochroman-3-carboxylic acid requires a rigorous understanding of heteronuclear spin-spin coupling and molecular conformation. Compared to its unsubstituted and 6-fluoro counterparts, the 5-fluoro derivative presents a highly unique spectral fingerprint characterized by ³


 splitting on the H6 proton and a diagnostic long-range ⁴

coupling on the C4 benzylic protons. By employing the self-validating protocol outlined above—specifically utilizing ¹H{¹⁹F} decoupling—researchers can definitively map these interactions, ensuring absolute structural integrity before advancing compounds into biological assays.

References

  • Digital Medicine Association. "N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of". Available at: [Link]

  • JEOL Ltd. "Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes". Available at:[Link]

  • MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines". Available at:[Link]

Comparative

19F NMR chemical shifts of 5-Fluorochroman-3-carboxylic acid

Comparative Guide: ^19^F NMR Chemical Shifts and Screening Utility of 5-Fluorochroman-3-carboxylic Acid Introduction: The Strategic Role of Fluorinated Chromans In modern drug discovery, the chroman (3,4-dihydro-2H-1-ben...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: ^19^F NMR Chemical Shifts and Screening Utility of 5-Fluorochroman-3-carboxylic Acid

Introduction: The Strategic Role of Fluorinated Chromans

In modern drug discovery, the chroman (3,4-dihydro-2H-1-benzopyran) scaffold serves as a privileged pharmacophore for a vast array of targets, including kinases, GPCRs, and ion channels. The strategic substitution of this core with fluorine—specifically yielding building blocks like 5-Fluorochroman-3-carboxylic acid —serves a dual purpose. First, it modulates the physicochemical properties of the molecule, such as lowering the pKa of the adjacent carboxylic acid, increasing lipophilicity, and blocking metabolic oxidation hotspots. Second, it transforms the molecule into a highly sensitive probe for ^19^F Nuclear Magnetic Resonance (^19^F NMR) spectroscopy, a gold-standard technique in Fragment-Based Drug Discovery (FBDD).

This guide provides an objective comparison of 5-Fluorochroman-3-carboxylic acid against its structural isomers (6-fluoro, 7-fluoro, and 8-fluoro derivatives), analyzing their ^19^F NMR chemical shifts, electronic environments, and practical utility in protein-ligand screening workflows.

Mechanistic Insights: Causality of ^19^F NMR Chemical Shifts

^19^F NMR chemical shifts are exquisitely sensitive to the local electronic environment, spanning a range of over 300 ppm for organic molecules. In the chroman system, the chemical shift of the fluorine atom is dictated primarily by its position relative to the strongly electronegative, resonance-donating ring oxygen (position 1) and the alkyl chain (positions 3 and 4).

  • Resonance vs. Inductive Effects: The oxygen atom in the chroman ring acts as a

    
    -electron withdrawing group (inductive effect) but a strong 
    
    
    
    -electron donor (resonance effect). This resonance donates electron density specifically to the ortho (position 8) and para (position 6) positions.
  • Isomeric Shielding:

    • 8-Fluoro isomers: Positioned ortho to the oxygen, these fluorines experience intense shielding from the oxygen's lone pairs, pushing their chemical shifts significantly upfield (typically around -135 ppm)[1].

    • 6-Fluoro isomers: Positioned para to the oxygen, these also experience resonance shielding, resulting in upfield shifts (typically -121 to -122 ppm)[2].

    • 5-Fluoro and 7-Fluoro isomers: Positioned meta to the oxygen, these positions do not benefit from direct resonance donation. Consequently, they are less shielded and resonate further downfield. 5-fluoro derivatives typically appear between -111 and -117 ppm[1][3], while 7-fluoro derivatives appear around -105 to -114 ppm[4].

Table 1: Comparative ^19^F NMR Chemical Shifts of Fluorochroman Alternatives

Data synthesized from empirical literature values for substituted fluorochromans in CDCl3 / DMSO-d6.

Product / ScaffoldPosition relative to Ether OxygenDominant Electronic EffectTypical ^19^F NMR Shift (δ, ppm)Primary Utility in Drug Design
5-Fluorochroman derivatives MetaInductive withdrawal by ring; low resonance shielding-111.0 to -117.5 Blocks C5 metabolism; optimal for FBDD due to distinct chemical shift window.
6-Fluorochroman derivatives ParaStrong resonance shielding-121.0 to -122.5 Modulates pKa of C3-carboxylic acid; mimics phenolic hydroxyls.
7-Fluorochroman derivatives MetaInductive withdrawal-105.0 to -114.5 Enhances binding affinity in hydrophobic pockets.
8-Fluorochroman derivatives OrthoIntense resonance shielding + Inductive withdrawal-135.0 to -136.0 Conformationally restricts the ether oxygen; highly shielded NMR probe.

Product Performance: Why Choose 5-Fluorochroman-3-carboxylic Acid?

When selecting a fluorinated building block for library synthesis or fragment screening, 5-Fluorochroman-3-carboxylic acid offers distinct performance advantages over the widely available 6-Fluorochroman-3-carboxylic acid[5]:

  • Metabolic Stability: The C5 and C6 positions of the chroman ring are notorious sites for Cytochrome P450-mediated aromatic oxidation. Placing a fluorine at C5 sterically and electronically deactivates this hotspot without occupying the C6 position, which is frequently required for extending the molecule into solvent-exposed regions of a protein target.

  • Optimal ^19^F NMR Window: The chemical shift of the 5-fluoro group (~ -115 ppm) sits in a "sweet spot." It avoids the highly crowded trifluoromethyl region (-70 to -80 ppm) and the highly shielded ortho-fluoro ether region (-130 to -140 ppm). In multiplexed ^19^F NMR screening (where 10-20 fragments are pooled), this distinct shift minimizes signal overlap, reducing false positives.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the acquisition of ^19^F NMR data and its application in protein-ligand binding assays.

Protocol A: High-Resolution ^19^F NMR Acquisition for Chemical Shift Verification

Note: ^19^F nuclei often exhibit long longitudinal relaxation times (T1). A standard 1-second relaxation delay is insufficient for accurate integration and can lead to signal truncation.

  • Sample Preparation: Dissolve 5 mg of 5-Fluorochroman-3-carboxylic acid in 0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Internal Referencing: Add 1.0

    
    L of Trichlorofluoromethane (CFCl3, 
    
    
    
    = 0.00 ppm) or Trifluoroacetic acid (TFA,
    
    
    = -76.55 ppm) as an internal standard.
  • Instrument Setup: Tune the NMR probe to the ^19^F frequency (e.g., 376 MHz on a 400 MHz spectrometer).

  • Acquisition Parameters:

    • Pulse Sequence: zgig (inverse gated decoupling to remove ^1^H-^19^F NOE effects if quantitative integration is required).

    • Relaxation Delay (D1): Set to

      
       5 seconds to ensure complete T1 relaxation.
      
    • Spectral Width: 250 ppm (to capture both the reference and the target signal).

    • Scans (NS): 64-128 (due to the high sensitivity of ^19^F, 100% natural abundance yields high S/N rapidly).

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier transformation. Phase and baseline correct the spectrum, setting the internal standard to its exact literature value.

Protocol B: ^19^F CPMG NMR Protein-Ligand Binding Assay

This protocol utilizes the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to detect the binding of 5-Fluorochroman-3-carboxylic acid to a target protein by monitoring changes in the transverse relaxation time (T2).

  • Buffer Preparation: Prepare 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, with 10% D2O.

  • Ligand Solution: Prepare a 100

    
    M solution of 5-Fluorochroman-3-carboxylic acid in the buffer.
    
  • Protein Solution: Add the target protein to a final concentration of 5

    
    M (1:20 protein-to-ligand ratio).
    
  • Data Acquisition:

    • Acquire a reference ^19^F CPMG spectrum of the ligand alone.

    • Acquire a ^19^F CPMG spectrum of the ligand-protein mixture using an identical spin-echo delay train (e.g., total CPMG delay of 200 ms).

  • Causality & Analysis: When the small molecule binds to the massive protein, it adopts the protein's slow tumbling rate. This drastically shortens the ligand's T2 relaxation time. Consequently, a successful binding event is validated by a significant line broadening (signal attenuation) of the -115 ppm peak in the CPMG spectrum compared to the reference.

Workflow Visualization

The following diagram illustrates the logical flow of a multiplexed ^19^F NMR fragment screening campaign utilizing fluorochroman derivatives.

G A Compound Library Prep (5-F vs 6-F/7-F/8-F Chromans) B 19F NMR Acquisition (1D 19F, CPMG, STD) A->B Ligand alone (Reference) C Target Protein Incubation (e.g., Kinase/Receptor) A->C Add target D Chemical Shift Perturbation (Δδ Analysis) B->D Compare Spectra E Line Broadening Analysis (T2 Relaxation) B->E Compare Spectra C->B Ligand + Protein F Hit Validation & Affinity (Kd) Calculation D->F E->F

Figure 1: Logical workflow for ^19^F NMR-based fragment screening using fluorochroman derivatives.

References

  • Synthesis of 2-Alkyl-chroman-4-ones via Cascade Alkylation-Dechlorination of 3-Chlorochromones Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • A Photo-Enzymatic Cascade to Access Dihydrocoumarins Source: SSRN URL:[Link]

  • Synthesis of Potential Pharmaceuticals and Diagnostic Markers for Liver and Pancreas Diseases Source: RosDok (University of Rostock) URL:[Link]

  • (S)-5-fluorochroman-4-amine | C9H10FNO | CID 96737630 Source: PubChem (NIH) URL:[Link]

Sources

Validation

Advanced FTIR Profiling of Carboxylic Acids in Chroman Scaffolds

Topic: FTIR Absorption Peaks for Carboxylic Acid in Chroman Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In drug discovery, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Absorption Peaks for Carboxylic Acid in Chroman Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In drug discovery, particularly with Vitamin E analogs (e.g., Trolox) and chroman-based antioxidants, the precise characterization of the carboxylic acid moiety is critical. Unlike simple aliphatic or aromatic acids, a carboxylic acid attached to a chroman ring (specifically at the C2 position) exists in a unique electronic environment. The adjacent ether oxygen of the pyran ring exerts a strong inductive effect ($ -I $), altering the vibrational frequency of the carbonyl group.

This guide provides an in-depth technical comparison of FTIR absorption profiles for chroman-ring carboxylic acids versus standard alternatives, supported by experimental protocols for distinguishing subtle spectral shifts.[1]

The Spectroscopic Signature: The "Alpha-Alkoxy" Effect

The defining feature of a chroman-2-carboxylic acid (like Trolox) is the attachment of the carboxyl group to a saturated carbon that is directly bonded to the ring oxygen. This creates an alpha-alkoxy carboxylic acid system.[1]

Mechanism of Frequency Shift
  • **Inductive Withdrawal ($ -I

    
     C^+-O^- 
    
    
    
    C=O $).[1]
  • Result: The carbonyl stretching frequency (

    
    ) shifts to a higher wavenumber  compared to standard aliphatic acids.
    
Key Absorption Zones
Vibrational ModeFrequency Range (cm⁻¹)Description
O-H Stretch 2500–3300 Broad, intense band due to strong hydrogen-bonded dimerization.[1] Often creates a "fermi resonance" pattern with C-H stretches.[1]
C=O Stretch (Dimer) 1715–1735 The primary diagnostic peak. Shifted +10–15 cm⁻¹ higher than standard aliphatic acids due to the alpha-oxygen inductive effect.
C=O Stretch (Monomer) 1750–1765 Observed only in dilute non-polar solution or gas phase.
C-O Stretch 1210–1320 Strong intensity; couples with O-H in-plane bending.[1]
O-H Out-of-Plane 900–960 Broad "hump," characteristic of the dimer form.[1]
Comparative Analysis: Chroman vs. Alternatives

To validate the identity of a chroman-carboxylic acid, it must be differentiated from aromatic conjugated acids (e.g., benzoic acid) and simple saturated acids (e.g., cyclohexanecarboxylic acid).[1]

Table 1: Comparative FTIR Shift Analysis

Data based on solid-state (KBr/ATR) measurements of dimerized forms.

FeatureChroman-2-COOH (e.g., Trolox)Benzoic Acid (Aromatic Conjugated)Cyclohexane-COOH (Aliphatic Saturated)
Electronic Environment Inductive withdrawal ($ -I $) from ring Oxygen.[1]Resonance donation ($ +R $) from Benzene ring.Neutral/Hyperconjugation only.

Frequency
1715 – 1735 cm⁻¹ 1680 – 1700 cm⁻¹ 1705 – 1720 cm⁻¹
Shift Direction Blue Shift (Higher Energy) Red Shift (Lower Energy) Baseline
O-H Band Shape Broad, often overlaps with C-H stretches of methyl substituents.Very broad, distinct "overtone" teeth ~2500–2700 cm⁻¹.[1]Broad, standard dimer envelope.[1]
C-O Stretch ~1260 cm⁻¹ (Coupled with ring ether modes).~1290 cm⁻¹~1250 cm⁻¹
Visualizing the Structure-Property Relationship

The following diagram illustrates how electronic effects dictate the wavenumber shift.

G cluster_legend Frequency Shift Logic Ref Reference: Aliphatic Acid (~1710 cm⁻¹) Effect1 Resonance Effect (+R) Lengthens C=O bond Ref->Effect1 Add Aromatic Ring Effect2 Inductive Effect (-I) Shortens C=O bond Ref->Effect2 Add Ring Oxygen Benzoic Benzoic Acid (Conjugated) Chroman Chroman-2-COOH (Alpha-Alkoxy) Effect1->Benzoic Red Shift (-20 cm⁻¹) Effect2->Chroman Blue Shift (+15 cm⁻¹)

Caption: Comparative logic of electronic effects on Carbonyl stretching frequency. Resonance lowers frequency (Benzoic), while Inductive effects raise it (Chroman).

Experimental Protocols

To accurately resolve these peaks, specifically distinguishing the chroman C=O from potential ester byproducts or open-ring derivatives, the choice of sampling technique is paramount.

Method A: The "Zero-Moisture" KBr Pellet (Gold Standard for Resolution)

Best for: High-resolution spectral libraries and resolving weak overtone bands.[1]

  • Preparation: Grind 1–2 mg of the chroman acid derivative with ~200 mg of spectroscopic grade KBr.

  • Drying (Critical Step): KBr is hygroscopic. Water absorbs at 1640 cm⁻¹ (bending) and 3400 cm⁻¹ (stretching), which can obscure the acid's O-H band and broaden the C=O peak.

    • Protocol: Dry the mixture in a vacuum oven at 60°C for 2 hours before pressing.

  • Pressing: Apply 8–10 tons of pressure to form a transparent disc.

  • Validation: Ensure the baseline at 4000 cm⁻¹ is flat. A sloping baseline indicates particle scattering (grind finer).

Method B: Diamond ATR (High Throughput)

Best for: Rapid screening in drug development workflows.

  • Crystal Selection: Use a Diamond or ZnSe crystal (Diamond is preferred for hard crystalline solids).

  • Contact Pressure: Apply maximum pressure using the anvil. Poor contact results in weak C-H stretches relative to the noise.

  • Correction: ATR spectra exhibit intensity distortion (peaks at lower wavenumbers appear stronger). Apply "ATR Correction" in your software if comparing directly to transmission (KBr) library data.

Workflow: Signal Validation Logic

Use this decision tree to confirm the presence of the carboxylic acid moiety in your chroman scaffold.

Workflow Start Start: Unknown Chroman Derivative CheckOH Check 2500-3300 cm⁻¹ Broad Band Present? Start->CheckOH CheckCO Check 1700-1760 cm⁻¹ Strong Peak Present? CheckOH->CheckCO Yes Decision2 Not Acid (Check Ester/Aldehyde) CheckOH->Decision2 No (Sharp peaks only) CheckCO->Decision2 No Refine Analyze C=O Position CheckCO->Refine Yes Decision1 Likely Carboxylic Acid ResultA 1715-1735 cm⁻¹ (Chroman-2-COOH Dimer) Refine->ResultA ResultB <1700 cm⁻¹ (Conjugated/H-bonded) Refine->ResultB ResultC >1740 cm⁻¹ (Monomer or Ester) Refine->ResultC

Caption: Logical workflow for assigning carboxylic acid functionality in chroman derivatives based on spectral evidence.

Self-Validation & Troubleshooting

Trustworthiness Check: How do you know your peak assignment is correct?

  • The Dilution Test: Dissolve the sample in dry $ CCl_4 $ or $ CHCl_3 $.

    • Observation: As concentration decreases, the broad dimer band at ~1720 cm⁻¹ should decrease, and a sharp monomer band at ~1760 cm⁻¹ should appear. If the peak does not shift, it may be an ester or ketone, not a carboxylic acid.

  • Salt Formation: Treat the sample with dilute NaOH and re-run FTIR.

    • Observation: The C=O stretch at 1720 cm⁻¹ should disappear, replaced by two carboxylate ($ COO^- $) bands at ~1550–1610 cm⁻¹ (asymmetric) and ~1400 cm⁻¹ (symmetric).[2]

References
  • NIST Chemistry WebBook. Tetrahydro-2-furoic acid (Analogous Alpha-Alkoxy Structure) IR Spectrum.[1] National Institute of Standards and Technology.[3] [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[1][4] (2018).[2][3][5] Detailed analysis of saturated vs. aromatic acid shifts. [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. (2024).[6][7] Comprehensive guide on H-bonding effects on IR frequencies. [Link]

  • National Institutes of Health (PubChem). Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) Compound Summary.[1] [Link]

Sources

Comparative

HPLC Purity Standards and Method Validation for 5-Fluorochroman-3-carboxylic Acid: A Comparative Technical Guide

Executive Summary 5-Fluorochroman-3-carboxylic acid (CAS: 1698466-68-0) is a highly specialized, fluorinated building block frequently utilized as an active pharmaceutical ingredient (API) intermediate in modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluorochroman-3-carboxylic acid (CAS: 1698466-68-0) is a highly specialized, fluorinated building block frequently utilized as an active pharmaceutical ingredient (API) intermediate in modern drug discovery[1][2]. Ensuring its chemical purity (typically Not Less Than 98%) is critical, as trace impurities—particularly positional isomers and des-fluoro analogs—can severely impact downstream synthetic yields and pharmacological efficacy[2].

This technical guide provides a comprehensive, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this compound. By analyzing the causality behind mobile phase and stationary phase selections, this guide establishes a self-validating analytical protocol fully compliant with the latest ICH Q2(R2) global regulatory standards[3][4].

Chemical Profile & Analytical Challenges

The chromatographic behavior of 5-Fluorochroman-3-carboxylic acid is dictated by two primary structural features:

  • The Carboxylic Acid Moiety: With a pKa of approximately 4.0, this functional group is prone to partial ionization at neutral pH, leading to split peaks and severe tailing.

  • The 5-Fluoro Substituent: The highly electronegative fluorine atom alters the electron density of the chroman ring. During synthesis, positional isomers such as 6-Fluorochroman-3-carboxylic acid are common byproducts. Because these isomers possess nearly identical hydrophobicity, separating them presents a significant analytical challenge.

Method Development: The Causality Behind Experimental Choices

As an Application Scientist, method development cannot rely on trial and error; it must be driven by molecular causality.

Mobile Phase Selection: Suppressing Ionization

To achieve sharp, symmetrical peaks, the analyte must be maintained in a single ionization state. Running a mobile phase at pH 7.0 would result in a negatively charged carboxylate, leading to poor retention on reversed-phase columns. The Solution: We utilize an acidic mobile phase (0.1% Trifluoroacetic acid (TFA) in water, pH ~2.0). This forces the carboxylic acid into its fully protonated, neutral state, maximizing hydrophobic retention and preventing secondary interactions with residual silanols on the silica support.

Column Chemistry: C18 vs. Phenyl-Hexyl

Why does a standard C18 column struggle to resolve 5-fluoro and 6-fluoro isomers? A C18 stationary phase relies almost entirely on dispersive (van der Waals) hydrophobic interactions, which are "blind" to the subtle electronic differences between these isomers.

The Causality of Phenyl-Hexyl: The fluorine atom at the 5-position inductively withdraws electron density from the aromatic ring, creating an electron-deficient


-system. A Phenyl-Hexyl stationary phase acts as a 

-electron donor, establishing strong

donor-acceptor interactions
with the analyte. Because the position of the fluorine atom subtly alters the localized electron density and dipole moment of the ring, the Phenyl-Hexyl column can easily discriminate between the 5-fluoro and 6-fluoro isomers, yielding baseline resolution.

Comparative Performance Data

The following table objectively compares the chromatographic performance of standard C18 and Phenyl-Hexyl columns for 5-Fluorochroman-3-carboxylic acid and its related analogs.

AnalyteColumn ChemistryMobile PhaseRetention Time (min)Tailing Factor (USP)Resolution (

)
Chroman-3-carboxylic acidStandard C180.1% TFA / Acetonitrile6.21.15N/A
5-Fluorochroman-3-carboxylic acid Standard C18 0.1% TFA / Acetonitrile 7.5 1.18 1.8 (vs 6-Fluoro)
6-Fluorochroman-3-carboxylic acidStandard C180.1% TFA / Acetonitrile7.81.20-
Chroman-3-carboxylic acidPhenyl-Hexyl0.1% TFA / Acetonitrile6.51.10N/A
5-Fluorochroman-3-carboxylic acid Phenyl-Hexyl 0.1% TFA / Acetonitrile 8.1 1.12 3.4 (vs 6-Fluoro)
6-Fluorochroman-3-carboxylic acidPhenyl-Hexyl0.1% TFA / Acetonitrile8.91.15-

Data Interpretation: The Phenyl-Hexyl column increases the resolution (


) between the 5-fluoro and 6-fluoro isomers from a marginal 1.8 to a robust 3.4, proving its superiority for purity determination.

Step-by-Step Experimental Protocol (Self-Validating System)

Trustworthiness in analytical chemistry requires methods that prove their own validity before any sample data is reported. This protocol utilizes a System Suitability Test (SST) as a self-validating gatekeeper.

Materials & Reagents
  • Stationary Phase: Phenyl-Hexyl Column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

Step-by-Step Methodology
  • Preparation of Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-Fluorochroman-3-carboxylic acid reference standard[1]. Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with the diluent (Concentration: 1.0 mg/mL).

  • System Suitability Test (SST) Preparation: Prepare a resolution solution containing 0.5 mg/mL of 5-Fluorochroman-3-carboxylic acid and 0.5 mg/mL of 6-Fluorochroman-3-carboxylic acid.

  • Self-Validating Execution: Inject the SST solution prior to any samples.

    • Acceptance Criteria: The resolution (

      
      ) between the two isomers must be 
      
      
      
      2.0. The Tailing Factor (
      
      
      ) for the 5-fluoro peak must be
      
      
      1.5.
    • Logic Check: If these criteria are not met, the system is deemed unfit, and the run is automatically invalidated to prevent the reporting of erroneous purity data.

  • Sample Analysis: Inject the blank (diluent), followed by the standard preparation (5 replicate injections to ensure %RSD

    
     2.0%), and finally the sample preparations.
    
  • Quantitation: Calculate the purity using the area normalization method, excluding peaks present in the blank.

ICH Q2(R2) Validation Framework

The recent ICH Q2(R2) guidelines (effective June 2024) mark a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[3]. To ensure this HPLC method is globally compliant for regulatory submissions, it must be validated against the core parameters outlined by the European Medicines Agency (EMA) and ICH[4]:

  • Specificity: The method must unequivocally assess 5-Fluorochroman-3-carboxylic acid in the presence of its isomers and synthetic precursors[4]. The Phenyl-Hexyl column satisfies this requirement.

  • Linearity & Range: The method must demonstrate a directly proportional response (R²

    
     0.999) from 25% to 150% of the target working concentration.
    
  • Robustness: The method's reliability must be tested against deliberate variations in parameters (e.g., modifying mobile phase pH by

    
    0.2, or column temperature by 
    
    
    
    5°C).
Validation Lifecycle Visualization

HPLC_Validation_Workflow Dev 1. Method Development (Selectivity & Mobile Phase) SST 2. System Suitability (SST) (Self-Validating Check) Dev->SST Optimize Conditions Spec 3. Specificity (Isomer Resolution) SST->Spec Pass Criteria Lin 4. Linearity & Range (R² ≥ 0.999) Spec->Lin Acc 5. Accuracy & Precision (Recovery & %RSD) Lin->Acc Rob 6. Robustness (ICH Q2(R2) Parameters) Acc->Rob Val Validated HPLC Method Ready for Routine Testing Rob->Val Final Approval

Figure 1: ICH Q2(R2) analytical method validation lifecycle for 5-Fluorochroman-3-carboxylic acid.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai. Available at:[Link]

Sources

Validation

A Comparative Guide to the Structural Analysis of Chroman-3-Carboxylic Acids: Bridging Experimental Data with Predictive Modeling

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are buil...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built and rational drug design is pursued. The chroman-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. Its conformational flexibility, conferred by the non-aromatic dihydropyran ring, is key to its interaction with biological targets.

While X-ray crystallography offers the most definitive and high-resolution insight into molecular structure, a comprehensive search of publicly available databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable scarcity of single-crystal X-ray diffraction data for substituted chroman-3-carboxylic acids.[1][2][3] This guide, therefore, adopts a comparative and predictive approach. We will first delve into the high-quality crystallographic data available for the structurally related, planar analogue, 4-oxo-4H-chromene-3-carboxylic acid (a chromone). This will serve as our experimentally validated benchmark. Subsequently, we will explore the structural implications of reducing the C2-C3 double bond to form the chroman scaffold, leveraging spectroscopic techniques and computational modeling to build a robust understanding of the conformational landscape of chroman-3-carboxylic acids.

Part 1: The Crystallographic Benchmark: 4-Oxo-4H-chromene-3-carboxylic Acid

The crystal structure of 4-oxo-4H-chromene-3-carboxylic acid provides an excellent starting point for understanding the core geometry and intermolecular interactions that can be expected in this class of molecules.[4][5] The planar nature of the fused ring system in chromones simplifies crystallization and often leads to well-ordered crystals suitable for diffraction studies.[2]

Crystallographic Data Summary

The structure was resolved by single-crystal X-ray diffraction, revealing a monoclinic crystal system with space group P21/n.[4] The key takeaway from the data is the overall planarity of the molecule. The non-hydrogen atoms of the chromone ring are essentially coplanar, with a root-mean-square deviation of just 0.0057 Å.[4] The carboxylic acid group is only slightly twisted out of this plane, with a dihedral angle of 3.06(2)°.[4]

ParameterValueSource
Chemical FormulaC₁₀H₆O₄[4]
Crystal SystemMonoclinic[4]
Space GroupP2₁/n[4][5]
a (Å)18.017 (8)[4]
b (Å)5.549 (3)[4]
c (Å)8.017 (5)[4]
β (°)92.49 (4)[4]
Volume (ų)800.8 (8)[4]
Key InteractionIntramolecular H-bond[4]
CSD/COD ReferenceCCDC 1412580 / COD 2240940[4][5]

An important feature stabilizing this conformation is an intramolecular hydrogen bond between the carboxylic acid proton and the carbonyl oxygen at the 4-position of the chromone ring.[4] In the crystal lattice, molecules are further assembled by stacking interactions and intermolecular C—H⋯O hydrogen bonds, creating a three-dimensional network.[4]

Experimental Protocol: Synthesis and Crystallization of Chromone-3-Carboxylic Acids

The synthesis of chromone-3-carboxylic acids is well-established and typically proceeds from corresponding 2-hydroxyacetophenones. The following is a generalized protocol based on literature methods.

Step 1: Vilsmeier-Haack Formylation

  • To a stirred solution of the substituted 2-hydroxyacetophenone in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat as required to drive the reaction to completion (monitored by TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the chromone-3-carbaldehyde intermediate.

  • Filter, wash with water, and dry the crude product.

Step 2: Oxidation to Carboxylic Acid

  • Suspend the chromone-3-carbaldehyde in a suitable solvent mixture, such as dichloromethane (DCM) and water.

  • Add a mild oxidizing agent, such as sodium chlorite, along with a scavenger like sulfamic acid, at 0 °C.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate under reduced pressure.

  • Purify the resulting chromone-3-carboxylic acid by recrystallization.

Step 3: Single Crystal Growth

  • Dissolve the purified chromone-3-carboxylic acid in a suitable solvent (e.g., acetone, methanol/chloroform) to create a saturated or near-saturated solution.[3][4]

  • Use the slow evaporation technique: leave the vial partially covered in a vibration-free environment at room temperature.

  • High-quality single crystals suitable for X-ray diffraction analysis should form over several days.[4]

Part 2: From Planar Chromone to Flexible Chroman: A Comparative Structural Analysis

The conversion of a chromone to a chroman via the reduction of the C2-C3 double bond fundamentally alters the molecule's geometry and conformational possibilities. This transformation removes the planarity of the pyran ring and introduces a chiral center at the C3 position.

G cluster_0 Chromone Precursor (Planar) cluster_1 Chroman Product (Non-Planar) cluster_2 Conformational States Chromone Chromone-3-carboxylic acid (Planar, Achiral at C3) Chroman Chroman-3-carboxylic acid (Non-planar, Chiral at C3) Chromone->Chroman Reduction (e.g., H₂, Pd/C) Axial Axial COOH Chroman->Axial Ring Puckering Equatorial Equatorial COOH Chroman->Equatorial Ring Puckering Axial->Equatorial Ring Flip (Equilibrium) G cluster_0 Synthesis & Purification cluster_1 Spectroscopic & Computational Analysis cluster_2 Structural Insights Synthesis Synthesis of Substituted Chroman-3-Carboxylic Acid NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Synthesis->NMR Characterization IR FTIR Spectroscopy Synthesis->IR Characterization MS Mass Spectrometry Synthesis->MS Characterization CompChem Computational Modeling (DFT Calculations) Synthesis->CompChem Characterization Conformation Determine Dominant Conformation (Axial vs. Equatorial) NMR->Conformation J-couplings, NOE Structure Propose 3D Structure IR->Structure H-bonding info MS->Structure Confirm Mass CompChem->Conformation Energy Minimization Stereochem Confirm Relative Stereochemistry Conformation->Stereochem Stereochem->Structure

Caption: Integrated workflow for structural analysis when X-ray crystallography is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for conformational analysis in solution.

  • ¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between protons on adjacent carbons (e.g., H2 and H3, H3 and H4) is highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these J-values, one can deduce the likely conformation of the dihydropyran ring and the axial or equatorial position of the C3-proton (and thus the carboxylic acid).

  • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). For example, observing an NOE between the C3-proton and one of the C2-protons can provide strong evidence for a specific relative stereochemistry and conformation.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the structures and relative stabilities of different conformers.

  • Conformational Search: A systematic search can identify all low-energy conformations (e.g., axial vs. equatorial, different ring puckers).

  • Energy Calculation: High-level DFT calculations can determine the relative Gibbs free energy of each conformer, predicting which is most stable and therefore likely to be the dominant species in solution.

  • NMR Prediction: The magnetic shielding constants for each nucleus can be calculated for the optimized geometries. These can then be converted into predicted ¹H and ¹³C chemical shifts and coupling constants, which can be directly compared with experimental data to validate the predicted structure.

Infrared (IR) Spectroscopy

The carboxyl group has two very characteristic IR absorptions: a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹). [6]The exact position of these bands can be influenced by hydrogen bonding. In an axial conformation, the carboxylic acid might be positioned to form an intramolecular hydrogen bond with the ring's ether oxygen, which would cause a noticeable shift in the O-H stretching frequency compared to the equatorial conformer where such an interaction is less likely.

Conclusion

The definitive three-dimensional structures of substituted chroman-3-carboxylic acids remain an open area for crystallographic investigation. However, by using the experimentally determined crystal structure of the analogous chromone-3-carboxylic acid as a solid-state benchmark, we can establish key geometric and packing parameters. [4]The subsequent transition to the non-planar chroman system introduces significant conformational complexity, primarily the axial/equatorial equilibrium of the C3-carboxylic acid substituent. While awaiting direct crystallographic evidence, a powerful and reliable understanding of this system can be achieved by synergistically combining high-resolution NMR spectroscopy with the predictive power of computational modeling. This integrated approach provides the detailed structural insights necessary to guide further research and accelerate the development of new therapeutics based on this important molecular scaffold.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. Available at: [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • Ishikawa, Y. (2015). Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(8), o580–o581. Available at: [Link]

  • PubChem. (n.d.). Chromone-3-carboxylic acid. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Orr, R. K., Campeau, L.-C., Chobanian, H. R., McCabe Dunn, H. M., Pio, B., Plummer, C. W., Nolting, A., & Ruck, R. T. (2017). A Convergent Synthesis of 2-Substituted Chromans. Synthesis, 49(03), 657-666. Available at: [Link]

  • Gordon, A. T., Ramaite, I., Moleele, S. M., & van der Westhuizen, J. H. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. Available at: [Link]

  • Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 13(3), 261-270. Available at: [Link]

  • Gražulis, S., Daškevič, A., Merkys, A., Fabre, S., Kourist, R., & Kleywegt, G. J. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 40(D1), D420–D427. Available at: [Link]

  • Kroon, J., & Kanters, J. A. (1974). CONFORMATION OF SOME CARBOXYLIC ACIDS AND THEIR DERIVATIVES. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(2), 391-397. Available at: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. Retrieved March 7, 2026, from [Link]

  • Wikipedia contributors. (2023, December 29). Cambridge Structural Database. In Wikipedia, The Free Encyclopedia. Retrieved 04:15, March 7, 2026, from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Bak, J. R., Barker, J. A., & Rzepa, H. S. (2019). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of Chemical Information and Modeling, 59(6), 2844–2853. Available at: [Link]

  • Grech, E., Schilf, W., & Bocian, W. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 22, pp. 412-446). Bentham Science Publishers. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved March 7, 2026, from [Link]

Sources

Comparative

Bioisosteric Replacement of Phenyl with 5-Fluorochroman-3-carboxylic Acid: A Precision Scaffold Hopping Guide

Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Professionals. Content Type: Technical Comparison & Application Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Professionals. Content Type: Technical Comparison & Application Guide.

Executive Summary: Beyond the Flat Aromatic Ring

In high-value drug discovery campaigns, the phenyl ring is often a "privileged but problematic" scaffold. While it provides essential hydrophobic bulk and π-π stacking interactions, it frequently suffers from metabolic liabilities (CYP450 oxidation), poor solubility (planarity), and rotational entropy penalties.

This guide details a high-precision scaffold hopping strategy: replacing a phenyl moiety—specifically one bearing an acidic or polar functionality—with 5-fluorochroman-3-carboxylic acid . This replacement is not merely a space-filler; it is a calculated transformation designed to:

  • Lock Conformation: Restrict the flexible "phenyl-linker-acid" motif into a defined bicyclic vector.

  • Block Metabolism: Use the 5-fluoro substituent to block the most reactive aromatic position (often the site of oxidative de-fluorination or hydroxylation).

  • Enhance Physicochemicals: Introduce sp³ character (saturation) to improve solubility (LLE) and modulate pKa via the inductive effect of the fluorine.

Strategic Rationale: The Engineering of Bioisosterism

The Structural Argument

The phenyl ring is planar and rotates freely, often requiring the protein binding pocket to pay an entropic penalty to freeze the ligand in its bioactive conformation. The chroman-3-carboxylic acid scaffold incorporates the "phenyl" and the "acidic tail" into a fused, semi-rigid bicyclic system.

FeaturePhenyl-Linker-Acid (Baseline)5-Fluorochroman-3-COOH (Optimized)Impact
Geometry Planar, flexible rotationBicyclic, puckered (C2/C3), defined vectorLower Entropic Penalty (

)
Metabolism High CYP liability (para/ortho hydroxylation)5-F blocks "soft spot"; Ring saturation reduces aromaticityExtended Half-life (

)
Solubility High LogP (Lipophilic)Lower LogP, increased sp³ fraction (Fsp³)Improved Solubility
Acidity pKa ~4.2 (Benzoic) or ~3.8 (Phenylacetic)pKa modulated by F-induction (~3.5 - 4.[1]0)Tunable Electrostatics
The Fluorine Effect (5-Position)

Placing a fluorine atom at the C5 position of the chroman ring is critical. In many phenyl-based drugs, the position para to the linker is a metabolic "hotspot." In the chroman scaffold, the C5 position (analogous to the ortho/meta position relative to the ether oxygen depending on alignment) serves two roles:

  • Metabolic Blockade: It prevents oxidation at a highly electron-rich site.

  • Electronic Modulation: It pulls electron density from the ether oxygen and the aromatic ring, subtly altering the dipole moment and the acidity of the distal carboxylic acid.

Experimental Protocol: Synthesis & Validation

This protocol describes the self-validating synthesis of 5-fluorochroman-3-carboxylic acid. The route is chosen for its scalability and the ability to access the intermediate coumarin for comparison.

Synthesis Workflow

Objective: Synthesize 5-fluorochroman-3-carboxylic acid from commercially available precursors.

Reagents:

  • Starting Material: 2-Hydroxy-6-fluorobenzaldehyde (CAS: 394-50-3).

  • Reagent A: Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

  • Catalyst: Piperidine (cat.), Acetic Acid.

  • Reduction: Pd/C (10%),

    
     gas (balloon or Parr shaker).
    

Step-by-Step Protocol:

  • Knoevenagel Condensation (Coumarin Formation):

    • Dissolve 2-Hydroxy-6-fluorobenzaldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in Ethanol.

    • Add catalytic piperidine/AcOH. Reflux for 2-4 hours.

    • Mechanism:[2][3][4] The aldehyde condenses with Meldrum's acid, followed by intramolecular cyclization and loss of acetone/CO2 to form 5-fluorocoumarin-3-carboxylic acid .

    • Checkpoint: Monitor TLC for disappearance of aldehyde. The product usually precipitates upon cooling.

  • Catalytic Hydrogenation (Chroman Formation):

    • Dissolve the 5-fluorocoumarin-3-carboxylic acid in MeOH/EtOAc (1:1).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (1-3 atm) at RT for 12-24 hours.
      
    • Critical Note: This reduces the C3-C4 double bond, converting the planar coumarin into the puckered chroman .

    • Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from EtOH/Water.

  • Chiral Resolution (Optional but Recommended):

    • The product is racemic. For high-affinity ligands, separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column) or salt resolution with (S)-(-)-1-Phenylethylamine.

Visualization of Logic & Workflow

Bioisostere_Design Start Phenyl-Linker-Acid (Flexible, Metabolically Labile) Step1 Design: Scaffold Hop (Chroman-3-COOH) Start->Step1 Rigidification Step2 Optimization: Fluorination (5-Fluoro-Chroman) Step1->Step2 Metabolic Blocking Goal 5-Fluorochroman-3-COOH (Rigid, Stable, Potent) Step2->Goal Final Candidate Syn1 2-OH-6-F-Benzaldehyde + Meldrum's Acid Syn2 5-Fluoro-Coumarin Intermediate Syn1->Syn2 Condensation Syn3 Pd/C Hydrogenation (Saturation) Syn2->Syn3 Reduction Syn3->Goal Yields Target

Caption: Logical progression from flexible phenyl scaffold to the optimized 5-fluorochroman bioisostere, mapped against the synthetic route.

Comparative Performance Data

The following data summarizes the expected shift in properties when replacing a standard phenyl-acetic acid moiety with the 5-fluorochroman-3-carboxylic acid scaffold.

MetricPhenylacetic Acid Analog5-F-Chroman-3-COOH AnalogExperimental Outcome
Microsomal Stability (

)
High (>50

L/min/mg)
Low (<15

L/min/mg)
3-4x Improvement due to F-block & saturation [1, 5].
Aqueous Solubility Low (<10

M)
Moderate (>50

M)
Increased due to disruption of planar stacking & sp³ character [2].
Potency (

)
Baseline (e.g., 100 nM)Improved (e.g., 10-20 nM)Enhanced via entropic pre-organization [1, 4].
Selectivity ModerateHighRigid scaffold reduces off-target promiscuity [1].
Validation Assays

To confirm the bioisosteric utility, perform these specific assays:

  • LogD (Shake Flask): Measure distribution coefficient at pH 7.4. Expect a decrease in LogD (more hydrophilic) compared to the phenyl analog.

  • Human Liver Microsomes (HLM): Incubate both compounds with HLM + NADPH. Monitor disappearance via LC-MS/MS. The 5-fluoro analog should show significantly higher fraction remaining (

    
    ) after 60 mins.
    

References

  • Conformational Restriction in Drug Design: Title: Conformational Restriction Enables Discovering a Series of Chroman Derivatives as Potent and Selective NaV1.8 Inhibitors. Source: European Journal of Medicinal Chemistry (2025). URL:[Link] (Contextual verification via Source 1.1)

  • Metabolic Stability of Fluorinated Molecules: Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (2026).[5] URL:[Link] (Contextual verification via Source 1.5, 1.17)

  • Chroman Synthesis: Title: Enantioselective, Decarboxylative (3+2)-Cycloaddition of Azomethine Ylides and Chromone-3-Carboxylic Acids.[6][7] Source: MDPI Molecules (2022). URL:[Link] (Contextual verification via Source 1.3)

  • Carboxylic Acid Bioisosteres: Title: Structure Property Relationships of Carboxylic Acid Isosteres.[8][9] Source: Journal of Medicinal Chemistry (2015). URL:[Link] (Contextual verification via Source 1.15)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluorochroman-3-carboxylic acid

Advanced Operational and Safety Guide: Handling 5-Fluorochroman-3-carboxylic Acid Chemical Profile and Hazard Causality 5-Fluorochroman-3-carboxylic acid (CAS: 1698466-68-0) is a high-purity Active Pharmaceutical Ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Guide: Handling 5-Fluorochroman-3-carboxylic Acid

Chemical Profile and Hazard Causality

5-Fluorochroman-3-carboxylic acid (CAS: 1698466-68-0) is a high-purity Active Pharmaceutical Ingredient (API) intermediate utilized extensively in pharmaceutical synthesis and drug development[1]. While it is a critical building block, the integration of a fluorinated chroman ring with a carboxylic acid moiety introduces specific handling risks that must be managed through strict operational controls[2].

The causality behind the hazard profile lies in its molecular structure. The carboxylic acid group acts as a localized irritant to mucous membranes and dermal tissue. Furthermore, fluorinated organic acids are highly persistent due to the strong carbon-fluorine (C-F) bonds[3]. Under extreme thermal stress or aggressive reaction conditions, these compounds can undergo thermal decomposition to release toxic fluorinated organic vapors and hydrogen fluoride (HF)[4]. Therefore, standard organic acid protocols are insufficient; operators must employ specialized fluorinated compound handling procedures.

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecification / Data
Chemical Name 5-Fluorochroman-3-carboxylic acid
CAS Number 1698466-68-0
Molecular Formula C10H9FO3
Molecular Weight 196.18 g/mol
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335)
Storage Requirements Cool, dry environment; sealed inert container

Personal Protective Equipment (PPE) Matrix

To ensure absolute safety, the PPE matrix must account for both the acidity and the fluorinated nature of the compound.

  • Hand Protection: Nitrile gloves (minimum 5 mil thickness) are mandatory. For bulk transfers or prolonged exposure, double-gloving is required. Causality: Fluorinated organics can sometimes exhibit unique permeation kinetics; double-gloving ensures a secondary barrier if the primary layer is compromised by the acidic moiety.

  • Eye/Face Protection: Tight-fitting, splash-proof safety goggles (ANSI Z87.1 compliant). If the compound is being dissolved in volatile organic solvents under pressure, a full face shield must be worn to prevent ocular exposure to aerosolized acid.

  • Respiratory Protection: All open handling must occur within a certified chemical fume hood with a face velocity of 80-100 fpm. If engineering controls are temporarily compromised, a P100 particulate respirator is required to prevent the inhalation of fine crystalline dust.

  • Body Protection: A flame-resistant (FR) laboratory coat and closed-toe, non-porous footwear.

Step-by-Step Operational Methodology: Weighing and Transfer

This protocol is designed as a self-validating system, ensuring that any potential contamination is neutralized before the operator moves to the next phase of synthesis.

  • Step 1: Environmental Preparation. Verify the fume hood flow rate is within the safe operational range. Line the immediate workspace with chemical-absorbent, foil-backed paper to catch any micro-spills.

  • Step 2: Static Mitigation. Because 5-Fluorochroman-3-carboxylic acid is a dry powder, it is highly susceptible to static charge. Use an anti-static bar or zero-stat gun on the weighing spatula and the weigh boat. Causality: This prevents the electrostatic aerosolization of the fluorinated powder, which could otherwise bypass primary respiratory defenses and contaminate the balance enclosure.

  • Step 3: Enclosed Transfer. Weigh the material inside an enclosed analytical balance. If the material must be transported to a different fume hood, seal the weigh boat inside a secondary containment vessel (e.g., a larger screw-cap jar) before leaving the primary hood.

  • Step 4: Decontamination and Validation. After transfer, wipe down the balance, spatulas, and surrounding area with a dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by an isopropyl alcohol wipe. Validation: Test the cleaned surface with pH paper to definitively validate that the area has been neutralized.

Disposal and Environmental Plan

Fluorinated organic acids are notoriously persistent in the environment due to the strength of the C-F bond and must never be discharged into aqueous waste streams or standard municipal trash[3].

  • Segregation: Collect all solid waste, contaminated PPE, and empty reagent vials in a dedicated, clearly labeled "Fluorinated Organic Waste" container.

  • Liquid Waste: If the compound is dissolved in organic solvents during synthesis, store the effluent in a halogenated solvent waste carboy.

  • Destruction Protocol: The only environmentally sound method of disposal for fluorinated organics is high-temperature incineration (>1000°C) at a permitted hazardous waste facility[4]. Causality: Standard incineration temperatures are insufficient to break the C-F bond and may release toxic byproducts. High-temperature facilities equipped with acid gas scrubbers are required to safely neutralize the hydrogen fluoride (HF) generated during combustion[4].

Operational Workflow Visualization

G Start 1. Fume Hood & PPE Verification Weighing 2. Anti-Static Weighing (Enclosed Balance) Start->Weighing Reaction 3. Reaction Setup (Inert Atmosphere) Weighing->Reaction Spill Spill or Contamination? Reaction->Spill Cleanup Neutralize (NaHCO3) & Absorb Spill->Cleanup YES Disposal Segregate as Fluorinated Waste Spill->Disposal NO Cleanup->Disposal Incineration High-Temp Incineration (>1000°C with Scrubbers) Disposal->Incineration

Workflow for handling and disposing of 5-Fluorochroman-3-carboxylic acid.

References

  • Environmental Protection Agency (EPA) - Drinking Water Health Advisory for Perfluorooctanoic Acid (PFOA). Available at: [Link]

  • Regulations.gov - Fluorinated Organic Acid Disposal and Incineration Protocols. Available at: [Link]

Sources

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